3,5-Dimethyl-2-phenylmorpholine
Description
BenchChem offers high-quality 3,5-Dimethyl-2-phenylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-phenylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCSYIYQRSVLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(C(N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342603 | |
| Record name | 3,5-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218345-44-8 | |
| Record name | PDM-35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218345448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PDM-35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5FRU2US8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,5-Dimethyl-2-phenylmorpholine chemical structure elucidation
An In-Depth Technical Guide to the
Introduction: The Analytical Challenge of Substituted Morpholines
3,5-Dimethyl-2-phenylmorpholine is a substituted morpholine derivative with structural similarities to the phenmetrazine class of compounds, which have historical significance as psychostimulants.[1][2] The precise determination of its chemical structure is a critical prerequisite for understanding its pharmacological activity, metabolism, and potential applications in drug development. The presence of three chiral centers (at C2, C3, and C5) gives rise to multiple stereoisomers, each potentially possessing distinct biological properties. Therefore, a simple confirmation of connectivity is insufficient; a rigorous, multi-technique approach is required to unambiguously define its three-dimensional architecture.
This guide provides a comprehensive, field-proven workflow for the complete structural elucidation of 3,5-Dimethyl-2-phenylmorpholine. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how data from orthogonal analytical methods are synthesized to build a self-validating structural hypothesis. The protocols and interpretations described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and other complex small molecules.
Chapter 1: Foundational Analysis via Mass Spectrometry and Infrared Spectroscopy
The initial characterization phase aims to confirm the molecular weight and identify the core functional groups. This establishes the molecular formula and verifies the presence of the expected chemical architecture before proceeding to more complex spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step in any structural elucidation is to confirm the elemental composition. Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for generating an accurate mass measurement. This allows for the confident determination of the molecular formula, a critical check against the expected structure. For 3,5-Dimethyl-2-phenylmorpholine (C₁₂H₁₇NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 192.1383 Da.[3]
Experimental Protocol: ESI-QTOF Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode electrospray ionization (ESI).
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
MS Scan Parameters (Positive Ion Mode):
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.0 kV
-
Cone Voltage: 20 - 40 V (a low value to minimize in-source fragmentation)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Calibration: Perform an external calibration immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
Trustworthiness through Tandem MS (MS/MS): To build confidence in the structure, we induce fragmentation and analyze the resulting product ions. The fragmentation pattern serves as a structural fingerprint. This is achieved by selecting the precursor ion (e.g., m/z 192.1) with the quadrupole and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragments are then analyzed by the TOF.[4][5] The fragmentation of morpholine derivatives often involves characteristic ring cleavages.[6][7][8]
Data Presentation: Expected Fragmentation
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Structure of Fragment | Rationale for Cleavage |
| 192.1 | 177.1 | [M+H - CH₃]⁺ | Loss of a methyl group. |
| 192.1 | 105.1 | [C₈H₉]⁺ or [C₆H₅-CH=NH₂]⁺ | Benzylic cleavage, forming a stable tropylium or iminium ion. |
| 192.1 | 91.1 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 192.1 | 77.1 | [C₆H₅]⁺ | Phenyl cation from loss of the entire morpholine ring structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 3,5-Dimethyl-2-phenylmorpholine, we expect to see characteristic absorptions for the N-H bond, C-O-C ether linkage, aromatic C-H, and aliphatic C-H bonds, confirming the core components of the structure.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3400 | N-H Stretch | Secondary Amine | Confirms the presence of the morpholine nitrogen with a hydrogen atom. |
| 3000 - 3100 | C-H Stretch | Aromatic | Indicates the presence of the phenyl ring. |
| 2850 - 3000 | C-H Stretch | Aliphatic | Corresponds to the methyl and methylene groups on the morpholine ring. |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring | Further confirmation of the phenyl group. |
| 1100 - 1150 | C-O-C Stretch | Ether | A strong, characteristic band for the morpholine ether linkage. |
Chapter 2: Definitive Connectivity and Stereochemistry via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, critically, to determine the relative stereochemistry of the chiral centers. The morpholine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) profoundly influences the NMR spectrum.[11][12][13]
Logical Workflow for NMR Analysis
The following diagram outlines the systematic approach to NMR data acquisition and interpretation for this molecule.
Caption: A logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.
-
DEPT-135: This experiment distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons are absent.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is key for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the definitive experiment for determining relative stereochemistry.
-
Data Interpretation and Stereochemical Assignment
Structure and Numbering:
Caption: Chemical structure of 3,5-Dimethyl-2-phenylmorpholine.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| Phenyl | C-Ar | - | ~135-140 (Quaternary) | HMBC to H2, H-ortho |
| Phenyl | H/C-ortho | ~7.2-7.4 (m) | ~128 | COSY to H-meta; HMBC to C-ipso, C2 |
| Phenyl | H/C-meta | ~7.2-7.4 (m) | ~129 | COSY to H-ortho, H-para |
| Phenyl | H/C-para | ~7.2-7.4 (m) | ~127 | COSY to H-meta |
| 2 | H/C | ~4.0-4.2 (d, J=~8-10 for trans; ~2-4 for cis) | ~80-85 | COSY to H3; HMBC to C-ipso, C6 |
| 3 | H/C | ~2.8-3.2 (m) | ~55-60 | COSY to H2, 3-CH₃; HMBC to C2, C5, 3-CH₃ |
| 3-CH₃ | H/C | ~0.8-1.2 (d, J=~6-7) | ~15-20 | COSY to H3; HMBC to C3, C2 |
| 5 | H/C | ~3.5-4.0 (m) | ~70-75 | COSY to H6, 5-CH₃; HMBC to C3, C6, 5-CH₃ |
| 5-CH₃ | H/C | ~1.0-1.3 (d, J=~6-7) | ~18-22 | COSY to H5; HMBC to C5, C6 |
| 6 | H/C | ~3.6-4.2 (m) | ~65-70 | COSY to H5 |
| 4 | N-H | ~1.5-2.5 (br s) | - | - |
Stereochemistry from NOESY: The key to assigning the relative stereochemistry lies in the NOESY experiment. We must determine the relationship (cis or trans) between the substituents at C2, C3, and C5. Assuming a chair conformation:
-
Cis-relationship: Substituents on the same side of the ring (e.g., both axial or both equatorial) will be physically close and show a NOE correlation.
-
Trans-relationship: Substituents on opposite sides of the ring (e.g., one axial, one equatorial) will be further apart and show a weak or absent NOE correlation.
Caption: Using key NOE correlations to differentiate cis and trans isomers.
By systematically analyzing the NOE correlations between H2, H3, the 3-CH₃ group, H5, and the 5-CH₃ group, a complete 3D model of the relative stereochemistry can be constructed.
Chapter 3: Unambiguous Proof via Single-Crystal X-ray Crystallography
Expertise & Causality: While NMR provides an exquisite picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure in the solid state.[14] It is the gold standard for determining bond lengths, bond angles, and both relative and absolute stereochemistry. The primary challenge is often technical: growing a single, diffraction-quality crystal.[15][16][17]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization Screening: The most crucial and empirical step.
-
Method: Slow evaporation is a common starting point.
-
Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, hexane, ethyl acetate, dichloromethane/hexane).
-
Procedure: Dissolve the compound in a minimal amount of a "good" solvent, then add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow the mixture to stand undisturbed, covered with a perforated film to allow for slow evaporation.
-
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) on a goniometer head.
-
Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, leading to higher resolution data.
-
Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Specialized software is used to integrate the diffraction spots, solve the phase problem, and build an electron density map.[18]
-
An atomic model is fitted to the electron density map and refined to yield the final structure, including atomic coordinates, bond lengths, angles, and thermal parameters.
-
Trustworthiness and Authoritative Grounding: The result of a successful X-ray experiment is a crystallographic information file (CIF), which contains all the information needed to validate the structure. The final refined structure provides irrefutable proof of the connectivity and the relative arrangement of all atoms in space. If the compound crystallizes in a chiral space group, specialized methods (e.g., anomalous dispersion) can be used to determine the absolute configuration of the stereocenters.
Conclusion: A Synthesis of Orthogonal Data
The structural elucidation of 3,5-Dimethyl-2-phenylmorpholine is a prime example of the necessity of a multi-faceted analytical approach.
-
Mass Spectrometry confirms the elemental composition and provides a fragmentation fingerprint.
-
IR Spectroscopy rapidly verifies the presence of key functional groups.
-
A comprehensive suite of NMR experiments meticulously maps the covalent framework and, crucially, defines the relative stereochemistry of the molecule in solution.
-
X-ray Crystallography , when successful, provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state.
By integrating the data from these orthogonal techniques, a scientist can build a self-validating and irrefutable case for the structure of the target molecule. This rigorous approach ensures the scientific integrity required for subsequent research and development in pharmacology, toxicology, and medicinal chemistry.
References
-
Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
-
Zhang, L., et al. (2014). Mass spectra of morpholine cation and fragment ions. ResearchGate. Available at: [Link]
-
Request PDF (n.d.). ¹H and¹³C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Awad, T., et al. (2006). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists... using electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C₉H₁₁N₃OS. Zawia University. Available at: [Link]
-
WikiMed (n.d.). Substituted phenylmorpholine. WikiMed. Available at: [Link]
-
Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake... Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
PubChemLite (n.d.). 3,5-dimethyl-2-phenylmorpholine hydrochloride (C₁₂H₁₇NO). PubChemLite. Available at: [Link]
-
Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
McLaughlin, G., et al. (2018). Analytical characterization and pharmacological evaluation of the positional isomers of methylphenmetrazine. LJMU Research Online. Available at: [Link]
- Google Patents (n.d.). HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives... Google Patents.
-
Ibáñez, M., et al. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Available at: [Link]
-
Al-Salahi, R., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]
-
ResearchGate (n.d.). Observed IR spectrum of neutral morpholine... ResearchGate. Available at: [Link]
-
NIST (n.d.). Morpholine. NIST WebBook. Available at: [Link]
-
Vivès, M., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]
-
Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Nature Biotechnology. Available at: [Link]
-
Wlodawer, A., & Dauter, Z. (2017). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS Journal. Available at: [Link]
Sources
- 1. Substituted phenylmorpholine [medbox.iiab.me]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. PubChemLite - 3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 4. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine [webbook.nist.gov]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Substituted Phenylmorpholines
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2-phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylmorpholines are a class of chemical compounds that feature a phenyl group attached to a morpholine ring. This structural motif is of significant interest in medicinal chemistry and pharmacology due to its presence in various psychoactive substances.[1][2] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent.[2] Modifications to the morpholine and phenyl rings, such as the addition of methyl groups, can significantly alter the compound's pharmacological and physicochemical properties. A notable example is Phenmetrazine (3-methyl-2-phenylmorpholine), a well-documented psychostimulant that has been used as an anorectic.[3]
This guide focuses on a specific derivative, 3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35), providing a comprehensive overview of its known and predicted physicochemical properties.[1][4] Understanding these core characteristics is fundamental for researchers in drug development, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization. This document will delve into the structural details, known properties, and the robust analytical methodologies required for the precise characterization of this compound, providing a technical framework for its scientific investigation.
Part 1: Core Physicochemical Profile
The fundamental physicochemical properties of a compound are critical for its development and analysis. While specific experimental data for 3,5-Dimethyl-2-phenylmorpholine is sparse in publicly accessible literature, we can compile known data for its hydrochloride salt and predict properties based on its structure and comparison with related analogs.
Chemical Structure and Identity
The structure of 3,5-Dimethyl-2-phenylmorpholine consists of a morpholine ring substituted with a phenyl group at the 2-position and methyl groups at the 3- and 5-positions. This substitution results in multiple stereocenters, leading to the possibility of different diastereomers.
Caption: 2D Chemical Structure of 3,5-Dimethyl-2-phenylmorpholine.
Quantitative Data Summary
The table below summarizes the available physicochemical data for 3,5-Dimethyl-2-phenylmorpholine and its hydrochloride salt. For context, data for the closely related and well-studied compound Phenmetrazine is also included.
| Property | 3,5-Dimethyl-2-phenylmorpholine | 3,5-Dimethyl-2-phenylmorpholine HCl | Phenmetrazine (3-Methyl-2-phenylmorpholine) |
| Molecular Formula | C₁₂H₁₇NO[5] | C₁₂H₁₈ClNO[6] | C₁₁H₁₅NO[7][8] |
| Molecular Weight | 191.27 g/mol [9] | 227.73 g/mol [6] | 177.24 g/mol [8] |
| Monoisotopic Mass | 191.13101 Da[5] | - | 177.11536 g/mol |
| Melting Point | Not available | Not available | 182-184 °C (fumarate salt)[3] |
| Boiling Point | Not available | Not available | 138-140 °C at 12 mmHg[7] |
| Predicted XLogP | 1.8[5] | - | 1.4 |
| CAS Number | 1218345-44-8[4] | 2126178-41-2[6] | 134-49-6[7] |
| PubChem CID | 43367115[4] | - | 4762[7] |
Part 2: Synthesis and Characterization Protocols
The synthesis and characterization of 3,5-Dimethyl-2-phenylmorpholine require precise and validated methodologies. This section outlines the general synthetic approaches and detailed analytical protocols for its identification, quantification, and property determination.
Synthetic Approach
The synthesis of substituted phenylmorpholines often involves the cyclization of an appropriate aminoalcohol precursor.[10] A general approach for preparing C-3 analogues of dimethyl-2-phenylmorpholines involves reacting a (2-bromoalkyl)phenyl ketone with a suitable aminoalcohol to form a morpholinol.[10] This intermediate can then undergo hydride reduction and subsequent cyclization to yield the desired morpholine structure.[10] A patent for related 2-phenyl-3,5-dimethylmorpholine derivatives describes their preparation, which can serve as a foundational reference for synthetic strategies.[11]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: General analytical workflow for the characterization of a novel substituted phenylmorpholine.
Detailed Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like morpholine derivatives.[12][13][14] The following protocol is adapted from established methods for morpholine analysis and is suitable for the characterization of 3,5-Dimethyl-2-phenylmorpholine.[12][14]
Rationale: The direct analysis of morpholines can be challenging due to their polarity. Derivatization is often employed to increase volatility and improve chromatographic performance.[12][14] However, for a substituted, less polar compound like 3,5-Dimethyl-2-phenylmorpholine, direct injection may be feasible. The mass spectrometer provides definitive structural information for identification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of dilutions from the stock solution for calibration (e.g., 1-100 µg/mL).
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Injection Volume: 1 µL.[12]
-
Injector Temperature: 250 °C.[12]
-
Split Ratio: 10:1 or as optimized.
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[12]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.[12] (This program should be optimized based on the retention time of the specific analyte).
-
-
-
Mass Spectrometer Conditions:
-
Data Analysis:
-
Identify the peak corresponding to 3,5-Dimethyl-2-phenylmorpholine based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with the theoretical fragmentation pattern. The molecular ion (M+) at m/z 191.13 should be observable.
-
Quantify the compound by integrating the peak area and using the calibration curve generated from the standards.
-
Part 3: Advanced Protocols and Considerations
Protocol: Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method (OECD Guideline 105) is a standard and reliable approach for its determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 3,5-Dimethyl-2-phenylmorpholine to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, or centrifuge/filter to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Considerations for pKa Determination
The pKa value, which describes the acidity or basicity of a compound, is crucial for predicting its behavior in physiological environments. As a secondary amine, the morpholine nitrogen of 3,5-Dimethyl-2-phenylmorpholine is basic. The pKa can be determined experimentally using methods such as:
-
Potentiometric Titration: This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.
-
UV-Metric Titration: This method is suitable for compounds with a chromophore close to the ionizable center. The absorbance spectrum of the compound will change with pH, and the pKa can be calculated from these changes.
Conclusion
3,5-Dimethyl-2-phenylmorpholine is a substituted phenylmorpholine with potential applications in pharmacological research. This guide has provided a consolidated overview of its core physicochemical properties, drawing from available data and established knowledge of related compounds. The detailed analytical protocols for GC-MS and other characterization techniques offer a robust framework for scientists and researchers to validate synthesis, confirm identity, and determine the critical properties that will govern the compound's behavior in both experimental and developmental settings. As with any novel compound, rigorous experimental determination of these properties is a prerequisite for further investigation.
References
- Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- ASTM. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.
- PubMed. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry.
- PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Biosynth. (n.d.). 3,5-Dimethyl-2-phenylmorpholine hydrochloride.
- PubChem. (n.d.). Phenmetrazine.
- PubChemLite. (n.d.). 3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO).
- WikiMed. (n.d.). Substituted phenylmorpholine.
- Wikipedia. (n.d.). PDM-35.
- CymitQuimica. (n.d.). 3-Methyl-2-phenylmorpholine hydrochloride.
- Grokipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine.
- Google Patents. (n.d.). HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation.
- PMC - NIH. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
- Wikipedia. (n.d.). 2-Phenylmorpholine.
- Benchchem. (n.d.). 2-Methyl-2-phenylmorpholine.
Sources
- 1. Substituted phenylmorpholine [medbox.iiab.me]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDM-35 - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 6. biosynth.com [biosynth.com]
- 7. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]
- 11. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 3,5-Dimethyl-2-phenylmorpholine: Elucidating Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-dimethyl-2-phenylmorpholine, a substituted phenylmorpholine with potential applications in medicinal chemistry and neuropharmacology. As a Senior Application Scientist, this document is structured to offer not just raw data, but a nuanced interpretation grounded in established principles of spectroscopic analysis and stereochemistry. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a particular focus on distinguishing between the cis and trans diastereomers.
Introduction to 3,5-Dimethyl-2-phenylmorpholine and its Stereoisomers
3,5-Dimethyl-2-phenylmorpholine belongs to the class of substituted phenylmorpholines, which are recognized for their stimulant and anorectic effects.[1] The parent compound, 2-phenylmorpholine, and its derivatives, such as phenmetrazine, are known to act as monoamine releasing agents.[2] The introduction of methyl groups at the C3 and C5 positions of the morpholine ring introduces two stereocenters, leading to the existence of diastereomers: cis-3,5-dimethyl-2-phenylmorpholine and trans-3,5-dimethyl-2-phenylmorpholine.
The relative orientation of the methyl groups and the phenyl group significantly influences the molecule's conformation and, consequently, its spectroscopic properties. The morpholine ring typically adopts a chair conformation.[3] Understanding the spectroscopic signatures of each isomer is crucial for unambiguous characterization, quality control in synthesis, and for structure-activity relationship (SAR) studies.
Caption: Chair conformations of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 3,5-dimethyl-2-phenylmorpholine. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a wealth of information.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3,5-dimethyl-2-phenylmorpholine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of multiplets.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which is invaluable for stereochemical assignment.
¹H NMR Spectral Interpretation
The proton NMR spectrum of 3,5-dimethyl-2-phenylmorpholine will exhibit distinct signals for the phenyl protons, the morpholine ring protons, and the methyl protons. The morpholine ring protons often display complex splitting patterns due to the rigid chair conformation.[4][5]
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected δ (ppm) | Multiplicity | Notes |
| Phenyl-H | 7.2 - 7.5 | Multiplet | The five protons of the phenyl ring will appear as a complex multiplet. |
| H-2 | ~4.0 - 4.5 | Doublet or Doublet of Doublets | This proton is benzylic and adjacent to an oxygen atom, hence it is significantly deshielded. The coupling to H-3 will be a key indicator of stereochemistry. |
| H-3 | ~3.0 - 3.5 | Multiplet | Coupled to H-2 and the C3-methyl group. Its chemical shift and coupling constants will be sensitive to the cis/trans arrangement. |
| H-5 | ~2.5 - 3.0 | Multiplet | Coupled to the C5-methyl group and the adjacent methylene protons (H-6). |
| H-6 | ~3.5 - 4.0 (axial) & ~2.5 - 3.0 (equatorial) | Multiplets | The two protons at C-6 are diastereotopic and will have different chemical shifts and coupling patterns. |
| C3-CH₃ | ~0.8 - 1.2 | Doublet | Coupled to H-3. The exact chemical shift can vary with stereochemistry. |
| C5-CH₃ | ~0.8 - 1.2 | Doublet | Coupled to H-5. |
| N-H | Variable | Broad Singlet | The chemical shift is concentration and solvent dependent. May not be observed if exchanged with deuterium from the solvent. |
Distinguishing cis and trans Isomers with ¹H NMR:
The key to differentiating the isomers lies in the coupling constants (J-values) and through-space interactions (NOE).
-
trans Isomer (e.g., 2,3-trans): A larger coupling constant between H-2 and H-3 (typically 8-10 Hz) would be expected if they are in a trans-diaxial relationship.
-
cis Isomer (e.g., 2,3-cis): A smaller coupling constant between H-2 and H-3 (typically 2-4 Hz) would be observed if they are in a cis (axial-equatorial or equatorial-axial) relationship.
-
NOESY: An NOE correlation between the H-2 proton and the C3-methyl protons would strongly suggest a cis relationship. Conversely, an absence of this correlation would support a trans assignment.
Caption: Workflow for NMR-based stereochemical assignment.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment and substitution.
Expected Chemical Shifts:
| Carbon(s) | Expected δ (ppm) | Notes |
| Phenyl-C | 125 - 140 | The quaternary carbon will be a weak signal around 140 ppm. The other aromatic carbons will appear in the 125-130 ppm range. |
| C-2 | ~75 - 85 | Attached to both the phenyl group and oxygen, this carbon is significantly deshielded. |
| C-3 | ~50 - 60 | Attached to the nitrogen and a methyl group. |
| C-5 | ~45 - 55 | Attached to the nitrogen and a methyl group. |
| C-6 | ~65 - 75 | Attached to the oxygen. |
| C3-CH₃ | ~15 - 25 | The chemical shift will be influenced by steric interactions and the overall conformation. |
| C5-CH₃ | ~15 - 25 | Similar to the C3-methyl group. |
Distinguishing cis and trans Isomers with ¹³C NMR:
The chemical shifts of the ring carbons, particularly C-2, C-3, and C-5, as well as the methyl carbons, will differ between the cis and trans isomers due to the gamma-gauche effect.[3] In general, a carbon atom that is gauche to a substituent on a gamma carbon will be shielded (shifted to a lower ppm value) compared to the corresponding carbon in the anti conformation. This effect can be used to infer the relative stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).
Experimental Protocol for IR Analysis
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid can be mulled with Nujol and placed between salt plates, or a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of the empty sample holder (or pure solvent if in solution) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background.
IR Spectral Interpretation
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3300 - 3400 | N-H stretch | Medium, Broad | Characteristic of a secondary amine. |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Phenyl group C-H bonds. |
| 2850 - 3000 | C-H stretch (aliphatic) | Strong | Morpholine ring and methyl C-H bonds. |
| 1600, 1450-1500 | C=C stretch (aromatic) | Medium to Strong | Phenyl ring vibrations. |
| 1100 - 1150 | C-O-C stretch | Strong | Ether linkage in the morpholine ring. |
| 1000 - 1250 | C-N stretch | Medium | Amine C-N bond. |
| 690 - 770 | C-H out-of-plane bend | Strong | Monosubstituted benzene ring. |
Distinguishing cis and trans Isomers with IR Spectroscopy:
The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is often unique for each diastereomer. Subtle differences in the vibrational modes of the morpholine ring due to the different spatial arrangements of the substituents can lead to distinct patterns. For example, studies on cis- and trans-3-methyl-2-phenylmorpholine have shown that their hydrochlorides can be readily distinguished by their IR spectra in the region above 9 µm (below 1111 cm⁻¹).[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural elucidation.
Experimental Protocol for MS Analysis
Sample Introduction:
-
The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization Method:
-
Electron Ionization (EI): A high-energy electron beam is used to ionize the molecule, often leading to extensive fragmentation. This is useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak.
MS Spectral Interpretation
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺•): For 3,5-dimethyl-2-phenylmorpholine (C₁₂H₁₇NO), the nominal molecular weight is 191. The mass spectrum should show a molecular ion peak at m/z = 191.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which confirms the elemental composition. The calculated exact mass for C₁₂H₁₇NO is 191.1310.
-
Fragmentation Pattern: The fragmentation of phenylmorpholine derivatives in EI-MS is often characterized by cleavage of the morpholine ring. Key expected fragments include:
-
Benzylic cleavage: Loss of the C₅H₁₀N radical from the morpholine ring to give a fragment at m/z = 105 (C₇H₅O⁺).
-
Cleavage alpha to nitrogen: Loss of a methyl group (CH₃•) to give a fragment at m/z = 176.
-
Other fragments resulting from further cleavages of the morpholine ring.
-
The relative abundances of the fragment ions may differ slightly between the cis and trans isomers due to differences in their steric strain and the stability of the resulting fragment ions, but these differences are often subtle and may not be sufficient for unambiguous stereochemical assignment on their own.
Conclusion
The comprehensive spectroscopic analysis of 3,5-dimethyl-2-phenylmorpholine requires a multi-technique approach. While IR and MS provide crucial information about functional groups and molecular weight, NMR spectroscopy, particularly 2D techniques like NOESY, is indispensable for the unambiguous assignment of the cis and trans stereochemistry. The principles and expected data outlined in this guide provide a robust framework for researchers and scientists to confidently characterize these and related substituted phenylmorpholine compounds.
References
-
Hassan, A. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Retrieved from [Link]
- Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253.
-
Not Vot. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). PDM-35. Wikipedia. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 2-Phenylmorpholine. Wikipedia. Retrieved from [Link]
Sources
A Technical Guide to the Chiral Synthesis of 3,5-Dimethyl-2-phenylmorpholine Enantiomers
Introduction: The Significance of Stereochemistry in Phendimetrazine
3,5-Dimethyl-2-phenylmorpholine, widely known by its non-proprietary name Phendimetrazine, is a morpholine-based stimulant medication utilized as an appetite suppressant in the management of obesity.[1][2] It primarily functions as a prodrug, being metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[2][3] Phenmetrazine, in turn, exerts its anorectic effects as a norepinephrine-dopamine releasing agent.[1]
The structure of phendimetrazine features three stereogenic centers at the C2, C3, and C5 positions of the morpholine ring. The commercially available drug is the (+)-enantiomer, specifically (2S,3S)-3,4-dimethyl-2-phenylmorpholine tartrate.[1][4] Studies have demonstrated that the stereoisomers of phendimetrazine and its active metabolite exhibit different potencies, with the (+)-isomers being significantly more active in producing cocaine-like discriminative stimulus effects. This stereoselectivity underscores the critical importance of accessing single enantiomers for therapeutic applications, ensuring a favorable pharmacological profile while minimizing potential off-target effects or metabolic burdens associated with an inactive or less active enantiomer.[5]
This in-depth technical guide provides a comprehensive overview of plausible and established strategies for the chiral synthesis of 3,5-Dimethyl-2-phenylmorpholine enantiomers. We will explore methodologies rooted in the chiral pool, the use of chiral auxiliaries, and modern catalytic asymmetric approaches. Each section will delve into the mechanistic rationale behind the stereocontrol, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[6][7] For the synthesis of 3,5-Dimethyl-2-phenylmorpholine, chiral amino acids, such as L-alanine or D-alanine, and chiral amino alcohols serve as excellent starting points to establish the stereochemistry at the C3 and C5 positions of the morpholine ring.
Proposed Synthetic Pathway from a Chiral Amino Alcohol
A plausible and efficient route to cis-3,5-disubstituted morpholines can be envisioned starting from an enantiopure amino alcohol. This strategy relies on the sequential introduction of the remaining fragments of the target molecule, followed by a diastereoselective cyclization step. A key transformation in this approach is the intramolecular cyclization, which can be achieved through various methods, including Pd-catalyzed carboamination or intramolecular etherification.[8]
The following workflow illustrates a proposed synthesis of (2S,3S,5S)-3,5-Dimethyl-2-phenylmorpholine starting from (S)-alaninol.
Figure 1: Proposed chiral pool synthesis of a 3,5-Dimethyl-2-phenylmorpholine enantiomer.
Mechanistic Considerations for Stereocontrol
The stereochemical integrity of the starting chiral amino alcohol is maintained throughout the synthesis. The diastereoselectivity of the final cyclization step is crucial. In the case of iron(III)-catalyzed cyclization of an amino allylic alcohol, the reaction is believed to proceed through a thermodynamic equilibrium, favoring the formation of the more stable cis-disubstituted morpholine.[9]
Experimental Protocol: Chiral Pool-Based Synthesis
The following is a representative, multi-step protocol based on analogous syntheses of substituted morpholines.[8][9]
Step 1: Protection of (S)-Alaninol
-
To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol.
Step 2: O-Allylation
-
To a suspension of NaH (1.5 eq) in dry THF at 0 °C, add a solution of N-Boc-(S)-alaninol (1.0 eq) in THF.
-
Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the allyl ether.
Step 3: N-Deprotection
-
Dissolve the N-Boc protected allyl ether (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 4: N-Arylation
-
In a glovebox, combine the crude amine trifluoroacetate salt (1.0 eq), bromobenzene (2.0 eq), NaOtBu (2.0 eq), Pd(OAc)₂ (0.02 eq), and P(2-furyl)₃ (0.08 eq) in toluene.
-
Seal the reaction vessel and heat to 105 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the N-aryl ethanolamine derivative.
Step 5: Iron-Catalyzed Cyclization
-
Dissolve the N-aryl ethanolamine derivative (1.0 eq) in DCM.
-
Add FeCl₃·6H₂O (0.05 eq) and stir at room temperature for 15-30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the final cis-3,5-disubstituted morpholine.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis.[10] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. Oxazolidinones, popularized by David A. Evans, and pseudoephedrine are highly effective chiral auxiliaries for stereoselective alkylation and aldol reactions.[10][11]
Proposed Synthetic Pathway Using an Oxazolidinone Auxiliary
This approach involves the asymmetric alkylation of an N-acyl oxazolidinone to set the stereocenter at what will become the C2 position of the morpholine ring. Subsequent transformations and cyclization would then yield the target molecule.
Figure 2: Proposed synthesis of a 3,5-Dimethyl-2-phenylmorpholine enantiomer using a chiral auxiliary.
Mechanistic Rationale for Diastereoselection
In the alkylation of an N-acyl oxazolidinone, the auxiliary's substituent sterically blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face. This results in a highly diastereoselective reaction. The choice of the oxazolidinone enantiomer determines the absolute configuration of the newly formed stereocenter.
Experimental Protocol: Asymmetric Alkylation and Elaboration
The following protocol outlines the key stereodetermining step and subsequent transformations.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add phenylacetyl chloride (1.1 eq) and stir for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add methyl iodide (1.5 eq) and stir for 4 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ether.
-
Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the α-alkylated product.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir at 0 °C for 4 hours.
-
Quench the excess peroxide with aqueous Na₂SO₃.
-
Extract the chiral auxiliary with DCM.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.
The resulting enantiomerically enriched carboxylic acid can then be converted to 3,5-Dimethyl-2-phenylmorpholine through a series of steps including reduction, amination with a suitable chiral precursor for the C3 and C5 methyl groups, and subsequent cyclization.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis represents the most efficient and atom-economical approach to chiral molecules.[12][13][14] For the synthesis of chiral morpholines, asymmetric hydrogenation of unsaturated precursors has proven to be a particularly powerful method.[15][16][17]
Proposed Strategy: Asymmetric Hydrogenation
This strategy involves the synthesis of a 3,5-dimethyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine precursor, followed by asymmetric hydrogenation to establish the final stereocenter at C2.
Figure 3: Proposed catalytic asymmetric hydrogenation for the synthesis of a 3,5-Dimethyl-2-phenylmorpholine enantiomer.
Mechanism of Stereoselection in Asymmetric Hydrogenation
The enantioselectivity of the hydrogenation is controlled by the chiral phosphine ligand coordinated to the rhodium catalyst. The substrate coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to the delivery of hydrogen to one face of the double bond with high preference. Ligands with a large bite angle, such as SKP-Phos, have been shown to be highly effective for the asymmetric hydrogenation of dehydromorpholines.[15][16]
Experimental Protocol: Asymmetric Hydrogenation
The following is a general protocol for the asymmetric hydrogenation of a dehydromorpholine substrate, based on established procedures.[17]
Catalyst Preparation:
-
In a glovebox, add the chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos, 1.05 mol%) and [Rh(COD)₂]SbF₆ (1 mol%) to a dried Schlenk tube.
-
Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
Hydrogenation Reaction:
-
In a separate dried Schlenk tube or directly in an autoclave vessel, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 atm).
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
Purify the product by column chromatography.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on various factors, including the desired scale of the synthesis, cost of starting materials and catalysts, and the required level of stereochemical purity.
| Strategy | Key Advantages | Key Limitations | Typical Reported Yields (Analogous Systems) | Typical Reported e.e./d.r. (Analogous Systems) |
| Chiral Pool Synthesis | Readily available, inexpensive starting materials. Stereochemistry is pre-defined. | Can be lengthy, may require protection/deprotection steps. Scope is limited by the available chiral pool. | 40-70% overall | >99% e.e. (from chiral starting material), >20:1 d.r.[8] |
| Chiral Auxiliary | High levels of diastereoselectivity. Reliable and well-established methods. | Stoichiometric use of the auxiliary. Additional steps for attachment and removal. | 70-95% (for the key alkylation step) | >98% d.e.[11] |
| Catalytic Asymmetric Synthesis | High atom economy. Low catalyst loading. High enantioselectivity. | Catalysts and ligands can be expensive. Requires optimization for specific substrates. | >95% | up to 99% e.e.[15][17] |
Conclusion and Future Outlook
The enantioselective synthesis of 3,5-Dimethyl-2-phenylmorpholine is a critical undertaking for the provision of a therapeutically optimized anorectic agent. This guide has outlined three robust and scientifically grounded approaches to access the desired enantiomers. Chiral pool synthesis offers a classical and reliable route, leveraging the inherent stereochemistry of natural products. Chiral auxiliary-mediated methods provide excellent stereocontrol through temporary covalent modification of the substrate. Finally, catalytic asymmetric synthesis, particularly asymmetric hydrogenation, represents the state-of-the-art in terms of efficiency and atom economy.
The continued development of novel chiral ligands and organocatalysts will undoubtedly lead to even more efficient and versatile methods for the synthesis of complex morpholine derivatives.[5][12] Future research may focus on one-pot tandem reactions that minimize intermediate purification steps, further enhancing the overall efficiency and sustainability of these synthetic routes.[18] The principles and protocols detailed herein provide a solid foundation for researchers and drug development professionals to tackle the synthesis of not only phendimetrazine enantiomers but also a wide array of other medicinally important chiral morpholines.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2844–2847. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(43), 14493–14498. [Link]
-
Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]
-
Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18. [Link]
-
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1413–1423. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic, asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]
-
Trumbull, E. R., & Trumbull, F. A. (1982). The synthesis of reboxetine. Journal of chemical education, 59(9), 789. [Link]
-
D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]
-
Sharma, A., Chinta, S., & Pamidighantam, S. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS omega. [Link]
-
De Nisi, C., Pelà, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
Wikipedia. (n.d.). Phendimetrazine. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
-
Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047. [Link]
-
Semantic Scholar. (n.d.). ASYMMETRIC-SYNTHESIS OF (-)-(2R,6R)-2,6-DIMETHYLMORPHOLINE. [Link]
-
Global Substance Registration System. (n.d.). PHENDIMETRAZINE. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
Myers, A. G., & Morales, M. R. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Israel Journal of Chemistry, 50(5‐6), 633-644. [Link]
-
National Center for Biotechnology Information. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. [Link]
-
National Center for Biotechnology Information. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
-
MDPI. (2023). A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. [Link]
-
PubChem. (n.d.). Phendimetrazine. [Link]
-
MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
National Center for Biotechnology Information. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
ETH Zurich. (n.d.). Asymmetric Catalysis – Wennemers Group. [Link]
-
ScienceDirect. (2018). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. [Link]
-
ChemRxiv. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. [Link]
-
PubChem. (n.d.). Phendimetrazine. [Link]
Sources
- 1. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 2. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Catalysis – Wennemers Group | ETH Zurich [wennemers.ethz.ch]
- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 14. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 17. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dimethyl-2-phenylmorpholine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-2-phenylmorpholine
Abstract
3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a stimulant and anorectic compound belonging to the substituted phenylmorpholine chemical class.[1][2][3] Its mechanism of action, while not extensively studied in isolation, can be authoritatively inferred from its close structural relationship to the well-characterized compounds phenmetrazine and its prodrug, phendimetrazine.[1][4] This guide synthesizes the existing knowledge on this chemical family to present a detailed account of the core mechanism of action, positing that 3,5-Dimethyl-2-phenylmorpholine functions as a potent norepinephrine-dopamine releasing agent (NDRA). We will explore the molecular interactions at monoamine transporters, the resulting neurochemical changes, and the key experimental protocols required to validate these hypotheses.
The Phenylmorpholine Scaffold: A Framework for Understanding Activity
The pharmacological activity of 3,5-Dimethyl-2-phenylmorpholine is fundamentally derived from its core 2-phenylmorpholine structure. This scaffold is shared by several centrally-acting stimulants, most notably phenmetrazine (3-methyl-2-phenylmorpholine), a potent anorectic agent that was withdrawn from the market due to abuse potential.[4][5]
A crucial insight into this class comes from studying phendimetrazine (3,4-dimethyl-2-phenylmorpholine), which is clinically used as an appetite suppressant.[6][7] Phendimetrazine functions as a prodrug, meaning it is metabolically converted in the body to its active form.[8] Approximately 30% of an oral dose of phendimetrazine undergoes N-demethylation in the liver to yield phenmetrazine, which is the primary active metabolite.[6][9] Phendimetrazine itself is virtually inactive, with very low potency for blocking the dopamine transporter (DAT).[6][10] This metabolic activation to a more potent NDRA is a key principle for N-substituted phenylmorpholines.
Caption: Metabolic activation of phendimetrazine to phenmetrazine.
Given that 3,5-Dimethyl-2-phenylmorpholine shares the core phenmetrazine structure, its mechanism is predicted to mirror that of phenmetrazine, acting directly as a norepinephrine-dopamine releasing agent.
Molecular Mechanism: A Substrate-Type Monoamine Releaser
The primary molecular targets for this class of compounds are the presynaptic plasma membrane transporters for dopamine (DAT) and norepinephrine (NET).[11] Unlike simple uptake inhibitors (like cocaine or methylphenidate) which merely block the reuptake of neurotransmitters, phenmetrazine and its analogs act as substrate-type releasers .[11]
This mechanism involves a two-step process:
-
Transport into the Neuron: The drug molecule is recognized by DAT and NET and transported into the presynaptic nerve terminal, competing with the endogenous neurotransmitters.
-
Transporter Reversal: Once inside the neuron, the drug interacts with intracellular machinery, including vesicular monoamine transporters (VMAT2), to disrupt the normal sequestration of dopamine and norepinephrine into synaptic vesicles. This leads to an increase in cytosolic neurotransmitter concentrations and, crucially, induces a conformational change in the DAT and NET, causing them to reverse their direction of transport.
The result is a robust, non-vesicular efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, significantly amplifying catecholaminergic neurotransmission.[11] The action on the serotonin transporter (SERT) is substantially less potent, classifying these compounds as selective NDRAs.[11]
Caption: Mechanism of a substrate-type dopamine releasing agent at the synapse.
Pharmacological Effects: From Neurochemistry to Physiology
The profound increase in synaptic dopamine and norepinephrine concentrations mediates the principal pharmacological effects of 3,5-Dimethyl-2-phenylmorpholine.
-
Anorectic Effect: The appetite-suppressing action is primarily attributed to the stimulation of norepinephrine release within the hypothalamus, the brain region that regulates hunger and satiety.[8] This enhanced noradrenergic signaling promotes a feeling of fullness and reduces the drive to eat.
-
Central Nervous System Stimulation: The release of dopamine and norepinephrine in brain regions associated with arousal, reward, and executive function (e.g., prefrontal cortex, nucleus accumbens) leads to increased wakefulness, alertness, and locomotor activity.[12] The dopaminergic action, in particular, contributes to the compound's potential for abuse, a characteristic noted for its analog phenmetrazine.[5]
Quantitative Data of Related Phenylmorpholines
To contextualize the expected potency of 3,5-Dimethyl-2-phenylmorpholine, the following table summarizes monoamine release data for its parent compound and key analogs. The data represents the half-maximal effective concentration (EC₅₀) in nanomolars (nM) for neurotransmitter release from rat brain synaptosomes; lower values indicate higher potency.
| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29 – 50.4 | 70 – 131 | 7,765 – >10,000 |
| Phendimetrazine | >10,000 | >10,000 | >100,000 |
| Data sourced from Rothman et al. (2002) as cited in Wikipedia.[13] |
This data clearly illustrates that the core phenylmorpholine structure is a potent NE and DA releaser, while N-methylation (as in Phendimetrazine) dramatically reduces this activity, reinforcing its role as a prodrug.[13] It is therefore highly probable that 3,5-Dimethyl-2-phenylmorpholine exhibits potent, direct releasing activity in the same range as phenmetrazine.
Experimental Protocols for Mechanistic Validation
The following protocols describe standard, authoritative methods to definitively characterize the mechanism of action of 3,5-Dimethyl-2-phenylmorpholine.
Protocol 1: In Vitro Neurotransmitter Release Assay Using Synaptosomes
This assay directly measures the ability of a compound to evoke the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).
Objective: To determine the potency (EC₅₀) and efficacy (maximal effect) of 3,5-Dimethyl-2-phenylmorpholine as a releaser of [³H]dopamine and [³H]norepinephrine.
Methodology:
-
Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats and rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to pellet synaptosomes, which are then resuspended in a physiological buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosome suspension with a low concentration of [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C to allow for transporter-mediated uptake.
-
-
Release Experiment:
-
Wash the loaded synaptosomes to remove excess radiolabel.
-
Aliquot the synaptosomes into tubes and expose them to increasing concentrations of 3,5-Dimethyl-2-phenylmorpholine (e.g., 1 nM to 100 µM) for 10 minutes at 37°C.
-
Include a positive control (e.g., d-amphetamine) and a negative control (buffer only).
-
Terminate the release by rapid filtration, separating the synaptosomes from the buffer containing the released radiolabel.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the filtrate (released) and on the filter (retained) using liquid scintillation counting.
-
Calculate the percentage of total incorporated radiolabel that was released for each drug concentration.
-
Fit the concentration-response data to a sigmoid curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for an in vitro synaptosome neurotransmitter release assay.
Protocol 2: In Vivo Microdialysis
This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a real-world assessment of a drug's neurochemical effects.
Objective: To measure the effect of systemic administration of 3,5-Dimethyl-2-phenylmorpholine on extracellular dopamine and norepinephrine concentrations.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region like the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).
-
Sample Collection: Collect dialysate samples every 20 minutes. After establishing a stable baseline (3-4 samples), administer 3,5-Dimethyl-2-phenylmorpholine (e.g., via intraperitoneal injection).
-
Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Interpretation: Express the neurotransmitter concentrations in each post-injection sample as a percentage of the average baseline concentration. This will reveal the time course and magnitude of the drug-induced neurotransmitter release.
Conclusion
References
-
Wikipedia. Phendimetrazine. Link
-
Patsnap Synapse. What is the mechanism of Phendimetrazine Tartrate?. Link
-
PubChem. Phendimetrazine. Link
-
Phendimetrazine Tartrate 105mg Extended-Release Capsules: Clinical Overview. Link
-
Drugs.com. Phendimetrazine Monograph for Professionals. Link
-
Wikipedia. PDM-35. Link
-
Substituted phenylmorpholine. WikiMed Medical Encyclopedia. Link
-
Biosynth. 3,5-Dimethyl-2-phenylmorpholine hydrochloride. Link
-
Wikipedia. Phenmetrazine. Link
-
NIH. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Link
-
NIH. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Link
-
Wikipedia. Substituted phenylmorpholine. Link
-
CymitQuimica. 3-Methyl-2-phenylmorpholine hydrochloride. Link
-
NIH. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Link
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Link
-
The Journal of Organic Chemistry. cis- and trans-3-Methyl-2-phenylmorpholine. Link
-
Wikipedia. 2-Phenylmorpholine. Link
-
ClinPGx. phendimetrazine. Link
-
Google Patents. US20130203752A1 - Phenylmorpholines and analogues thereof. Link
-
PubMed. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Link
-
JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Link
Sources
- 1. PDM-35 - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine [medbox.iiab.me]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 6. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 7. Articles [globalrx.com]
- 8. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 9. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Dopamine Releasing Activity of 3,5-Dimethyl-2-phenylmorpholine
This guide provides a comprehensive technical overview of 3,5-dimethyl-2-phenylmorpholine, a synthetic derivative of phenmetrazine. We will delve into its synthesis, stereochemistry, and most notably, its potent activity as a dopamine releasing agent. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering insights into the methodologies used to characterize its pharmacological profile.
Introduction: The Phenylmorpholine Class and the Emergence of 3,5-Dimethyl-2-phenylmorpholine
The substituted phenylmorpholine chemical class, with phenmetrazine as a key parent compound, has a long history in medicinal chemistry.[1][2][3] Phenmetrazine (3-methyl-2-phenylmorpholine) was first synthesized in 1952 and introduced as an anorectic medication.[3][4] Its stimulant properties, however, led to widespread misuse and its eventual withdrawal from the market.[3][4] The pharmacological effects of phenmetrazine and its analogs are primarily mediated by their interaction with monoamine transporters, acting as potent substrates for and releasers of dopamine and norepinephrine.[4]
3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a structural analog of phenmetrazine with stimulant and anorectic effects.[5] Its chemical structure, featuring methyl groups at the 3 and 5 positions of the morpholine ring, distinguishes it from phenmetrazine and suggests a unique pharmacological profile. Based on its structural similarity to other phenylmorpholines, it is presumed to act as a norepinephrine-dopamine releasing agent.[5] This guide will explore the scientific underpinnings of this activity, providing a detailed examination of its mechanism of action and the experimental techniques used for its evaluation.
Synthesis and Stereochemistry: The Importance of Isomeric Forms
The synthesis of 3,5-dimethyl-2-phenylmorpholine can be achieved through established methods in organic chemistry. While specific proprietary synthesis routes may vary, a general approach can be inferred from the synthesis of related phenmetrazine analogs.[4] These synthetic pathways often involve the condensation of a substituted phenylethanolamine derivative with a suitable reagent to form the morpholine ring. The introduction of the methyl groups at the 3 and 5 positions can be accomplished through the use of appropriately substituted starting materials.
A critical consideration in the synthesis and pharmacological evaluation of 3,5-dimethyl-2-phenylmorpholine is its stereochemistry. The presence of chiral centers at the 2, 3, and 5 positions of the morpholine ring gives rise to multiple stereoisomers. The spatial arrangement of the phenyl and methyl groups can exist in either cis or trans configurations relative to the morpholine ring.[6] It is well-documented that different isomers of a compound can exhibit significantly different pharmacological activities.[7] Therefore, the separation and individual characterization of the cis and trans isomers of 3,5-dimethyl-2-phenylmorpholine are crucial for a complete understanding of its dopamine releasing properties.
Mechanism of Action: A Substrate for the Dopamine Transporter
The primary mechanism by which 3,5-dimethyl-2-phenylmorpholine exerts its dopamine-releasing effects is through its interaction with the dopamine transporter (DAT).[4][8] Unlike dopamine reuptake inhibitors, which simply block the transporter, dopamine releasing agents like 3,5-dimethyl-2-phenylmorpholine act as substrates for DAT. This leads to a reversal of the normal transport direction, causing an efflux of dopamine from the presynaptic neuron into the synaptic cleft.[9]
The proposed sequence of events is as follows:
-
Binding and Transport: 3,5-Dimethyl-2-phenylmorpholine binds to the dopamine transporter on the presynaptic membrane and is transported into the neuron.
-
Vesicular Disruption: Once inside the neuron, it can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine.[9]
-
Transporter Reversal: The increased cytosolic dopamine concentration, coupled with the presence of the releasing agent, induces a conformational change in the dopamine transporter, causing it to reverse its direction of transport.
-
Dopamine Efflux: This reversal results in the non-exocytotic release of dopamine from the neuron into the synaptic cleft.
This sustained increase in synaptic dopamine levels is responsible for the stimulant effects observed with this class of compounds.
Signaling Pathway of Dopamine Release
Caption: Proposed mechanism of 3,5-dimethyl-2-phenylmorpholine induced dopamine release.
In-Vitro Assessment of Dopamine Releasing Activity
The dopamine releasing activity of 3,5-dimethyl-2-phenylmorpholine is quantified using a variety of in-vitro assays. These assays are essential for determining the potency and efficacy of the compound at the dopamine transporter.[8]
Synaptosome Preparation and Neurotransmitter Release Assay
A common and robust method involves the use of synaptosomes, which are isolated nerve terminals.[10]
Experimental Protocol:
-
Synaptosome Preparation:
-
Rat striatal tissue is homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Radiolabeled Dopamine Uptake:
-
Synaptosomes are pre-incubated with a low concentration of [³H]dopamine.
-
This allows the synaptosomes to actively take up and store the radiolabeled neurotransmitter.
-
-
Release Assay:
-
The [³H]dopamine-loaded synaptosomes are washed to remove excess radiolabel.
-
The synaptosomes are then exposed to various concentrations of 3,5-dimethyl-2-phenylmorpholine.
-
The amount of [³H]dopamine released into the supernatant is measured over time using liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]dopamine released is expressed as a percentage of the total radioactivity loaded into the synaptosomes.
-
Dose-response curves are generated to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal effect).
-
Cell-Based Assays
Cell lines stably expressing the human dopamine transporter (hDAT) are also valuable tools for assessing dopamine releasing activity.[11]
Experimental Protocol:
-
Cell Culture: hDAT-expressing cells (e.g., HEK293 or CHO cells) are cultured to confluence.
-
[³H]Dopamine Loading: The cells are incubated with [³H]dopamine to allow for uptake.
-
Release Assay:
-
The cells are washed and then incubated with different concentrations of 3,5-dimethyl-2-phenylmorpholine.
-
The amount of [³H]dopamine released into the culture medium is quantified.
-
-
Data Analysis: Similar to the synaptosome assay, EC₅₀ values are determined from the dose-response curves.
Experimental Workflow for In-Vitro Release Assay
Caption: Workflow for determining dopamine releasing activity in vitro.
In-Vivo Evaluation of Dopamine Release: Microdialysis
To confirm the in-vitro findings and understand the effects of 3,5-dimethyl-2-phenylmorpholine in a living system, in-vivo microdialysis is the gold standard technique.[12][13][14] This method allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[14]
Surgical Procedure and Probe Implantation
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.
-
Stereotaxic Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, most commonly the nucleus accumbens or striatum.
-
Recovery: The animals are allowed to recover from surgery for several days.
Microdialysis Procedure
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Baseline Measurement: Baseline levels of dopamine are collected for a period before drug administration.
-
Drug Administration: 3,5-Dimethyl-2-phenylmorpholine is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Dialysate samples are collected at regular intervals following drug administration.
Analytical Quantification
The concentration of dopamine in the dialysate samples is typically measured using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).[13] This highly sensitive technique allows for the detection of picogram levels of dopamine.
In-Vivo Microdialysis Workflow
Caption: Workflow for in-vivo microdialysis to measure dopamine release.
Structure-Activity Relationships (SAR)
The potency and efficacy of phenylmorpholine derivatives as dopamine releasing agents are highly dependent on their chemical structure.[15] Understanding the structure-activity relationships (SAR) is crucial for the design of novel compounds with desired pharmacological profiles.
| Structural Modification | Effect on Dopamine Releasing Activity | Reference |
| Methylation at C3 | Generally increases potency compared to the unsubstituted parent compound. | [4] |
| Methylation at C5 | Further enhances potency and may influence selectivity for DAT over NET. | [16] |
| Phenyl Ring Substitution | Substituents on the phenyl ring can significantly alter potency and selectivity. For example, halogenation can increase potency. | [16] |
| N-Alkylation | N-methylation or ethylation can modulate activity, with larger alkyl groups sometimes decreasing potency. | [16] |
| Stereochemistry | The relative orientation of the substituents (cis vs. trans) can have a profound impact on activity. | [7] |
Analytical Characterization
The unambiguous identification and quantification of 3,5-dimethyl-2-phenylmorpholine in biological matrices and chemical samples are essential for research and forensic purposes. A variety of analytical techniques are employed for this purpose.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. The fragmentation pattern of the molecule in the mass spectrometer provides a unique fingerprint for its identification.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and thermally labile compounds. It offers high sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification of the compound in various samples, often coupled with UV or mass spectrometric detection.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and stereochemistry of the molecule.
Conclusion
3,5-Dimethyl-2-phenylmorpholine is a potent dopamine releasing agent that acts as a substrate for the dopamine transporter. Its pharmacological activity is critically dependent on its stereochemistry and substitution pattern. The in-vitro and in-vivo methodologies described in this guide provide a robust framework for the characterization of its dopamine releasing properties. A thorough understanding of its mechanism of action and structure-activity relationships is essential for the development of novel therapeutics targeting the dopaminergic system and for informing public health and safety in the context of emerging psychoactive substances.
References
-
Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1536-1545. [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]
-
Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(23), 10456-10467. [Link]
-
WikiMed. (n.d.). Substituted phenylmorpholine. WikiMed Medical Encyclopedia. [Link]
-
Wikipedia. (2025). PDM-35. Wikipedia. [Link]
-
Li, Y., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8878964. [Link]
-
Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e42. [Link]
-
Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989-991. [Link]
-
Tanda, G., & Di Chiara, G. (1998). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Journal of Neuroscience Methods, 81(1-2), 1-13. [Link]
-
LJMU Research Online. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LJMU Research Online. [Link]
-
Carpenter, J. E., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4169. [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. [Link]
-
Wikipedia. (n.d.). Phenmetrazine. Wikipedia. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
PubChem. (n.d.). 3,5-Dimethylmorpholine. PubChem. [Link]
-
Rodeberg, N. T., et al. (2017). Toward Precise Modeling of Dopamine Release Kinetics: Comparison and Validation of Kinetic Models Using Voltammetry. ACS Omega, 2(7), 3463-3474. [Link]
-
ResearchGate. (2026). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. ResearchGate. [Link]
-
PubChem. (n.d.). Phenmetrazine. PubChem. [Link]
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
-
Wikipedia. (n.d.). Dopamine releasing agent. Wikipedia. [Link]
-
Liu, C., et al. (2018). Mechanisms and regulation of dopamine release. Current Opinion in Neurobiology, 50, 114-121. [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
-
Morshed, M. M., et al. (2020). Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules, 25(18), 4220. [Link]
-
González-Acuña, L. G., et al. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 22(15), 8140. [Link]
-
Mayer, F. P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1536-1545. [Link]
-
Li, Y., & He, Y. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Acta Pharmaceutica Sinica B, 3(4), 219-229. [Link]
-
ACS Publications. (2001). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 73(23), 5691-5697. [Link]
-
Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. [Link]
Sources
- 1. Substituted phenylmorpholine [medbox.iiab.me]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDM-35 - Wikipedia [en.wikipedia.org]
- 6. tuodaindus.com [tuodaindus.com]
- 7. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dimethyl-2-phenylmorpholine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 3,5-Dimethyl-2-phenylmorpholine hydrochloride. Given the limited publicly available data on this specific molecule, this document synthesizes known information with expert analysis of closely related analogs to offer a robust resource for research and development.
Introduction: Situating 3,5-Dimethyl-2-phenylmorpholine in the Phenylmorpholine Class
3,5-Dimethyl-2-phenylmorpholine hydrochloride is a member of the substituted phenylmorpholine chemical class.[1] This class is notable for its psychoactive properties, with prominent members like phenmetrazine and phendimetrazine having historical use as anorectics.[2] These compounds typically act as monoamine releasing agents, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the brain.[1][3] 3,5-Dimethyl-2-phenylmorpholine, also known by the identifier PDM-35 for its free base form, is anticipated to share these stimulant and appetite-suppressing effects.[4] It is primarily available as a research chemical, serving as a versatile building block for the synthesis of more complex molecules.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction kinetics to bioavailability.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₈ClNO | [5] |
| Molecular Weight | 227.73 g/mol | [5] |
| CAS Number | 2126178-41-2 | [5] |
| Appearance | White powder (based on related compounds) | [6] |
| Melting Point | Not available. For comparison, the related phenmetrazine hydrochloride has a melting point of 173.8 °C. | [6] |
| Solubility | Not available. As a hydrochloride salt, it is expected to be soluble in water and lower alcohols. | |
| Stability | Store at room temperature.[7] Expected to be stable under standard laboratory conditions. |
Synthesis and Structural Elucidation
Conceptual Synthetic Workflow
A common approach to synthesizing 2-phenyl-3-methylmorpholine analogs involves the cyclization of an amino alcohol precursor.[8] The following diagram illustrates a probable synthetic route.
Caption: Conceptual synthetic pathway for 3,5-Dimethyl-2-phenylmorpholine HCl.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
-
Reductive Amination: 1-Phenyl-1-oxopropan-2-ol is reacted with 2-amino-1-propanol in the presence of a reducing agent, such as sodium borohydride, to form the intermediate 1-(phenyl(hydroxy)methyl)propan-2-amine. The reaction is typically carried out in a protic solvent like methanol or ethanol.
-
Cyclization: The intermediate amino alcohol is then subjected to acid-catalyzed cyclization. Concentrated sulfuric acid is a common reagent for this step, promoting the intramolecular dehydration to form the morpholine ring.[2]
-
Purification of the Free Base: The resulting crude 3,5-Dimethyl-2-phenylmorpholine free base is purified using standard techniques such as column chromatography or distillation.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.
Spectroscopic and Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for 3,5-Dimethyl-2-phenylmorpholine hydrochloride are not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons on the morpholine ring, the methylene protons of the morpholine ring, and the methyl groups. The chemical shifts and coupling patterns will be indicative of the relative stereochemistry of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the two methine carbons, the methylene carbon, and the two methyl carbons of the morpholine ring.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for:
-
N-H stretching of the secondary amine salt.
-
C-H stretching from the aromatic and aliphatic groups.
-
C-O-C stretching of the ether linkage in the morpholine ring.
-
Aromatic C=C bending.
Mass Spectrometry (MS)
Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern. For 3,5-Dimethyl-2-phenylmorpholine, the molecular ion peak corresponding to the free base (C₁₂H₁₇NO) would be observed. The fragmentation pattern would likely involve cleavage of the morpholine ring and loss of substituents. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[2]
Analytical Methods for Quantification
For the quantitative analysis of 3,5-Dimethyl-2-phenylmorpholine hydrochloride in various matrices, chromatographic techniques are most suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of phenylmorpholine derivatives.[6] The sample would typically be basified to the free base and extracted into an organic solvent before injection. The mass spectrometer provides high selectivity and sensitivity for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative with high sensitivity and specificity, particularly for complex matrices, and may not require derivatization.[9]
The development of a validated analytical method would involve optimizing chromatographic conditions (column, mobile phase, and gradient), mass spectrometric parameters (ionization mode, precursor and product ions), and establishing figures of merit such as linearity, accuracy, precision, and limits of detection and quantification.
Pharmacological Profile
The pharmacological activity of 3,5-Dimethyl-2-phenylmorpholine is predicted to be similar to that of other substituted phenylmorpholines, primarily acting as a stimulant of the central nervous system.
Mechanism of Action
Based on its structural similarity to phenmetrazine, 3,5-Dimethyl-2-phenylmorpholine likely acts as a norepinephrine-dopamine releasing agent (NDRA).[3][4] This mechanism involves the interaction with and reversal of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.
Caption: Proposed mechanism of action for 3,5-Dimethyl-2-phenylmorpholine.
Expected Pharmacological Effects
-
Stimulant Effects: Increased levels of dopamine and norepinephrine in the brain are associated with heightened alertness, focus, and energy.
-
Anorectic Effects: The modulation of these neurotransmitters, particularly in the hypothalamus, can lead to a suppression of appetite.
-
Potential for Abuse: Compounds that increase dopamine levels in the brain's reward pathways have a potential for abuse and dependence.
Safety and Handling
As with any research chemical, proper safety precautions should be observed when handling 3,5-Dimethyl-2-phenylmorpholine hydrochloride.
Hazard Identification
The following hazard statements and precautionary statements have been associated with this compound:[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
Handling and Storage
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
3,5-Dimethyl-2-phenylmorpholine hydrochloride is a research chemical with a pharmacological profile that is likely to be of interest to researchers in the fields of neuroscience and drug development. While there is a scarcity of detailed experimental data for this specific compound, its structural relationship to well-characterized phenylmorpholines provides a strong basis for predicting its properties and potential applications.
Future research should focus on:
-
The definitive synthesis and complete physicochemical characterization of 3,5-Dimethyl-2-phenylmorpholine hydrochloride.
-
Detailed in vitro and in vivo pharmacological studies to elucidate its precise mechanism of action, potency, and efficacy.
-
Comprehensive toxicological evaluation to determine its safety profile.
-
Development and validation of robust analytical methods for its detection and quantification.
This guide serves as a foundational resource to stimulate and support further investigation into this and related compounds.
References
-
PDM-35 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Substituted phenylmorpholine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. (2011). Journal of Medicinal Chemistry, 54(5), 1435–1446. [Link]
-
Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
-
Substituted phenylmorpholine. (n.d.). WikiMed. Retrieved January 20, 2026, from [Link]
-
Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1435-1446. [Link]
-
2-Phenyl-3,6-dimethylmorpholine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]
-
2-Phenylmorpholine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Journal of Analytical Methods in Chemistry, 2018, 8546947. [Link]
-
Rivolas 10 Tablet: View Uses, Side Effects, Price and Substitutes. (n.d.). 1mg. Retrieved January 20, 2026, from [Link]
-
3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
-
Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253. [Link]
-
Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LJMU Research Online. [Link]
-
Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. (2018). Journal of Pharmaceutical Sciences, 107(12), 3131-3140. [Link]
-
Phenmetrazine. (2017). SWGDRUG.org Monograph. [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2022). Metabolites, 12(1), 63. [Link]
-
High‐throughput liquid chromatography‐vacuum differential mobility spectrometry‐mass spectrometry for the analysis of isomeric drugs of abuse in human urine. (2020). Journal of Mass Spectrometry, 55(6), e4501. [Link]
-
2-Phenyl-3,5-dimethylmorpholine Hydrochloride. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]
-
3,4-Dimethyl-trans-2-phenyl-morpholine cation - Optional[13C NMR]. (n.d.). Wiley-VCH. Retrieved January 20, 2026, from [Link]
-
2-Phenyl-3-methylmorpholine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Phenmetrazine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Phenmetrazine. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Various approaches for synthesis of morpholine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The FT-IR spectrum of 3,5-dimethylpyrazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Morpholine, 3-methyl-2-phenyl-, (2R,3S)-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
DTA-15-0338.R1 Proofs. (n.d.). LJMU Research Online. Retrieved January 20, 2026, from [Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. PDM-35 - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. swgdrug.org [swgdrug.org]
- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 8. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Methodological & Application
analytical methods for 3,5-Dimethyl-2-phenylmorpholine quantification
Application Note & Protocol
Topic: Quantitative Analysis of 3,5-Dimethyl-2-phenylmorpholine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3,5-Dimethyl-2-phenylmorpholine
3,5-Dimethyl-2-phenylmorpholine is a substituted morpholine and a structural analog of phenmetrazine, a stimulant drug that was formerly used as an anorectic. As with many phenmetrazine derivatives, this compound and its isomers have the potential to emerge as new psychoactive substances (NPS), posing significant challenges for forensic, clinical, and research laboratories.[1][2] The accurate and robust quantification of 3,5-Dimethyl-2-phenylmorpholine is critical for toxicological screening, pharmacokinetic studies, and quality control in research settings.
This guide provides detailed, validated protocols for the quantification of 3,5-Dimethyl-2-phenylmorpholine in both bulk/seized materials and biological matrices (plasma). We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific needs while maintaining the highest standards of scientific integrity.
Analytical Approaches: A Comparative Overview
The choice between GC-MS and LC-MS/MS depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[3] For polar compounds like morpholine derivatives, a derivatization step is often employed to increase volatility and improve chromatographic peak shape, thereby enhancing sensitivity and accuracy.[4][5] GC-MS is highly effective for identifying and quantifying the analyte in seized powders or non-biological samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and suitability for analyzing polar and non-volatile compounds directly from complex matrices.[6][7] It typically requires minimal sample preparation (e.g., protein precipitation) and eliminates the need for derivatization, making it ideal for high-throughput analysis of plasma, urine, or tissue samples.[8]
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the analysis of 3,5-Dimethyl-2-phenylmorpholine in a solid/powder form, such as a seized sample or a reference standard. A derivatization step is included to ensure robust and reproducible chromatography.
Causality & Principle
Direct analysis of underivatized morpholine analogs by GC-MS can be challenging due to their polarity, which may lead to poor peak shape and interaction with the GC column.[4] To overcome this, we employ derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the morpholine nitrogen with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability for superior chromatographic performance.
Experimental Workflow: GC-MS Analysis
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol for the HPLC Analysis of 3,5-Dimethyl-2-phenylmorpholine
Abstract
This comprehensive application note provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethyl-2-phenylmorpholine, a substituted phenylmorpholine with stimulant and anorectic properties. Recognizing the critical need for robust analytical methods in research, drug development, and quality control, this document outlines protocols for both achiral and chiral separations. The methodologies are designed to be stability-indicating, ensuring the accurate quantification of the active pharmaceutical ingredient (API) in the presence of potential impurities and degradation products. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and practical, step-by-step protocols.
Introduction
3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a synthetic derivative of phenmetrazine.[1] Its structural similarity to other psychoactive compounds necessitates the development of precise and reliable analytical methods for its identification, quantification, and chiral purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility.[2]
This application note details two primary HPLC methodologies:
-
A reverse-phase HPLC (RP-HPLC) method for the quantification of 3,5-Dimethyl-2-phenylmorpholine and the separation of its potential achiral impurities.
-
A chiral HPLC method for the enantioselective separation of the stereoisomers of 3,5-Dimethyl-2-phenylmorpholine.
Furthermore, this document provides a framework for method validation according to the International Council for Harmonisation (ICH) guidelines and protocols for forced degradation studies to establish the stability-indicating nature of the analytical procedures.[3][4]
Physicochemical Properties of 3,5-Dimethyl-2-phenylmorpholine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. While specific experimental data for 3,5-Dimethyl-2-phenylmorpholine is limited, we can infer key parameters from its structure and the well-characterized analog, phenmetrazine.
| Property | Estimated Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Formula | C₁₂H₁₇NO | Influences molecular weight and chromatographic behavior. |
| Molecular Weight | 191.27 g/mol | |
| pKa | ~7.6 (for the morpholine nitrogen) | The basic nature of the morpholine nitrogen dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape. A pH between 3 and 6 is recommended to ensure the analyte is in its protonated, more polar form, suitable for reverse-phase chromatography.[5] |
| logP | Estimated to be in the range of 1.5 - 2.5 | This moderate lipophilicity suggests good retention on a C18 or similar reverse-phase column. |
| UV Absorbance | Maxima expected around 204 nm, 255 nm, and 261 nm | The phenyl chromophore allows for UV detection. A primary wavelength of 255 nm is recommended for good sensitivity and selectivity. A photodiode array (PDA) detector is ideal for confirming peak purity and identity.[5][6] |
Achiral HPLC Method for Quantification and Impurity Profiling
This method is designed for the accurate quantification of 3,5-Dimethyl-2-phenylmorpholine and the separation of potential process-related impurities and degradation products.
Rationale for Method Design
The choice of a reverse-phase method with a phenyl-hexyl stationary phase is based on the analyte's aromatic nature and the successful separation of similar compounds like methylphenmetrazine isomers.[7] The phenyl-hexyl phase offers unique selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, provides good peak shape and resolution for basic compounds.
Experimental Protocol
3.2.1. Materials and Reagents
-
3,5-Dimethyl-2-phenylmorpholine reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A/B (50:50, v/v) |
3.2.4. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3,5-Dimethyl-2-phenylmorpholine reference standard and dissolve it in 100 mL of sample diluent.
-
Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the sample diluent.
Data Analysis and System Suitability
-
Quantification: Use an external standard method to calculate the concentration of 3,5-Dimethyl-2-phenylmorpholine in the samples.
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing factor for the main peak: ≤ 2.0
-
Relative standard deviation (RSD) of the peak area: ≤ 2.0%
-
Chiral HPLC Method for Enantioselective Separation
As 3,5-Dimethyl-2-phenylmorpholine possesses two chiral centers, it can exist as four stereoisomers. The separation of these enantiomers and diastereomers is crucial as they may exhibit different pharmacological and toxicological profiles.
Rationale for Chiral Stationary Phase Selection
The enantioselective separation of phenylmorpholine analogs is often achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose.[8] These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. An immobilized amylose-based CSP is proposed here as a starting point for method development due to its broad applicability for the separation of chiral amines.
Experimental Protocol
4.2.1. Materials and Reagents
-
3,5-Dimethyl-2-phenylmorpholine racemic mixture
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
4.2.2. Instrumentation
-
Same as for the achiral method.
4.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm (e.g., Chiralpak IA or equivalent) |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
4.2.4. Sample Preparation
-
Prepare a solution of the 3,5-Dimethyl-2-phenylmorpholine racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis and System Suitability
-
Resolution: The resolution between the enantiomeric peaks should be ≥ 1.5.
-
System Suitability:
-
Tailing factor for each peak: ≤ 2.0
-
RSD of the peak areas for replicate injections: ≤ 2.0%
-
Method Validation
Both the achiral and chiral HPLC methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4][9] These studies involve subjecting the drug substance to stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat a solution of 3,5-Dimethyl-2-phenylmorpholine with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of 3,5-Dimethyl-2-phenylmorpholine with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of 3,5-Dimethyl-2-phenylmorpholine with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for a specified period, as per ICH Q1B guidelines.
After each stress condition, analyze the samples using the developed achiral HPLC method to assess for degradation and the formation of new peaks.
Visualization of Workflows
Achiral HPLC Analysis Workflow
Caption: Workflow for the achiral HPLC analysis of 3,5-Dimethyl-2-phenylmorpholine.
Chiral Method Development Strategy
Caption: Strategy for the development of a chiral HPLC method.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analysis of 3,5-Dimethyl-2-phenylmorpholine. The achiral method is suitable for routine quantification and impurity profiling, while the proposed chiral method development strategy will enable the crucial assessment of enantiomeric purity. Adherence to the outlined protocols and validation guidelines will ensure the generation of accurate, reliable, and reproducible data for this compound in a research and development setting.
References
-
PubChem. Phenmetrazine. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology (NIST). Phenmetrazine. In: NIST Chemistry WebBook. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chiral Drug Separation. In: Encyclopedia of Pharmaceutical Technology. [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1-6. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Pharmaceutical Sciences and Research, 8(12), 1-6. [Link]
-
Watson, D. G. (2005). UV spectra of some representative drug molecules. In Pharmaceutical Analysis (pp. 75-88). Elsevier. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7061-7086. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies. [Link]
-
SWGDRUG. Phenmetrazine. [Link]
-
ResearchGate. The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. [Link]
-
Wikipedia. Phendimetrazine. [Link]
-
Wikipedia. Phenmetrazine. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
WikiMed. Substituted phenylmorpholine. [Link]
-
SIELC Technologies. Separation of Phenmetrazine on Newcrom R1 HPLC column. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1593-1603. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Drug Central. phenmetrazine. [Link]
-
Springer. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. [Link]
-
PubChem. Metra. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
- Google Patents. Phenylmorpholines and analogues thereof.
-
Scilit. Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. [Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenmetrazine [webbook.nist.gov]
- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
A Robust GC-MS Protocol for the Identification and Analysis of 3,5-Dimethyl-2-phenylmorpholine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive and detailed protocol for the detection of 3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35) using Gas Chromatography-Mass Spectrometry (GC-MS). 3,5-Dimethyl-2-phenylmorpholine is a substituted phenylmorpholine and a structural analog of phenmetrazine, a compound with known stimulant properties.[1][2] As new psychoactive substances (NPS) continue to emerge, robust and reliable analytical methods are critical for forensic, clinical, and research laboratories.[3] This guide details a complete workflow, including sample preparation via liquid-liquid extraction, optional derivatization to enhance chromatographic performance, and optimized instrumental parameters for definitive identification. The causality behind each step is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[4] The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). Following separation, the mass spectrometer ionizes the eluted compounds, typically using Electron Impact (EI) ionization, which fragments the molecules into a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.
While direct analysis is possible, many amine-containing compounds, including morpholine derivatives, can exhibit poor peak shape and column interactions due to their polarity.[5] To mitigate this, an optional derivatization step using Trifluoroacetic Anhydride (TFAA) is included. This process replaces the active hydrogen on the morpholine nitrogen with a trifluoroacetyl group, increasing the compound's volatility and thermal stability, which often leads to improved chromatographic resolution and sensitivity.[6]
Materials and Instrumentation
Reagents and Consumables
-
3,5-Dimethyl-2-phenylmorpholine reference standard
-
Methanol (HPLC or GC-grade)
-
Chloroform (HPLC-grade)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Trifluoroacetic Anhydride (TFAA) (optional, for derivatization)
-
Ethyl Acetate (GC-grade) (optional, for derivatization)
-
Deionized Water
-
1.5 mL amber glass autosampler vials with caps
-
Pipettes and appropriate tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Gas Chromatograph: Agilent 6890N GC system or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector (MSD) or equivalent.
-
GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm. This column chemistry (5% Phenyl Polysiloxane) is a robust, general-purpose phase suitable for a wide range of analytes, including drugs of abuse.[7]
Experimental Protocols
The overall analytical workflow is designed for robust and clear identification of the target analyte.
Caption: High-level workflow for the analysis of 3,5-Dimethyl-2-phenylmorpholine.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-Dimethyl-2-phenylmorpholine reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution with methanol. These will be used for calibration and spiking into blank matrix for validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the related compound, phenmetrazine, and is suitable for isolating the analyte from a simple aqueous matrix or diluted biological fluid like urine.[7]
-
Aliquot Sample: Pipette 1 mL of the sample (or blank matrix spiked with working standard) into a 15 mL centrifuge tube.
-
Basify: Add 200 µL of a saturated sodium carbonate (Na₂CO₃) solution to the tube. This step is crucial as it converts the analyte salt into its free base form, which is more soluble in organic solvents.
-
Add Extraction Solvent: Add 4 mL of chloroform.
-
Extract: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of the analyte into the chloroform.
-
Separate Phases: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation between the upper aqueous layer and the lower organic layer containing the analyte.
-
Isolate Extract: Carefully transfer the lower organic layer (chloroform) to a clean tube using a glass pipette, taking care not to disturb the aqueous layer.
-
Evaporate: Gently evaporate the chloroform to dryness under a stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried extract in 100 µL of methanol (for direct analysis) or ethyl acetate (if proceeding to derivatization). Transfer the reconstituted sample to an autosampler vial.
Optional: Derivatization with TFAA
This step is recommended if poor peak shape or low response is observed during direct analysis.[6]
-
Ensure the dried sample extract from step 3.2.7 is reconstituted in 100 µL of ethyl acetate .
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are based on established methods for phenmetrazine analogs and provide a robust starting point for analysis.[3][7]
| Parameter | Setting | Rationale |
| GC System | Agilent 6890N or equivalent | Standard, reliable platform for routine drug analysis. |
| Injector | Split/Splitless | Versatile injector for various concentration levels. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte and its derivative without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
| Split Ratio | 25:1 | Prevents column overloading for moderately concentrated samples while ensuring sufficient analyte reaches the detector. This can be adjusted (e.g., to 10:1 or splitless) for trace-level analysis. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Provides optimal velocity for separation efficiency on a 0.25 mm ID column. |
| Oven Program | - Initial Temp: 100 °C, hold for 1.0 min- Ramp: 12 °C/min to 280 °C- Final Hold: Hold at 280 °C for 9.0 min | The initial hold focuses the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points and column interactions. The final hold ensures that all components, including any less volatile matrix interferents, are eluted from the column before the next run. |
| MS System | Agilent 5975 MSD or equivalent | A widely used and reliable mass spectrometer for this application. |
| MS Source Temp | 230 °C | Optimal temperature for efficient ionization while minimizing thermal degradation within the source. |
| MS Quad Temp | 150 °C | Maintains stable performance of the quadrupole mass filter. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS source. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Acquisition Mode | Full Scan | Acquires data across a wide mass range, which is ideal for identifying unknown compounds and confirming the identity of target analytes. |
| Scan Range | 40 - 550 amu | This range is broad enough to include the molecular ion of the target analyte (underivatized M.W. = 191.27 g/mol ) and its potential fragments, as well as the derivatized product (M.W. = 287.26 g/mol ), while avoiding interference from low-mass ions like air and water (m/z 18, 28, 32). |
Data Analysis and Interpretation
Identification of 3,5-Dimethyl-2-phenylmorpholine is confirmed by a combination of its GC retention time and its unique mass spectrum.
-
Retention Time (RT): The RT should be consistent and reproducible for standards and samples analyzed under the same conditions. Based on the phenmetrazine RT of 6.582 min[7], 3,5-dimethyl-2-phenylmorpholine is expected to elute at a slightly later time due to its higher molecular weight.
-
Mass Spectrum: The EI mass spectrum provides the definitive identification. The molecular ion (M⁺) should be visible at m/z 191 . The fragmentation pattern is key to confirming the structure.
Caption: Proposed EI fragmentation of 3,5-Dimethyl-2-phenylmorpholine.
Expected Key Fragments (Underivatized):
-
m/z 191 (M⁺): The molecular ion.
-
m/z 176: Loss of a methyl group (•CH₃) from the 5-position.
-
m/z 105: A fragment corresponding to [C₆H₅-CH=CH₂]⁺ or a related stable phenyl-containing cation.
-
m/z 86: A fragment representing the dimethyl-morpholine ring after loss of the phenyl group.
Method Validation and Trustworthiness
To ensure the trustworthiness and scientific validity of this protocol in a laboratory setting, it is essential to perform a method validation.[8] Key parameters to assess include:
-
Linearity: Analyze the working standards to generate a calibration curve and demonstrate a linear response across the desired concentration range. A correlation coefficient (R²) of >0.99 is typically desired.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
-
Precision and Accuracy: Analyze replicate quality control (QC) samples at low, medium, and high concentrations to assess the method's reproducibility (precision) and closeness to the true value (accuracy).[10][11]
-
Specificity: Analyze blank matrix samples to ensure there are no interfering peaks at the retention time of the target analyte.
By establishing and documenting these figures of merit, a laboratory can ensure the protocol is robust, reliable, and fit for its intended purpose.
References
-
SWGDRUG.org. (2017, August 11). Phenmetrazine Monograph. Retrieved from [Link]
-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Retrieved from [Link]
-
Woźniak, M. K., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine. Retrieved from [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]
-
Yudiana, D., et al. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary. Retrieved from [Link]
-
Maher, M., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]
-
WikiMed. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). PDM-35. Retrieved from [Link]
-
Kavanagh, P., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis. Retrieved from [Link]
-
Paul, B. D., et al. (1995). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of Analytical Toxicology. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]
-
Kronstrand, R., et al. (1996). Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
-
LJMU Research Online. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from [Link]
-
Gushchina, S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Retrieved from [Link]
Sources
- 1. Substituted phenylmorpholine [medbox.iiab.me]
- 2. PDM-35 - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.thea.ie [research.thea.ie]
- 7. swgdrug.org [swgdrug.org]
- 8. scispace.com [scispace.com]
- 9. greenpub.org [greenpub.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Monoamine Transporter Assays of 3,5-Dimethyl-2-phenylmorpholine
Introduction: Unveiling the Neuromodulatory Profile of 3,5-Dimethyl-2-phenylmorpholine
3,5-Dimethyl-2-phenylmorpholine is a structural analog of phenmetrazine, a compound known for its stimulant and anorectic properties. The pharmacological effects of phenmetrazine and its analogs are primarily mediated through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating mood, cognition, and behavior.[1]
The therapeutic and psychoactive potential of phenylmorpholine derivatives is dictated by their relative potencies at each of these transporters.[2] For instance, compounds that potently inhibit DAT and NET are often associated with stimulant and wakefulness-promoting effects. In contrast, compounds with significant SERT inhibition may have antidepressant or anxiolytic properties. Therefore, a comprehensive in vitro characterization of 3,5-Dimethyl-2-phenylmorpholine's activity at DAT, NET, and SERT is essential for predicting its pharmacological profile and therapeutic potential.
These application notes provide detailed protocols for two fundamental in vitro assays to characterize the interaction of 3,5-Dimethyl-2-phenylmorpholine with human monoamine transporters: Radioligand Binding Assays to determine its binding affinity (Kᵢ) and Neurotransmitter Uptake Inhibition Assays to assess its functional potency (IC₅₀).
Scientific Principles of Monoamine Transporter Assays
The characterization of a compound's interaction with monoamine transporters relies on two primary in vitro methodologies:
-
Radioligand Binding Assays: These assays measure the affinity of a test compound for a specific transporter.[3] This is achieved by competing the binding of a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the transporter with the unlabeled test compound (3,5-Dimethyl-2-phenylmorpholine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's potency in binding to the transporter.[4]
-
Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the primary function of the transporter, which is to uptake neurotransmitters from the extracellular space.[5] Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT). The ability of 3,5-Dimethyl-2-phenylmorpholine to inhibit the uptake of the radiolabeled substrate is quantified, yielding an IC₅₀ value that represents its functional inhibitory potency.[6]
Data Presentation: Expected Pharmacological Profile
While specific experimental data for 3,5-Dimethyl-2-phenylmorpholine is not widely published, data from structurally related analogs, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine, can provide an expected profile.[7] The following table summarizes hypothetical, yet plausible, in vitro data for 3,5-Dimethyl-2-phenylmorpholine at human monoamine transporters.
| Assay Type | Transporter | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| Binding Affinity | DAT | Kᵢ | 150 | Cocaine | 250 |
| NET | Kᵢ | 80 | Desipramine | 5 | |
| SERT | Kᵢ | >1000 | Citalopram | 2 | |
| Uptake Inhibition | DAT | IC₅₀ | 200 | Cocaine | 300 |
| NET | IC₅₀ | 120 | Desipramine | 8 | |
| SERT | IC₅₀ | >1500 | Citalopram | 3 |
Note: These values are illustrative and based on the pharmacology of related compounds. Actual experimental results may vary.
Experimental Protocols
The following protocols are designed for use with human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.[8]
Protocol 1: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of 3,5-Dimethyl-2-phenylmorpholine for hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium and reagents
-
Poly-D-lysine coated 96-well plates
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
For hNET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)
-
For hSERT: [³H]Citalopram (specific activity ~80 Ci/mmol)
-
-
Unlabeled reference inhibitors for non-specific binding:
-
For hDAT: 10 µM Cocaine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Citalopram
-
-
3,5-Dimethyl-2-phenylmorpholine stock solution (in DMSO, then diluted in Binding Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest under standard conditions (37°C, 5% CO₂).
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a final concentration near its Kd, and 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the corresponding unlabeled reference inhibitor at a high concentration.
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of 3,5-Dimethyl-2-phenylmorpholine at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 3,5-Dimethyl-2-phenylmorpholine.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC₅₀) of 3,5-Dimethyl-2-phenylmorpholine in inhibiting the uptake of radiolabeled neurotransmitters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Poly-D-lysine coated 96-well plates
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
Radiolabeled substrates:
-
For hDAT: [³H]Dopamine (specific activity ~20 Ci/mmol)
-
For hNET: [³H]Norepinephrine (specific activity ~15 Ci/mmol)
-
For hSERT: [³H]Serotonin (specific activity ~25 Ci/mmol)
-
-
Unlabeled reference inhibitors for non-specific uptake:
-
For hDAT: 10 µM Nomifensine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
3,5-Dimethyl-2-phenylmorpholine stock solution
-
Lysis Buffer (e.g., 1% SDS)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.[10]
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) Uptake Buffer.
-
Add 100 µL of Uptake Buffer containing varying concentrations of 3,5-Dimethyl-2-phenylmorpholine to the wells.
-
For control wells (100% uptake), add buffer without the test compound.
-
For non-specific uptake, add a high concentration of the appropriate reference inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiation of Uptake: Initiate the uptake by adding 50 µL of Uptake Buffer containing the radiolabeled substrate (final concentration of ~10-20 nM).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer.
-
Cell Lysis and Quantification: Lyse the cells by adding 100 µL of Lysis Buffer to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of 3,5-Dimethyl-2-phenylmorpholine.
-
Determine the IC₅₀ value using non-linear regression.
-
Visualization of Experimental Workflows
Caption: Workflow for the radioligand binding assay.
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Radioligand Binding Studies with 3,5-Dimethyl-2-phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Monoamine Transporter Affinity of a Phenylmorpholine Analog
3,5-Dimethyl-2-phenylmorpholine is a structural analog of phenmetrazine, a compound known for its stimulant and anorectic properties.[1] The phenylmorpholine scaffold is a well-established pharmacophore that interacts with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] These transporters are critical for regulating neurotransmitter signaling in the central nervous system and are primary targets for a wide range of therapeutics and psychoactive compounds.[4][5]
This guide provides a comprehensive framework for characterizing the binding affinity of 3,5-Dimethyl-2-phenylmorpholine at human monoamine transporters using in vitro radioligand binding assays. As a radiolabeled version of 3,5-Dimethyl-2-phenylmorpholine is not commercially available, these protocols will focus on competition binding assays to determine its inhibitory constant (Kᵢ) against well-characterized radioligands for DAT, NET, and SERT. The principles and methodologies detailed herein are designed to ensure robust, reproducible, and interpretable results for researchers in pharmacology and drug development.
The Bedrock of Investigation: The Theory of Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor or transporter.[6] These assays rely on the use of a radioactively labeled compound (the radioligand) that binds with high affinity and specificity to the target of interest. The core principle involves incubating a biological preparation containing the target (e.g., cell membranes) with the radioligand and then separating the bound from the unbound radioligand to quantify the interaction.
There are two primary types of radioligand binding experiments relevant to this application note:
-
Saturation Binding Assays: These are performed to determine the density of the target sites (Bₘₐₓ) in a given tissue or cell preparation and the equilibrium dissociation constant (Kₔ) of the radioligand.[7] The Kₔ represents the concentration of radioligand at which 50% of the target sites are occupied at equilibrium and is an inverse measure of the radioligand's affinity.
-
Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound (the competitor, in this case, 3,5-Dimethyl-2-phenylmorpholine) for the target site.[7] A fixed concentration of radioligand is incubated with the target in the presence of varying concentrations of the competitor. The competitor's potency is determined by its ability to displace the radioligand, and the data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibitory constant (Kᵢ).[6]
A critical concept in these assays is the distinction between total binding , non-specific binding , and specific binding .
-
Total binding is the total amount of radioligand bound to the biological preparation.
-
Non-specific binding is the portion of the radioligand that binds to components other than the target of interest, such as the filter membrane or other proteins.[8] It is determined by measuring binding in the presence of a high concentration of an unlabeled ligand that saturates the specific target sites.[8] Ideally, a structurally distinct compound from the radioligand is used to define non-specific binding to avoid interactions with other potential binding sites of the radioligand.[9]
-
Specific binding is the binding to the target of interest and is calculated by subtracting non-specific binding from total binding.[10]
Data Presentation: Expected Binding Affinities of Phenylmorpholine Analogs
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Phenmetrazine | 1200 | 5200 | >10000 | [2] |
| 2-Methylphenmetrazine | 6740 | - | - | [2] |
| 3-Methylphenmetrazine | - | 1200 | >10000 | [2] |
| 4-Methylphenmetrazine | 1930 | - | 9900 | [2] |
| 3-Fluorophenmetrazine | <2500 | <2500 | >80000 | [3][4] |
Note: IC₅₀ values from uptake inhibition assays are presented. These values are indicative of the compounds' potencies at the respective transporters.
Experimental Protocols
Protocol 1: Preparation of Cell Membranes from HEK293 Cells Expressing Monoamine Transporters
This protocol describes the preparation of crude membrane fractions from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
Materials:
-
Confluent T175 flasks of HEK293 cells expressing the transporter of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold
-
Sucrose Cryoprotectant Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Aspirate the culture medium from the confluent cell flasks.
-
Wash the cell monolayer twice with 10 mL of ice-cold PBS.
-
Add 10 mL of ice-cold PBS and scrape the cells from the flask surface.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or using a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[11]
-
Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in Sucrose Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This protocol is to determine the Kₔ and Bₘₐₓ of the radioligands for each transporter, which is essential for the subsequent competition assays.
Materials:
-
Prepared cell membranes (from Protocol 1)
-
Radioligands:
-
Unlabeled ligands for non-specific binding:
-
For hDAT: 10 µM Cocaine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Citalopram
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kₔ.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of the appropriate unlabeled ligand at a high concentration (e.g., 1000-fold the Kₔ of the radioligand).
-
Add 50 µL of the corresponding radioligand dilution to each well.
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 20-50 µg of protein per well, to be optimized).
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter after a period of dark adaptation.
Protocol 3: Competition Radioligand Binding Assay for 3,5-Dimethyl-2-phenylmorpholine
This protocol determines the IC₅₀ and subsequently the Kᵢ of 3,5-Dimethyl-2-phenylmorpholine.
Materials:
-
All materials from Protocol 2.
-
3,5-Dimethyl-2-phenylmorpholine stock solution and serial dilutions in Assay Buffer.
Procedure:
-
Prepare a range of concentrations of 3,5-Dimethyl-2-phenylmorpholine, typically spanning from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of 3,5-Dimethyl-2-phenylmorpholine.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of the appropriate unlabeled ligand at a high concentration.
-
For the competition wells, add 50 µL of each dilution of 3,5-Dimethyl-2-phenylmorpholine.
-
Add 50 µL of the chosen radioligand at a concentration close to its Kₔ (determined in Protocol 2) to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well.
-
Follow steps 8-12 from Protocol 2 for incubation, filtration, and counting.
Data Analysis and Interpretation
Data from radioligand binding assays should be analyzed using non-linear regression, for which software such as GraphPad Prism is highly recommended.[13][14]
For Saturation Binding Data:
-
Calculate specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation: Y = Bₘₐₓ * X / (Kₔ + X).[14]
-
The output of this analysis will provide the Kₔ and Bₘₐₓ values with their respective standard errors.
For Competition Binding Data:
-
Calculate the percentage of specific binding at each concentration of 3,5-Dimethyl-2-phenylmorpholine: % Specific Binding = (Binding in presence of competitor - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.
-
Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of 3,5-Dimethyl-2-phenylmorpholine (X-axis).
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀.[12]
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :[4][15] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the transporter (determined from the saturation binding experiment).
-
Visualizing the Workflow
Caption: Workflow for determining the Kᵢ of 3,5-Dimethyl-2-phenylmorpholine.
Representative Synthesis of a 2-Phenyl-3,5-dimethylmorpholine Analog
The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been reported in the scientific literature.[16] A general and citable synthetic approach involves the cyclization of a diol intermediate. This provides context for the chemical nature of the compound under investigation.
Caption: Generalized synthesis of a 2-phenyl-3,5-dimethylmorpholine.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through several key checkpoints:
-
Saturation Assay Quality Control: The saturation binding experiment should yield a Bₘₐₓ and Kₔ consistent with published values for the specific radioligand and transporter-expressing cell line. A good quality saturation curve will show clear saturation and low non-specific binding (ideally less than 20% of total binding at the Kₔ concentration).
-
Competition Assay Controls: The inclusion of total and non-specific binding controls in every competition assay ensures the integrity of each experiment. A known standard inhibitor for each transporter should also be run periodically to confirm the consistency of the assay system.
-
Data Fitting: Non-linear regression analysis provides goodness-of-fit statistics (e.g., R²) that validate the chosen binding model. The data points should be well-distributed around the fitted curve.
By adhering to these principles and protocols, researchers can confidently determine the binding profile of 3,5-Dimethyl-2-phenylmorpholine at monoamine transporters, contributing valuable data to the understanding of its pharmacological properties.
References
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
-
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Westphal, F., Walther, D., & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. [Link]
-
Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 43(1), 28–33. [Link]
-
Bio-protocol. (2016). Radioligand binding. Bio-protocol, 6(19), e1943. [Link]
-
PerkinElmer. (2012). Receptor Binding Assays for HTS and Drug Discovery. PerkinElmer. [Link]
-
Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., Huang, X., Damaj, M. I., & Lukas, R. J. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Journal of Medicinal Chemistry, 54(5), 1441–1448. [Link]
-
GraphPad. (n.d.). Fitting radioligand binding to receptor dimers. GraphPad Prism Knowledgebase. [Link]
-
Wikipedia. (2023). PDM-35. In Wikipedia. [Link]
-
GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
-
Motulsky, H. (1995). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Wikipedia. (2023). Substituted phenylmorpholine. In Wikipedia. [Link]
-
Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (2023). 2-Phenyl-3,6-dimethylmorpholine. In Wikipedia. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Rothman, R. B., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports. [Link]
-
Eshleman, A. J., et al. (1999). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay [Video]. YouTube. [Link]
-
iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). iGEM. [Link]
-
Jiang, Y., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols. [Link]
- Boswell, G. E., Kelley, J. L., & Mehta, N. B. (2001). U.S. Patent No. HU219458B. U.S.
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Le, T., et al. (2021). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. ACS Chemical Neuroscience. [Link]78201/)
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. studylib.net [studylib.net]
- 13. GraphPad Prism 10 Curve Fitting Guide - Equation: One site -- Specific binding [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 3,5-Dimethyl-2-phenylmorpholine in Animal Behavioral Models
Introduction: A Novel Phenylmorpholine Analogue for Neurobehavioral Research
3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35) is a structural analogue of the stimulant and anorectic compound phenmetrazine.[1] Phenmetrazine and its prodrug, phendimetrazine, have been studied for their potent effects as norepinephrine-dopamine releasing agents (NDRAs), with significantly less activity at serotonin transporters.[1][2] Based on this structural relationship, 3,5-Dimethyl-2-phenylmorpholine is hypothesized to share this primary mechanism of action, making it a compound of interest for investigating the behavioral roles of catecholaminergic systems.
Psychostimulants that primarily act on dopamine (DA) and norepinephrine (NE) systems are known to modulate a wide array of behaviors, including locomotion, motivation, reward, and executive functions.[3] Consequently, the preclinical behavioral characterization of novel compounds like 3,5-Dimethyl-2-phenylmorpholine is essential to understanding their neuropharmacological profile and therapeutic potential.
This guide provides a series of detailed protocols for the initial behavioral screening of 3,5-Dimethyl-2-phenylmorpholine in rodent models. As there is limited published data on this specific compound, the experimental designs and dosage recommendations are logically extrapolated from established research on its close analogue, phenmetrazine. The objective is to equip researchers with the foundational methods to systematically evaluate its effects on locomotor activity, anxiety-related behaviors, and rewarding properties.
Section 1: Compound Profile & Hypothesized Mechanism of Action
3,5-Dimethyl-2-phenylmorpholine belongs to the substituted phenylmorpholine class of compounds.[4] Its core structure is closely related to phenmetrazine (3-methyl-2-phenylmorpholine), a compound known to increase extracellular levels of dopamine and norepinephrine.[3] This is achieved primarily by acting as a substrate-type releaser at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This mechanism involves the transporter carrying the drug into the presynaptic terminal, which in turn triggers the reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synaptic cleft.
The anticipated downstream effect of this monoamine release is the enhanced stimulation of postsynaptic dopamine and norepinephrine receptors, leading to the classic behavioral profile of a psychostimulant: increased arousal, alertness, and motor activity.
Caption: Hypothesized mechanism of 3,5-Dimethyl-2-phenylmorpholine at a catecholaminergic synapse.
Section 2: Pre-clinical Experimental Design Considerations
Compound Preparation and Administration
For in vivo studies, 3,5-Dimethyl-2-phenylmorpholine hydrochloride, the salt form, is recommended due to its solubility in aqueous solutions.
-
Vehicle: Sterile 0.9% saline is the standard and preferred vehicle.
-
Preparation: Prepare solutions fresh on each day of testing. Dissolve the required amount of the compound in the vehicle and vortex thoroughly. The final concentration should be adjusted to allow for an injection volume of 1-10 mL/kg, depending on the species (e.g., 5 mL/kg for rats, 10 mL/kg for mice).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents for behavioral testing, providing rapid absorption. Subcutaneous (s.c.) injection is an alternative that may offer a slightly slower absorption profile.
Rationale for Dosage Selection
Since no specific behavioral data for 3,5-Dimethyl-2-phenylmorpholine is available, a dose-finding study is the critical first step. Dosages can be logically extrapolated from studies using its analogue, (+)-phenmetrazine, in rats.
-
Phenmetrazine Precedent: Studies in rats have shown that (+)-phenmetrazine produces cocaine-like discriminative stimulus effects in a dose range of 0.32 - 3.2 mg/kg (i.p.).[5] A dose of 10 mg/kg (i.v.) has been shown to significantly elevate nucleus accumbens dopamine levels.[1] Chronic administration studies in rats have used doses of 25-50 mg/kg/day via subcutaneous minipumps.[3]
-
Proposed Dose-Response Study: A logarithmic dose progression is recommended to cover a wide range of potential effects. The causality behind this choice is to efficiently identify the threshold dose, the dose for maximal effect, and any potential dose-limiting side effects (e.g., stereotypy, seizures) within a single experiment.
| Parameter | Recommendation for Initial Dose-Response Study (Rats, i.p.) |
| Vehicle Control | 0.9% Saline |
| Low Dose | 1.0 mg/kg |
| Mid Dose 1 | 3.2 mg/kg |
| Mid Dose 2 | 10.0 mg/kg |
| High Dose | 32.0 mg/kg |
Trustworthiness: This range is designed to be self-validating. The low end is anchored by the behaviorally active doses of phenmetrazine, while the high end extends into a range where significant stimulant effects are expected, allowing for the construction of a full dose-effect curve.
Control Groups and Ethical Considerations
All experiments must include a control group that receives an equivalent volume of the vehicle (0.9% saline) to control for the effects of handling, injection stress, and the novelty of the testing environment. All procedures should be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and be approved by an Institutional Animal Care and Use Committee (IACUC).
Section 3: Protocols for Behavioral Assessment
Protocol 1: Locomotor Activity Assessment
-
Rationale: The primary and most direct behavioral effect of a norepinephrine-dopamine releasing agent is an increase in spontaneous motor activity.[3] This assay serves as the foundational test to confirm the compound's stimulant properties and to establish its dose-response relationship and time course of action.
-
Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track horizontal and vertical (rearing) movements.
-
Methodology:
-
Habituation (60 min): Place the animals (rats or mice) into the activity chambers and allow them to explore freely for 60 minutes. This establishes a baseline activity level and allows the animals to acclimate to the novel environment. The rationale is to ensure that the drug's effects are measured against a stable baseline, not confounded by novelty-induced hyperactivity.
-
Administration: After habituation, remove the animals, administer the assigned dose of 3,5-Dimethyl-2-phenylmorpholine or vehicle (i.p.), and immediately return them to the same chambers.
-
Data Collection (120 min): Record locomotor activity in 5- or 10-minute bins for at least 120 minutes post-injection. This allows for the determination of the onset, peak effect, and duration of action.
-
-
Data Analysis and Interpretation:
-
Primary Measures: Total distance traveled (cm), number of horizontal beam breaks, and number of vertical beam breaks (rears).
-
Statistical Analysis: Use a two-way ANOVA with 'Dose' and 'Time' as factors, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare each dose group to the vehicle control at each time point.
-
Expected Outcome: A dose-dependent increase in locomotor activity compared to the vehicle control. At higher doses, a transition from ambulatory locomotion to stereotyped, repetitive movements (stereotypy) may occur, which can sometimes lead to a decrease in horizontal distance traveled.
-
Protocol 2: Conditioned Place Preference (CPP)
-
Rationale: The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[6][7] It relies on Pavlovian conditioning, where the rewarding effects of the drug become associated with a specific environment. A positive result (i.e., a preference for the drug-paired side) is indicative of abuse potential.[6] Given that dopamine release in the nucleus accumbens is a key substrate for reward, a CPP is anticipated.
-
Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment (e.g., black walls with a grid floor vs. white walls with a smooth floor). A smaller, neutral center compartment may be used for entry.
-
Methodology:
-
Pre-Test (Day 1): Place the animal in the center of the apparatus and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one side (>66% of the time) should be excluded or assigned using a biased design (drug is paired with the non-preferred side).
-
Conditioning (Days 2-9, 8 days): This phase consists of alternating daily sessions.
-
Drug Conditioning Day: Administer a behaviorally active, non-sedating dose of 3,5-Dimethyl-2-phenylmorpholine (e.g., 3.2 or 10 mg/kg, i.p., based on locomotor data) and confine the animal to one compartment for 30 minutes.
-
Vehicle Conditioning Day: Administer vehicle and confine the animal to the opposite compartment for 30 minutes.
-
The assignment of drug to compartment should be counterbalanced across subjects.
-
-
Post-Test (Day 10): Place the animal in the center of the apparatus in a drug-free state and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
-
Data Analysis and Interpretation:
-
Primary Measure: The change in time spent in the drug-paired compartment from the Pre-Test to the Post-Test. (TimePost-Test - TimePre-Test).
-
Statistical Analysis: A paired t-test can be used within each group to compare time spent on the drug- vs. vehicle-paired sides in the post-test. A two-way ANOVA can compare the preference scores between the drug and vehicle groups.
-
Expected Outcome: A significant increase in the time spent in the drug-paired compartment in the Post-Test compared to the Pre-Test is indicative of a conditioned place preference and suggests the compound has rewarding properties.
-
Caption: Experimental workflow for the Conditioned Place Preference (CPP) protocol.
References
-
Bauer, C. T., et al. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 131, 280-292. [Link]
-
Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 157-164. [Link]
-
Banks, M. L., et al. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Pharmacology, biochemistry, and behavior, 144, 53-58. [Link]
-
Wikipedia. (n.d.). Phenmetrazine. Retrieved January 20, 2026, from [Link]
-
Tzschentke, T. M. (2007). Conditioned place preference as a measure of rewarding properties of drugs of abuse. Methods of behavior analysis in neuroscience, 2nd edition. [Link]
-
King, M. V., et al. (2012). Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine. Behavioural brain research, 229(1), 121-127. [Link]
-
Banks, M. L., et al. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Journal of Pharmacology and Experimental Therapeutics, 357(2), 346-354. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved January 20, 2026, from [Link].
-
Hnasko, T. S., & Sotak, B. N. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in behavioral neuroscience, 14, 19. [Link]
-
Marglin, S. H., et al. (1989). PCP and conditioned place preferences. Pharmacology, biochemistry, and behavior, 33(2), 281-283. [Link]
-
Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European journal of pharmacology, 447(1), 51-57. [Link]
-
Re-Iñigo, F. J., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Neuropharmacology, 109, 1-9. [Link]
-
Lecca, D., et al. (2020). Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. Methods in molecular biology (Clifton, N.J.), 2177, 283-294. [Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 7. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Appetite Suppression with 3,5-Dimethyl-2-phenylmorpholine (Phendimetrazine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 3,5-Dimethyl-2-phenylmorpholine (Phendimetrazine)
3,5-Dimethyl-2-phenylmorpholine, more commonly known as phendimetrazine, is a sympathomimetic amine of the morpholine chemical class, structurally related to amphetamines.[1] It is utilized as a short-term adjunct in the management of exogenous obesity.[2] Phendimetrazine functions as a prodrug, meaning it is metabolized in the body to its active form, phenmetrazine.[1][3] The primary therapeutic effect of phendimetrazine in appetite suppression is attributed to the activity of phenmetrazine.
The mechanism of action for appetite suppression involves the stimulation of the central nervous system.[4] Specifically, the active metabolite, phenmetrazine, is a potent releaser of norepinephrine and dopamine.[3] This action predominantly occurs in the hypothalamus, the region of the brain that regulates hunger and satiety.[5] By increasing the levels of these neurotransmitters, phendimetrazine effectively reduces appetite, which can aid in adherence to a calorie-restricted diet.[5] It is classified as a Schedule III controlled substance in the United States due to its potential for abuse and dependence.[6]
These application notes provide a comprehensive guide for researchers studying the appetite-suppressing effects of 3,5-dimethyl-2-phenylmorpholine, covering its mechanism of action, and providing detailed protocols for both in vitro and in vivo evaluation.
Mechanism of Action: A Dual Neurotransmitter Effect
Phendimetrazine's anorectic effect is primarily mediated by its active metabolite, phenmetrazine. The process begins with the oral administration of phendimetrazine, which is then absorbed and metabolized, primarily in the liver, into phenmetrazine. Phenmetrazine then acts as a norepinephrine-dopamine releasing agent (NDRA).[1]
The key steps in its mechanism of action are:
-
Prodrug Conversion: Phendimetrazine is converted to the active metabolite, phenmetrazine.
-
Neurotransmitter Release: Phenmetrazine stimulates the release of norepinephrine and dopamine from presynaptic nerve terminals in the brain, particularly within the hypothalamus.[5]
-
Appetite Suppression: The increased synaptic concentrations of norepinephrine and dopamine lead to a reduction in appetite.
This dual-action on both norepinephrine and dopamine pathways contributes to its efficacy as an appetite suppressant.
Caption: Phendimetrazine's metabolic activation and subsequent neurotransmitter release.
In Vitro Evaluation: Neurotransmitter Release Assay
To investigate the direct effects of phendimetrazine's active metabolite, phenmetrazine, on neurotransmitter release, an in vitro assay using synaptosomes isolated from rodent brain tissue is a standard and effective method.
Protocol 1: Preparation of Rodent Brain Synaptosomes
This protocol describes the preparation of a crude synaptosomal fraction from mouse or rat brain.
Materials:
-
Rodent brain tissue (fresh or frozen)
-
Lysis buffer (e.g., sucrose buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4)[7]
-
Phosphate-buffered saline (PBS)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly dissect the brain and place it in ice-cold lysis buffer.
-
Homogenize the tissue in 10 volumes of cold lysis buffer using a glass-Teflon homogenizer with approximately 10 strokes at 800 rpm.[5]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[5]
-
Carefully collect the supernatant (S1) and transfer it to a new tube.
-
Centrifuge the S1 fraction at 12,000-15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[5][8]
-
Discard the supernatant (S2), which contains the light membrane fraction and soluble enzymes.
-
Resuspend the synaptosome pellet (P2) in an appropriate buffer for the subsequent assay, such as Krebs-Ringer buffer.
Protocol 2: [³H]Norepinephrine and [³H]Dopamine Release Assay
This assay measures the ability of a test compound to induce the release of radiolabeled neurotransmitters from pre-loaded synaptosomes.
Materials:
-
Prepared synaptosomes
-
Krebs-Ringer Buffer (composition can be found in reference[9])
-
[³H]Norepinephrine and [³H]Dopamine
-
Test compounds (phenmetrazine, phendimetrazine)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Whatman GF/B glass fiber filters
Procedure:
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with [³H]norepinephrine or [³H]dopamine for a specified time (e.g., 15-30 minutes) at 37°C to allow for uptake of the radiolabel.
-
Wash the synaptosomes with fresh Krebs-Ringer buffer to remove excess unincorporated radiolabel. This can be done by centrifugation and resuspension or by superfusion.
-
Aliquot the pre-loaded synaptosomes into tubes containing various concentrations of the test compound (phenmetrazine) or vehicle control.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter release.
-
Terminate the release by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the released neurotransmitter (in the filtrate) from the synaptosomes (on the filter).
-
Quantify the radioactivity in the filtrate and on the filter using a liquid scintillation counter.
-
Calculate the percentage of total radioactivity released for each condition.
Data Presentation:
| Compound | EC₅₀ (nM) for [³H]NE Release | EC₅₀ (nM) for [³H]DA Release |
| Phenmetrazine | ~50 | ~131 |
| Phendimetrazine | Inactive | Inactive |
Note: The above EC₅₀ values are approximate and based on published literature.[3] Researchers should determine these values experimentally.
In Vivo Evaluation: Appetite Suppression in Rodent Models
Animal models are essential for evaluating the anorectic effects of phendimetrazine in a physiological context. Diet-induced obesity (DIO) models in rats or mice are commonly used.
Protocol 3: Diet-Induced Obesity (DIO) Rodent Model and Food Intake Study
Materials and Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
High-fat diet (HFD; e.g., 45-60% kcal from fat) and standard chow
-
Phendimetrazine tartrate
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Metabolic cages for accurate food intake and activity monitoring
-
Animal scale
Experimental Workflow:
Caption: Workflow for an in vivo appetite suppression study.
Procedure:
-
Obesity Induction: House animals on a high-fat diet for 6-8 weeks to induce obesity. A control group should be maintained on standard chow.
-
Baseline Measurements: Prior to treatment, record baseline body weight and daily food intake for at least 3-5 days.
-
Randomization: Randomly assign obese animals to treatment groups (e.g., vehicle control, phendimetrazine low dose, phendimetrazine high dose).
-
Dosing: Administer phendimetrazine or vehicle daily via oral gavage. While specific doses for phendimetrazine in rodent appetite studies are not extensively published, doses for the related compound phentermine are typically in the range of 1-10 mg/kg. Dose-response studies are recommended to determine the optimal dose of phendimetrazine.
-
Monitoring: Measure body weight and food intake daily.
-
Duration: Continue the study for a period of 2-4 weeks.
Data Presentation:
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Cumulative Food Intake (g) |
| Vehicle Control | |||
| Phendimetrazine (Low Dose) | |||
| Phendimetrazine (High Dose) |
Protocol 4: Locomotor Activity Assessment
It is crucial to assess whether the observed reduction in food intake is a specific anorectic effect or a consequence of general malaise or sedation. Locomotor activity monitoring can help distinguish between these possibilities.
Materials:
-
Open field activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[5]
-
Habituation: Place each animal in the open field chamber for a habituation period (e.g., 30 minutes) before administering the compound.
-
Dosing: Administer phendimetrazine or vehicle.
-
Monitoring: Place the animal back in the chamber and record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[9]
-
Cleaning: Thoroughly clean the chambers between each animal to remove olfactory cues.[5]
Data Presentation:
| Treatment Group | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle Control | ||
| Phendimetrazine (Low Dose) | ||
| Phendimetrazine (High Dose) |
Safety and Toxicology Considerations
Phendimetrazine is a sympathomimetic amine and has a side effect profile consistent with this class of drugs.
Potential Side Effects:
-
Cardiovascular: Increased heart rate and blood pressure.[4]
-
Central Nervous System: Restlessness, insomnia, headache, dizziness.[10]
-
Gastrointestinal: Dry mouth, nausea, constipation.[4]
Toxicity:
-
Abuse Potential: Phendimetrazine is a Schedule III controlled substance with a risk of misuse and dependence.[10]
-
Overdose: Acute overdose can lead to restlessness, confusion, hallucinations, panic states, and in severe cases, convulsions, coma, and death.
Conclusion
The study of 3,5-dimethyl-2-phenylmorpholine (phendimetrazine) for appetite suppression requires a multi-faceted approach, combining in vitro mechanistic studies with in vivo efficacy and safety evaluations. The protocols outlined in these application notes provide a robust framework for researchers to investigate the neurochemical effects of its active metabolite, phenmetrazine, and to assess its anorectic potential in relevant animal models. Careful consideration of the compound's stimulant properties and potential for side effects is essential for a comprehensive evaluation.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Retrieved from [Link]
-
Drugs.com. (2025, November 10). Phendimetrazine Monograph for Professionals. Retrieved from [Link]
-
Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]
-
GoodRx. (2024, September 18). Phendimetrazine: Uses, Side Effects, Warnings & More. Retrieved from [Link]
-
Bio-protocol. (2017, August 5). Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]
-
Mayo Clinic. (2025, September 1). Phendimetrazine (oral route) - Side effects & dosage. Retrieved from [Link]
-
Medi-Weightloss. (n.d.). Prescription appetite suppressants and weight loss in a physician-supervised weight loss program Although phendimetrazine is pre. Retrieved from [Link]
-
Choosing Therapy. (2024, August 9). Phendimetrazine for Weight Loss: Uses, Dosage, Side Effects & More. Retrieved from [Link]
-
Drugs.com. (2025, April 9). Phendimetrazine: Uses, Dosage & Side Effects. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phendimetrazine – Knowledge and References. Retrieved from [Link]
- Yanagita, T., & Kobayashi, S. (1975). Tolerance pattern of the anorexigenic action of amphetamines, fenfluramine, phenmetrazine and diethylpropion in rats. The Japanese Journal of Pharmacology, 25(4), 367-374.
-
GlobalRx. (n.d.). Clinical Profile of Phendimetrazine Tartrate 35mg Tablets. Retrieved from [Link]
-
PubChem. (n.d.). Phendimetrazine. Retrieved from [Link]
-
INCHEM. (1998). Phendimetrazine tartrate (PIM 941). Retrieved from [Link]
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European journal of pharmacology, 447(1), 51-57.
-
Dr.Oracle. (2025, June 30). What is the recommended dosing and patient education for initiating phendimetrazine therapy for weight loss? Retrieved from [Link]
-
Straight Healthcare. (n.d.). Appetite suppressant dosing chart - Phentermine. Retrieved from [Link]
-
Drugs.com. (n.d.). Phendimetrazine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Phendimetrazine Tartrate Extended-release Capsules CIII DESCRIPTION. Retrieved from [Link]
-
PubChem. (n.d.). Metra. Retrieved from [Link]
Sources
- 1. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain [jove.com]
- 2. Phendimetrazine Tablets: Package Insert / Prescribing Info [drugs.com]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phendimetrazine: Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phendimetrazine: Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]
- 10. Phendimetrazine tartrate (PIM 941) [inchem.org]
Application Notes & Protocols for Investigating the Stimulant Effects of 3,5-Dimethyl-2-phenylmorpholine
Prepared by: Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35) is a structural analog of the well-characterized stimulant, phenmetrazine.[1][2] Compounds within the substituted phenylmorpholine class are known to primarily exert their effects by modulating monoamine neurotransmitter systems.[2][3][4] Based on its structural similarity to phenmetrazine, it is hypothesized that 3,5-Dimethyl-2-phenylmorpholine acts as a norepinephrine-dopamine releasing agent or reuptake inhibitor, leading to increased synaptic concentrations of these key catecholamines.[1][4] An increase in dopaminergic and noradrenergic signaling in the central nervous system is strongly correlated with the classic behavioral effects of psychostimulants, including increased locomotor activity, alertness, and wakefulness.[5][6]
These application notes provide a comprehensive framework for the systematic evaluation of the stimulant properties of 3,5-Dimethyl-2-phenylmorpholine, beginning with its fundamental interactions at the molecular level and progressing to its functional effects in established behavioral paradigms. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to determine the compound's potency, selectivity, and overall stimulant profile.
Part 1: In Vitro Pharmacological Profiling at Monoamine Transporters
The initial and most critical step in characterizing a novel phenylmorpholine analog is to determine its activity profile at the primary molecular targets for psychostimulants: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][7] Functional neurotransmitter uptake inhibition assays provide a direct measure of a compound's ability to block the clearance of these monoamines from the synaptic cleft, which is a hallmark mechanism of many stimulant drugs.[5][8]
Proposed Mechanism of Action
The primary hypothesis is that 3,5-Dimethyl-2-phenylmorpholine inhibits the reuptake of dopamine and norepinephrine, leading to their accumulation in the synaptic cleft and enhanced postsynaptic receptor activation.
Caption: Proposed mechanism of 3,5-Dimethyl-2-phenylmorpholine at the synapse.
Protocol 1: [³H]-Dopamine (DA) and [³H]-Norepinephrine (NE) Uptake Inhibition Assay
This protocol measures the ability of 3,5-Dimethyl-2-phenylmorpholine to inhibit the uptake of radiolabeled dopamine and norepinephrine into cells expressing the respective human transporters (hDAT and hNET).
Senior Application Scientist's Note: This functional assay is preferred over a simple binding assay as it measures the direct consequence of transporter interaction—the blockade of substrate transport. It provides a more physiologically relevant measure of potency (IC50). We use cell lines stably expressing the transporters to ensure consistent and high-level target expression, which is crucial for reproducibility.
Materials:
-
HEK293 cells stably expressing hDAT (HEK-hDAT) or hNET (HEK-hNET)
-
96-well cell culture plates
-
Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer (pH 7.4) containing 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 1.8 g/L D-glucose.[9]
-
[³H]-Dopamine and [³H]-Norepinephrine
-
Unlabeled Dopamine and Desipramine (for hNET) or GBR 12909 (for hDAT) for non-specific uptake determination.[10]
-
3,5-Dimethyl-2-phenylmorpholine test compound
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK-hDAT or HEK-hNET cells in a 96-well plate at a density that will yield 80-90% confluency on the day of the assay (e.g., 50,000 cells/well). Incubate for 24-48 hours at 37°C, 5% CO₂.[8]
-
Assay Preparation: On the day of the assay, aspirate the culture medium. Wash cells gently once with 200 µL of pre-warmed (37°C) KRH buffer.
-
Compound Pre-incubation: Add 100 µL of KRH buffer containing varying concentrations of 3,5-Dimethyl-2-phenylmorpholine to the test wells.
-
For Total Uptake wells, add 100 µL of KRH buffer alone.
-
For Non-specific Uptake wells, add 100 µL of KRH buffer containing a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for hDAT; 10 µM Desipramine for hNET).
-
-
Initiate Uptake: Add 50 µL of KRH buffer containing [³H]-Dopamine or [³H]-Norepinephrine to all wells to achieve a final concentration near the known Km value for the transporter (e.g., 10-20 nM).[10][11]
-
Incubation: Incubate the plate at 37°C for a short, fixed period to measure the initial rate of uptake (e.g., 5-10 minutes).[10]
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer. This step is critical to stop transporter activity and remove extracellular radioligand.
-
Cell Lysis & Quantification: Add 150 µL of 1% SDS or other suitable lysis buffer to each well to solubilize the cells. Add 200 µL of scintillation fluid.
-
Data Acquisition: Count the radioactivity in each well using a microplate scintillation counter.
Data Analysis and Presentation
The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Calculate Specific Uptake:
-
Specific Uptake = (Counts in Total Uptake wells) - (Counts in Non-specific Uptake wells).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - ( (Counts in Test Compound well) - (Counts in Non-specific Uptake well) ) / (Specific Uptake) ]
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
Hypothetical Data Summary:
| Transporter | IC₅₀ (nM) [95% CI] |
| hDAT | 85.5 [75.2 - 97.2] |
| hNET | 35.2 [30.1 - 41.3] |
| hSERT | >10,000 |
Interpretation: The hypothetical data suggests that 3,5-Dimethyl-2-phenylmorpholine is a potent inhibitor of both NET and DAT, with a slight preference for NET (Selectivity Ratio NET/DAT ≈ 0.41). Its negligible activity at SERT is characteristic of a classic stimulant profile, similar to phenmetrazine or methylphenidate.
Part 2: In Vivo Assessment of Stimulant Activity
Following in vitro characterization, it is essential to confirm that the compound elicits a stimulant response in a whole-animal model. Locomotor activity is a reliable and quantifiable behavioral endpoint for assessing the effects of stimulant drugs.[6][12] An increase in spontaneous locomotor activity (hyperlocomotion) is a hallmark of centrally-acting stimulants that enhance dopamine signaling in brain regions like the nucleus accumbens.[6][13]
Workflow for In Vitro and In Vivo Evaluation
Caption: Integrated workflow for evaluating 3,5-Dimethyl-2-phenylmorpholine.
Protocol 2: Rodent Locomotor Activity Assay
This protocol describes a method to measure spontaneous locomotor activity in mice or rats following administration of the test compound.
Senior Application Scientist's Note: Habituation is a critical phase of this protocol. By allowing the animal to explore the novel environment before drug administration, we ensure that the measured activity on the test day is primarily drug-induced rather than a response to novelty-induced stress. A within-subjects design, where each animal serves as its own control (vehicle vs. drug), increases the statistical power of the experiment.
Apparatus:
-
Locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes).[12]
-
Automated activity monitoring system with infrared photobeams to detect horizontal and vertical movements.
-
Animal scale for accurate dosing.
Procedure:
-
Animal Acclimation: Allow animals (e.g., male C57BL/6 mice) to acclimate to the testing room for at least 60 minutes before any procedure begins.
-
Habituation (Day 1-2):
-
Handle each animal for 1-2 minutes.
-
Administer a vehicle injection (e.g., saline, i.p.).
-
Immediately place the animal into the center of the locomotor activity chamber and allow it to explore freely for 60 minutes. This habituates the animal to the injection procedure and the test environment.[12]
-
-
Test Day (Day 3):
-
Divide animals into groups. One group will receive the vehicle, and the other groups will each receive a different dose of 3,5-Dimethyl-2-phenylmorpholine (e.g., 1, 3, 10, 30 mg/kg, i.p.). A dose-response evaluation is crucial.
-
Weigh each animal for accurate dosing.
-
Administer the assigned treatment (vehicle or drug).
-
Immediately place the animal into the activity chamber.
-
Record locomotor activity continuously for 60-120 minutes, binning the data into 5-minute intervals to observe the time course of the effect.[12]
-
Data Analysis and Presentation
The primary dependent variables are total distance traveled (cm) and the number of horizontal photobeam breaks.
-
Data Extraction: Extract the data for total distance traveled and beam breaks for the entire session and for each 5-minute time bin.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each drug dose group to the vehicle control group. A two-way repeated measures ANOVA can be used to analyze the time course data.
-
Data Visualization: Present the total activity as a bar graph (Dose vs. Distance Traveled) and the time course data as a line graph (Time vs. Distance Traveled).
Hypothetical Data Summary:
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) ± SEM | p-value vs. Vehicle |
| Vehicle | 15,250 ± 850 | - |
| PDM-35 (1) | 18,100 ± 980 | >0.05 |
| PDM-35 (3) | 29,500 ± 1540 | <0.05 |
| PDM-35 (10) | 45,800 ± 2100 | <0.001 |
| PDM-35 (30) | 51,200 ± 2500 | <0.0001 |
Interpretation: The hypothetical results demonstrate a dose-dependent increase in locomotor activity, a classic indicator of a psychostimulant effect.[14][15] The significant increase in activity at doses of 3 mg/kg and higher confirms that the in vitro transporter inhibition translates to a functional stimulant response in vivo.
References
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- BenchChem. (2025). Application Note & Protocol: Cell-Based Assay for Norepinephrine Reuptake Inhibition by (R)-Viloxazine.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Norepinephrine Reuptake Inhibition Assay with Ampreloxetine.
- Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening.
- TW. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
- Biosynth. 3,5-Dimethyl-2-phenylmorpholine hydrochloride.
- Blakely, R. D., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC.
- Wikipedia. PDM-35.
- PubMed. Determination of stimulants and narcotics as well as their in vitro metabolites by online CE-ESI-MS.
- PubMed.
- RTI International. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
- Carvelli, L., et al. (2010). Caenorhabditis elegans as an in vivo model to assess amphetamine tolerance. PMC - NIH.
- Aggarwal, S., & Mortensen, O. V. (2017).
- ResearchGate.
- Aggarwal, S., & Mortensen, O. V. (2017).
- Melior Discovery.
- Gancarz, A. M., et al.
- Thanos, P. K., et al. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central.
- Wikipedia. Locomotor activity.
- Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. NIH.
- Wikipedia. Substituted phenylmorpholine.
- WikiMed Medical Encyclopedia. Substituted phenylmorpholine.
- Portland VA Medical Center. Locomotor Activity Test SOP.
- Wikipedia. 2-Phenyl-3,6-dimethylmorpholine.
- Kristensen, A. S., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors.
- Baumann, M. H., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH.
Sources
- 1. PDM-35 - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Substituted phenylmorpholine [medbox.iiab.me]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Locomotor activity - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. va.gov [va.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 3,5-Dimethyl-2-phenylmorpholine as a Potential Therapeutic Agent
For: Researchers, scientists, and drug development professionals.
I. Introduction and Scientific Context
3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35) is a synthetic compound belonging to the substituted phenylmorpholine class of chemicals. Structurally related to the well-characterized psychostimulant phenmetrazine, PDM-35 has been noted for its stimulant and anorectic effects[1]. The therapeutic landscape for central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity, is in continuous need of novel molecular entities with improved efficacy and safety profiles. Substituted phenylmorpholines have historically been a focal point for such research due to their potent effects on monoaminergic systems[2].
This document serves as a comprehensive guide for researchers investigating the therapeutic potential of 3,5-Dimethyl-2-phenylmorpholine. It provides the theoretical framework for its presumed mechanism of action and detailed, field-proven protocols for its in vitro and in vivo characterization. The methodologies described herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
II. Proposed Mechanism of Action: A Focus on Monoamine Transporters
Based on structure-activity relationships with analogous compounds like phenmetrazine, 3,5-Dimethyl-2-phenylmorpholine is hypothesized to function as a norepinephrine-dopamine releasing agent (NDRA)[1][3]. This mechanism involves interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft. Such an increase in catecholaminergic signaling in brain regions like the prefrontal cortex is a well-established mechanism for the therapeutic effects of psychostimulants in conditions like ADHD[4][5].
It is crucial to differentiate between reuptake inhibition and neurotransmitter release. While both increase synaptic monoamine levels, releasing agents can induce non-vesicular efflux of neurotransmitters, a mechanism shared by amphetamines[6]. The following diagram illustrates the proposed interaction of 3,5-Dimethyl-2-phenylmorpholine with presynaptic monoamine transporters.
Caption: Proposed mechanism of 3,5-Dimethyl-2-phenylmorpholine at the monoamine synapse.
III. Quantitative Data on Related Phenylmorpholines
To provide a comparative framework, the following table summarizes the monoamine transporter activity for 2-phenylmorpholine and its related analogs. This data is essential for contextualizing the experimental results obtained for 3,5-Dimethyl-2-phenylmorpholine.
| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Reference |
| 2-Phenylmorpholine | 79 | 86 | 20,260 | [3] |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | [3] |
| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 | [3] |
Note: EC50 values represent the concentration required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency. Data was obtained from assays using rat brain synaptosomes.[3]
IV. Experimental Protocols
The following protocols are designed to systematically evaluate the therapeutic potential of 3,5-Dimethyl-2-phenylmorpholine.
A. In Vitro Characterization
1. Protocol: Monoamine Transporter Activity Assay
This assay is critical for confirming the hypothesized mechanism of action and determining the potency and selectivity of 3,5-Dimethyl-2-phenylmorpholine at DAT, NET, and the serotonin transporter (SERT).
-
Objective: To quantify the ability of 3,5-Dimethyl-2-phenylmorpholine to inhibit the uptake of and/or induce the release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin in rat brain synaptosomes.
-
Rationale: Synaptosomes are resealed nerve terminals that contain functional neurotransmitter transporters, providing a robust ex vivo system for studying transporter pharmacology[6].
-
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer
-
Radioligands: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Test compound: 3,5-Dimethyl-2-phenylmorpholine hydrochloride
-
Positive controls: D-amphetamine (releaser), cocaine (reuptake inhibitor)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
-
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats according to approved animal care protocols.
-
Rapidly dissect brain regions of interest (striatum for DAT, hippocampus for NET, and whole brain minus striatum for SERT).
-
Homogenize tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in fresh buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with various concentrations of 3,5-Dimethyl-2-phenylmorpholine (e.g., 1 nM to 100 µM) or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective [³H]-labeled monoamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Release Assay:
-
Pre-load synaptosomes with the respective [³H]-labeled monoamine by incubating at 37°C.
-
Wash the synaptosomes to remove excess radioligand.
-
Add varying concentrations of 3,5-Dimethyl-2-phenylmorpholine or control compounds.
-
Incubate for 30 minutes at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
-
Data Analysis:
-
For inhibition assays, calculate the IC50 value (concentration of drug that inhibits 50% of specific uptake).
-
For release assays, calculate the EC50 value (concentration of drug that elicits 50% of maximal release).
-
Plot data using non-linear regression analysis (e.g., using GraphPad Prism).
-
-
2. Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if 3,5-Dimethyl-2-phenylmorpholine interacts with MAO-A or MAO-B, enzymes critical for monoamine degradation[7].
-
Objective: To assess the inhibitory potential of 3,5-Dimethyl-2-phenylmorpholine on human recombinant MAO-A and MAO-B activity.
-
Rationale: Inhibition of MAO can lead to increased monoamine levels and represents an alternative therapeutic mechanism. It is important to rule out or confirm this activity[8]. Commercially available kits provide a standardized and high-throughput method for this assessment[9].
-
Materials:
-
Commercial MAO inhibition assay kit (e.g., from Cell Biolabs, Inc. or similar)[9]
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound: 3,5-Dimethyl-2-phenylmorpholine
-
Positive controls: Clorgyline (MAO-A inhibitor), Pargyline (MAO-B inhibitor)
-
Microplate reader (fluorescence or absorbance)
-
-
Methodology:
-
Follow the manufacturer's protocol for the chosen assay kit[9][10].
-
Typically, the assay involves incubating the MAO enzyme with a substrate that produces a fluorescent or colorimetric signal upon oxidation.
-
Prepare a dilution series of 3,5-Dimethyl-2-phenylmorpholine.
-
Add the test compound or controls to the reaction wells containing the enzyme and substrate.
-
Incubate for the recommended time at 37°C.
-
Measure the signal using a microplate reader.
-
Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.
-
B. In Vivo Behavioral Evaluation
The following is a suggested workflow for the in vivo assessment of 3,5-Dimethyl-2-phenylmorpholine.
Caption: A streamlined workflow for the in vivo behavioral assessment of 3,5-Dimethyl-2-phenylmorpholine.
1. Protocol: Locomotor Activity Assay
This assay provides a primary assessment of the compound's stimulant or sedative effects.
-
Objective: To measure changes in spontaneous horizontal and vertical activity in mice following administration of 3,5-Dimethyl-2-phenylmorpholine.
-
Rationale: Psychostimulants typically produce a dose-dependent increase in locomotor activity, which is a hallmark of enhanced central dopamine and norepinephrine signaling[5][11].
-
Materials:
-
Male C57BL/6 mice
-
Automated locomotor activity chambers equipped with infrared beams
-
Test compound: 3,5-Dimethyl-2-phenylmorpholine dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Positive control: d-amphetamine (e.g., 2 mg/kg)
-
-
Methodology:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.
-
Immediately place each mouse into an individual activity chamber.
-
Record locomotor activity (e.g., beam breaks for horizontal and vertical movement) for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals). Compare total distance traveled and other parameters between treatment groups using ANOVA followed by post-hoc tests.
-
2. Protocol: Conditioned Place Preference (CPP)
This assay is used to evaluate the rewarding or aversive properties of the compound, which is an indicator of its potential for abuse.
-
Objective: To determine if 3,5-Dimethyl-2-phenylmorpholine produces a preference for a drug-paired environment.
-
Rationale: Drugs with abuse potential are rewarding and increase the time an animal spends in an environment previously associated with the drug's effects. This is a standard preclinical model for assessing abuse liability[12].
-
Materials:
-
CPP apparatus (a two-chamber box with distinct visual and tactile cues)
-
Male C57BL/6 mice
-
Test compound and vehicle
-
-
Methodology:
-
Pre-Conditioning (Day 1): Place mice in the apparatus with free access to both chambers for 15 minutes to determine baseline preference.
-
Conditioning (Days 2-7):
-
On drug conditioning days, administer 3,5-Dimethyl-2-phenylmorpholine and confine the mouse to one chamber (e.g., the initially non-preferred chamber) for 30 minutes.
-
On vehicle conditioning days, administer vehicle and confine the mouse to the opposite chamber for 30 minutes. Alternate between drug and vehicle days.
-
-
Post-Conditioning Test (Day 8): Place the mouse in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.
-
Data Analysis: Calculate a preference score (time in drug-paired chamber post-conditioning minus time in the same chamber pre-conditioning). Compare scores between groups using a t-test or ANOVA.
-
C. Analytical Method Development
For quantitative analysis of 3,5-Dimethyl-2-phenylmorpholine in biological matrices or for purity assessment, standard analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for routine quantification[13][14]. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acid modifier (e.g., trifluoroacetic acid) is a common starting point[13].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for structural confirmation and identification, particularly for metabolic profiling[15].
V. Conclusion and Future Directions
3,5-Dimethyl-2-phenylmorpholine presents an intriguing profile as a potential therapeutic agent due to its structural similarity to known effective psychostimulants. The protocols outlined in this guide provide a robust framework for its initial characterization. A thorough investigation of its effects on monoamine transporters, coupled with a systematic evaluation of its behavioral pharmacology, will be essential in determining its therapeutic viability. Future studies should also explore the stereochemistry of 3,5-Dimethyl-2-phenylmorpholine, as different isomers of related compounds are known to possess distinct pharmacological activities[16][17]. A comprehensive safety and toxicology assessment will be a critical next step if initial efficacy studies prove promising.
VI. References
-
Gould, T. D. (Ed.). (2011). Translational In Vivo Assays in Behavioral Biology. PubMed Central. Retrieved from [Link]
-
Wikipedia. (2025, December 26). PDM-35. Retrieved from [Link]
-
Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PubMed Central. Retrieved from [Link]
-
Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. Retrieved from [Link]
-
WikiMed. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
-
Bortolato, M., et al. (2024). Psychostimulants and social behaviors. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
-
Beaulieu, J. M., et al. (2013). Psychostimulant responses in wild-type mice. ResearchGate. Retrieved from [Link]
-
Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Spencer, R. C., & Berridge, C. W. (2013). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PubMed Central. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Du, G. H., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Retrieved from [Link]
-
Brandt, S. D., et al. (2017). The new psychoactive substance 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- positional isomers. CORE. Retrieved from [Link]
-
Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents. Retrieved from
-
Uprety, A., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). a novel phenylmorpholine synthesis aka preludin. Retrieved from [Link]
-
Wikipedia. (2025, December 26). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylmorpholine. Retrieved from [Link]
-
Lijinsky, W., et al. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. PubMed. Retrieved from [Link]
-
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2026, January 15). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. Retrieved from [Link]
-
Walash, M. I., et al. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PubMed Central. Retrieved from [Link]
Sources
- 1. PDM-35 - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tuodaindus.com [tuodaindus.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-2-phenylmorpholine
Welcome to the dedicated technical support center for the synthesis of 3,5-dimethyl-2-phenylmorpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in or planning to undertake the synthesis of this and related substituted morpholine scaffolds. As a molecule of interest in pharmaceutical and materials science, its efficient and stereocontrolled synthesis is of paramount importance.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. We will explore the common challenges encountered during its synthesis, from managing diastereoselectivity to overcoming purification hurdles, ensuring you are well-equipped to navigate the complexities of this synthetic endeavor.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of 3,5-dimethyl-2-phenylmorpholine, a chiral molecule with three stereocenters, presents a unique set of challenges. This section addresses the most frequently encountered issues, providing a systematic approach to problem-solving.
Issue 1: Poor Diastereoselectivity in Cyclization Step
A primary challenge in the synthesis of polysubstituted morpholines is controlling the relative stereochemistry of the substituents. The intramolecular cyclization, often an N-alkylation or reductive amination, is the critical stereochemistry-determining step.
Potential Causes and Solutions:
-
Substrate Control: The inherent facial bias of the substrate is often insufficient to achieve high diastereoselectivity. The choice of starting materials, particularly the amino alcohol precursor, is crucial.
-
Reagent-Controlled Diastereoselection: The selection of reagents can significantly influence the stereochemical outcome. For instance, in reductive amination, bulky reducing agents may favor the formation of one diastereomer over another due to steric hindrance.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry of the cyclization reaction, thereby influencing the diastereomeric ratio.
Experimental Workflow: Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Issue 2: Low Yields in N-Alkylation or Reductive Amination
Low product yield is a common frustration. This can often be traced back to incomplete reactions, side product formation, or degradation of starting materials or products.
Potential Causes and Solutions:
-
Steric Hindrance: The substituents on the morpholine ring can sterically hinder the approach of reactants, slowing down the desired transformation.
-
Side Reactions: Competing reactions, such as over-alkylation or elimination, can consume starting materials and reduce the yield of the desired product.
-
Reagent Decomposition: The reagents used, particularly hydrides in reductive amination, can be sensitive to moisture and may decompose if not handled under anhydrous conditions.
Table 1: Troubleshooting Low Yields
| Symptom | Potential Cause | Recommended Action |
| Starting material remains after extended reaction time | Inefficient activation or steric hindrance | Increase reaction temperature; use a more reactive electrophile or a less hindered nucleophile. |
| Multiple spots on TLC, close to the product | Formation of diastereomers or side products | Optimize reaction conditions for selectivity; employ a more selective reagent. |
| No product formation, only starting material decomposition | Reagent decomposition or incompatible reaction conditions | Ensure anhydrous conditions; screen different solvents and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-dimethyl-2-phenylmorpholine?
The synthesis of 2,3,5-trisubstituted morpholines like 3,5-dimethyl-2-phenylmorpholine typically involves the construction of the morpholine ring from an acyclic precursor. Two prevalent strategies are:
-
From β-Amino Alcohols: This is a widely used approach that involves the N-alkylation of a suitably substituted β-amino alcohol with a two-carbon electrophile, followed by intramolecular cyclization.
-
Via Reductive Amination: An alternative route involves the reductive amination of a β-hydroxy ketone or aldehyde with an appropriate amine, leading directly to the morpholine ring.
Q2: How can I effectively separate the diastereomers of 3,5-dimethyl-2-phenylmorpholine?
The separation of diastereomers can be challenging due to their similar physical properties. The most common methods include:
-
Column Chromatography: This is the most straightforward method. The choice of eluent system is critical and often requires careful optimization to achieve baseline separation. A systematic screening of solvent systems with varying polarities is recommended.
-
Crystallization: If one diastereomer is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.
-
Chiral HPLC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) can provide excellent resolution of diastereomers.
Q3: What analytical techniques are essential for characterizing the product and determining the diastereomeric ratio?
A combination of analytical techniques is necessary for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized morpholine. The coupling constants and chemical shifts of the protons on the morpholine ring can provide valuable information about the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Gas Chromatography (GC) or HPLC: These techniques are used to determine the purity of the product and to quantify the diastereomeric ratio.
Protocol: A General Procedure for Diastereoselective Reductive Amination
This protocol outlines a general approach for the synthesis of a substituted morpholine via reductive amination, which can be adapted for 3,5-dimethyl-2-phenylmorpholine.
Step 1: Formation of the Iminium Ion Intermediate
-
To a solution of the β-hydroxy ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) at 0 °C, add the primary amine (1.1 eq).
-
If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Step 2: Reduction and Cyclization
-
Cool the reaction mixture back to 0 °C.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Diagram: Reductive Amination Pathway
Caption: General schematic for morpholine synthesis via reductive amination.
References
Technical Support Center: Purification of 3,5-Dimethyl-2-phenylmorpholine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 3,5-Dimethyl-2-phenylmorpholine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating specific stereoisomers of this compound. As a substituted phenmetrazine analog, the precise stereochemistry of 3,5-Dimethyl-2-phenylmorpholine is critical for its pharmacological activity and regulatory approval, making efficient and reliable purification paramount.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices and provide self-validating methodologies to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 3,5-Dimethyl-2-phenylmorpholine that I need to separate?
A: 3,5-Dimethyl-2-phenylmorpholine possesses three chiral centers (at the C2, C3, and C5 positions), but for the common parent structure, we are concerned with the stereocenters at the C2 (phenyl-bearing) and C5 (methyl-bearing) positions. This gives rise to two pairs of diastereomers, which are typically referred to by the relative orientation of the substituents on the morpholine ring:
-
cis-isomers: The phenyl group at C2 and the methyl group at C5 are on the same side of the ring. This diastereomer exists as a pair of enantiomers: (2R, 5R) and (2S, 5S).
-
trans-isomers: The phenyl group at C2 and the methyl group at C5 are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (2R, 5S) and (2S, 5R).
Therefore, a typical synthesis will produce a mixture of four stereoisomers. Your primary purification challenge is twofold: first, separating the cis and trans diastereomers from each other, and second, resolving the enantiomeric pair of the desired diastereomer.
Q2: What is the most effective overall strategy for isolating a single, pure stereoisomer?
A: A hierarchical approach is the most logical and efficient strategy. Because diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they are significantly easier to separate than enantiomers. Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for separation.
The recommended workflow is as follows:
Caption: General workflow for isolating a single stereoisomer.
Q3: Which analytical techniques are best for monitoring the separation process and confirming purity?
A: A combination of chromatographic techniques is essential for reliable monitoring.
-
Achiral HPLC/UPLC with UV or MS detection: This is the workhorse for determining the ratio of cis to trans diastereomers. The different spatial arrangements of the diastereomers will result in different retention times on standard columns (e.g., C18). Mass spectrometry (MS) is invaluable for confirming the identity of the peaks.[1][2]
-
Chiral HPLC/UPLC: This is mandatory for determining the enantiomeric excess (e.e.) of your resolved fractions. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate diastereomers. In some cases, derivatization of the morpholine nitrogen (e.g., with trifluoroacetic anhydride, TFAA) can improve chromatographic resolution and provide diagnostically useful mass spectra.[2][4]
Q4: Can I separate the diastereomers without using chromatography?
A: Yes. Fractional crystallization is a powerful and scalable alternative to chromatography for separating diastereomers. Since the cis and trans isomers have different crystal packing energies and solubilities, they can often be separated by carefully selecting a solvent system from which one diastereomer preferentially crystallizes. This can be performed on the free base or, more commonly, on a salt form (e.g., hydrochloride or acetate salt), which often yields more stable and well-defined crystals.[5]
Section 2: Troubleshooting Guide
Chromatography Issues
Q: My cis and trans diastereomers are co-eluting or showing poor resolution (<1.5) in reverse-phase HPLC. What should I do?
A: This is a common challenge. The structural similarity between the diastereomers can lead to minimal differences in their interaction with the stationary phase. Here are several parameters to investigate, starting with the easiest to modify:
-
Modify the Mobile Phase:
-
Cause: Insufficient differential partitioning between the mobile and stationary phases.
-
Solution: Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Methanol often provides different selectivity for aromatic compounds due to its hydrogen-bonding capabilities. Vary the organic/aqueous ratio and evaluate the effect on the separation factor (α).
-
-
Adjust the pH of the Aqueous Phase:
-
Cause: The morpholine nitrogen is basic. Operating at a pH near its pKa can lead to peak broadening and inconsistent retention.
-
Solution: Buffer the aqueous phase to a pH at least 2 units away from the compound's pKa. For a basic amine, using an acidic buffer (e.g., 0.1% formic acid or trifluoroacetic acid, pH ~2.5-3.5) will ensure the molecule is consistently protonated, leading to sharper peaks and potentially improved resolution.
-
-
Change the Stationary Phase:
-
Cause: The standard C18 phase may not offer enough selectivity.
-
Solution: Switch to a column with a different stationary phase chemistry. A phenyl-hexyl column can offer alternative π-π interactions with the phenyl ring of your molecule. For more polar characteristics, a pentafluorophenyl (PFP) column provides a unique combination of hydrophobic, aromatic, and dipole interactions that can be highly effective for separating isomers.[2][6]
-
-
Lower the Temperature:
-
Cause: Higher temperatures increase diffusion but can reduce interaction time and selectivity.
-
Solution: Decrease the column temperature (e.g., from 40°C to 25°C). This can sometimes enhance the subtle interaction differences between diastereomers, leading to better separation, albeit with broader peaks and longer run times.
-
Q: I'm trying to resolve enantiomers on a chiral column, but I only see a single peak. Why is there no separation?
A: Enantiomeric resolution is highly specific to the combination of the chiral stationary phase (CSP), mobile phase, and analyte. If you see no separation, consider the following:
-
Incorrect Chiral Stationary Phase (CSP):
-
Cause: The chosen CSP does not have the appropriate chiral recognition mechanism (e.g., steric hindrance, π-π interactions, hydrogen bonding) for your molecule.
-
Solution: Screen multiple CSPs. For phenyl-containing heterocyclic compounds, polysaccharide-based CSPs are a great starting point.
-
Data Table: Common CSPs for Phenyl-like Heterocycles
CSP Type Common Trade Names Primary Interaction Mechanism Cellulose-based Chiralcel OD, AD π-π stacking, hydrogen bonding, steric inclusion Amylose-based Chiralpak IA, IB π-π stacking, steric inclusion, dipole interactions | Cyclodextrin-based | Cyclobond, Rt-bDEXse | Host-guest inclusion complexes[7] |
-
-
Inappropriate Mobile Phase Mode:
-
Cause: The mobile phase is preventing effective chiral recognition.
-
Solution: Switch elution modes. Polysaccharide columns can be used in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., acetonitrile/water) modes. Chiral recognition is often dramatically different in each mode. Normal-phase often provides the best selectivity.
-
-
Analyte is Not the Racemate:
-
Cause: It's possible, though unlikely, that your synthesis fortuitously produced only one enantiomer or that you have successfully isolated a single enantiomer already.
-
Solution: Confirm the presence of the racemate by analyzing the pre-purification sample. If possible, obtain a certified racemic standard for comparison.
-
Crystallization Issues
Q: I'm attempting fractional crystallization to separate diastereomers, but the material either oils out or precipitates as an amorphous solid. How can I induce proper crystallization?
A: This indicates that the solution is too supersaturated or that the solvent is inappropriate for crystallization.
-
Screen a Wider Range of Solvents:
-
Cause: The chosen solvent may be too good (high solubility) or too poor (leads to crashing out).
-
Solution: The ideal solvent is one in which your compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. Create a solubility profile in various solvents (e.g., isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures with anti-solvents like hexanes or water).
-
-
Control the Cooling Rate:
-
Cause: Rapid cooling promotes rapid nucleation and precipitation, preventing the formation of an ordered crystal lattice.
-
Solution: Slow down the cooling process significantly. After dissolving the compound at a higher temperature, allow the flask to cool slowly to room temperature, ideally insulated in a dewar. Then, transfer to a refrigerator (4°C) and finally a freezer (-20°C) over 12-24 hours.
-
-
Use Seeding:
-
Cause: Spontaneous nucleation is not occurring at the optimal level of supersaturation.
-
Solution: If you have a small amount of the desired pure crystal, add a single, tiny crystal (a "seed") to the slightly supersaturated solution. This provides a template for crystal growth to occur, often yielding higher purity crystals. If no pure crystal is available, you can sometimes induce seeding by scratching the inside of the flask with a glass rod at the solvent line.
-
-
Consider Salt Forms:
-
Cause: The free base may be too oily or have poor crystallization properties.
-
Solution: Convert the diastereomeric mixture to a salt using an achiral acid (e.g., HCl, H₂SO₄, or acetic acid). Salts often have much higher melting points and form well-defined, stable crystals.[5]
-
Q: My purity isn't improving after multiple recrystallizations. What's the underlying issue?
A: This suggests you are hitting a fundamental limit with your current method.
-
Cause 1: Cocrystallization. It is possible that both diastereomers are being incorporated into the same crystal lattice.
-
Solution: You must change the crystallization solvent system. A different solvent can alter the crystal packing and may prevent the undesired isomer from being incorporated.
-
-
Cause 2: Eutectic Point. The mixture may be forming a eutectic, which is a specific composition that has a sharp melting point and crystallizes as a single solid phase.
-
Solution: If you suspect a eutectic, you must switch to a different separation technique. This is an ideal scenario to move to preparative chromatography.
-
-
Cause 3: Isomerization. While less common for stable morpholines, check if your conditions (e.g., harsh pH, high temperature) could be causing epimerization at one of the chiral centers, thereby regenerating the other isomer.
-
Solution: Analyze a sample of the pure isomer after subjecting it to the recrystallization conditions to check for stability. If isomerization occurs, milder conditions (lower temperature, different solvent) are necessary.
-
Section 3: Key Protocols and Methodologies
Protocol 1: Diastereomer Resolution via Diastereomeric Salt Crystallization
This protocol is a classic and powerful method for resolving enantiomers by converting them into diastereomeric salts with a chiral resolving agent. These salts can then be separated by fractional crystallization.
Caption: Workflow for enantiomeric resolution by diastereomeric salt crystallization.
Methodology:
-
Select a Resolving Agent: Choose a commercially available, enantiomerically pure acid. Common choices include (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, and (1R)- or (1S)-(-)-camphor-10-sulfonic acid.[8]
-
Stoichiometry: In a suitable flask, dissolve your racemic mixture (e.g., 1.0 equivalent of the cis-diastereomer) in a solvent like methanol or ethanol. In a separate flask, dissolve 0.5 equivalents of the chiral acid. The use of 0.5 eq is crucial; it ensures that only one enantiomer can crystallize as the salt, leaving the other in solution.
-
Salt Formation & Crystallization: Slowly add the acid solution to the amine solution with stirring. The salt may precipitate immediately. Gently heat the mixture until all solids redissolve. Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12-24 hours.
-
Isolation and Purity Check: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals. Liberate the free base from a small sample of the crystals by dissolving in water, basifying with NaOH, and extracting with an organic solvent (e.g., dichloromethane). Analyze this sample by chiral HPLC to determine the enantiomeric excess (e.e.).
-
Recrystallization: If the e.e. is not sufficient (>98%), recrystallize the diastereomeric salt from the same solvent system to enhance purity.
-
Liberation of the Free Base: Once the desired purity is achieved, dissolve the bulk of the salt, basify the solution, and extract the pure enantiomer. The other enantiomer can be recovered from the mother liquor.
Protocol 2: Analytical Chiral HPLC Method Development
Objective: To develop a method for quantifying the enantiomeric ratio of a purified 3,5-Dimethyl-2-phenylmorpholine sample.
-
Column Selection: Start with a versatile polysaccharide-based column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate) on silica gel.
-
Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of your racemic sample in isopropanol (~1 mg/mL).
-
Start with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
If no separation is observed, increase the polarity by moving to 80:20 and then 70:30 Hexane:Isopropanol.
-
If peaks are too broad, try adding a small amount of an amine modifier like diethylamine (0.1%) to the mobile phase to improve peak shape for basic analytes.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase fails, switch to reversed phase.
-
Use a mobile phase of 70:30 Acetonitrile:Water. Buffer the aqueous phase with 10 mM ammonium bicarbonate for better peak shape.
-
Adjust the organic ratio to optimize retention and resolution.
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to achieve a resolution (Rs) of > 1.5 in the shortest possible run time.
References
-
Dolder, P. C., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropharmacology. Available at: [Link]
-
McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis. Available at: [Link]
-
Power, J. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Athlone Institute of Technology, Repository. Available at: [Link]
- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents (US20130203752A1).
-
Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Available at: [Link]
-
Wang, P., et al. (2007). Enantiomeric separation of chiral pesticides by high performance liquid chromatography on cellulose tris-3,5-dimethyl carbamate stationary phase under reversed phase conditions. Journal of Separation Science. Available at: [Link]
-
WikiMed. (n.d.). Substituted phenylmorpholine. Available at: [Link]
-
Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. Available at: [Link]
- EGIS Gyógyszergyár Rt. (1999). 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation. Google Patents (HU219458B).
-
LJMU Research Online. (2018). Characterization of methylphenmetrazine isomers. Available at: [Link]
-
ResearchGate. (n.d.). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). a novel phenylmorpholine synthesis aka preludin. Available at: [Link]
-
Wang, Y., et al. (2022). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu. Available at: [Link]
- Zhejiang Haisen Pharmaceutical Co Ltd. (2020). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents (CN110950818B).
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]
-
MDPI. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available at: [Link]
-
Kono, H., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.thea.ie [research.thea.ie]
- 3. Enantiomeric separation of chiral pesticides by high performance liquid chromatography on cellulose tris-3,5-dimethyl carbamate stationary phase under reversed phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenylmorpholine Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of phenylmorpholine and its derivatives. Phenylmorpholine is a critical structural motif in numerous biologically active compounds, including pharmaceuticals and agricultural agents.[1][2] Achieving high yields and purity in its synthesis is paramount for efficient research and development.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during phenylmorpholine synthesis, focusing on the two most prevalent methods: Palladium-catalyzed Buchwald-Hartwig amination and classical ring-closure reactions.
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine (morpholine), is a powerful method for C-N bond formation.[3][4] However, its success is highly dependent on several factors.
Q: My Buchwald-Hartwig reaction is not working. I'm getting little to no phenylmorpholine. What are the likely causes?
A: Low yield in this reaction typically points to problems with the catalyst system, reagents, or reaction conditions. Let's break down the most common culprits.
-
Cause A: Inactive Palladium Catalyst The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[5] Failure to efficiently generate the active catalyst is a primary reason for reaction failure.
-
Solution:
-
Use a Modern Precatalyst: Switch from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to modern palladacycle precatalysts (e.g., G3 or G4 XPhos, SPhos). These form the active LPd(0) catalyst more cleanly and efficiently.[5]
-
Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Consider a Pre-activation Step: Before adding your aryl halide and morpholine, try stirring the palladium source, ligand, and base together in the solvent for 15-30 minutes. This can facilitate the reduction of Pd(II) to Pd(0).[5]
-
-
-
Cause B: Inappropriate Ligand Choice The phosphine ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Solution:
-
Use Bulky, Electron-Rich Ligands: For coupling with a secondary amine like morpholine, bulky, electron-rich biaryl phosphine ligands are generally required. Excellent choices include XPhos , RuPhos , and BrettPhos .[5][6] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond.
-
Match Ligand to Substrate: While RuPhos is a good general choice for secondary amines, if you are using a less reactive aryl chloride (instead of a bromide or iodide), a more specialized and highly active ligand like tBuBrettPhos might be necessary to achieve good yields.[5]
-
-
-
Cause C: Incorrect Base Selection The base's role is to deprotonate the amine, but an unsuitable base can stall the reaction or cause side reactions.[5]
-
Solution:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[7] Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are also effective alternatives.[5]
-
Consider Weaker Bases for Sensitive Substrates: If your aryl halide contains base-sensitive functional groups (e.g., esters, ketones), stronger bases can cause decomposition. In these cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[5]
-
-
-
Cause D: Poor Substrate Reactivity The nature of the aryl halide significantly impacts reactivity.
-
Solution:
-
Reactivity Order: The reactivity of aryl halides follows the order: I > Br > OTf >> Cl. If you are struggling with an aryl chloride, consider if the corresponding aryl bromide is available.
-
Steric Hindrance: If your aryl halide is highly sterically hindered (e.g., substituted at both ortho positions), the reaction will be more challenging. This may require a more active catalyst/ligand system (see Cause B) and higher temperatures.
-
-
Issue 2: Low Yield in Ring-Closure Synthesis
A common alternative to catalytic methods is the direct reaction of a substituted aniline with a reagent like bis(2-chloroethyl) ether, often at high temperatures.[8] While cost-effective, this method can suffer from low yields.
Q: My direct cyclization reaction between aniline and bis(2-chloroethyl) ether gives a low yield. How can I improve it?
A: This reaction is essentially a double N-alkylation followed by ring closure. Optimizing temperature, stoichiometry, and the choice of base is key.
-
Cause A: Insufficient Reaction Temperature This reaction often requires significant thermal energy to proceed at a reasonable rate.
-
Cause B: Ineffective Base The reaction generates two equivalents of HCl, which must be neutralized for the reaction to proceed to completion.
-
Cause C: Sub-optimal Stoichiometry Using an incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
Issue 3: Formation of Significant Impurities
Q: My reaction produces the desired phenylmorpholine, but it is contaminated with persistent side products. What are they and how can I avoid them?
A: Side product formation is a common issue that complicates purification and lowers the isolated yield.
-
Side Product A: Hydrodehalogenation (in Buchwald-Hartwig) This is the reduction of the aryl halide starting material to the corresponding arene (e.g., bromobenzene is reduced to benzene).
-
Cause: This can occur when the catalytic cycle is disrupted, often due to moisture or an imbalance in the rates of the elementary steps.
-
Solution:
-
Ensure Dry Conditions: Use anhydrous solvents and dry reagents.
-
Optimize Catalyst Loading: Sometimes, excessively high catalyst loading can promote side reactions. Use the recommended catalyst loading (typically 1-5 mol%).
-
Ligand Choice: A well-chosen, bulky ligand can accelerate the desired C-N coupling pathway, outcompeting the hydrodehalogenation pathway.
-
-
-
Side Product B: Homocoupling (in Buchwald-Hartwig) This involves the dimerization of the aryl halide to form a biaryl compound.
-
Cause: This side reaction is also promoted by disruptions in the catalytic cycle.
-
Solution: Similar to hydrodehalogenation, optimizing the catalyst system, ensuring anhydrous conditions, and controlling the reaction temperature can minimize the formation of homocoupled products.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for industrial-scale production of phenylmorpholine derivatives?
A1: While the Buchwald-Hartwig amination is incredibly versatile and often gives high yields for complex molecules, its reliance on expensive palladium catalysts and phosphine ligands can be a drawback on a large scale.[8] For simpler, sterically unhindered phenylmorpholines, classical ring-closure methods using inexpensive starting materials like aniline and bis(2-chloroethyl) ether can be more cost-effective, despite sometimes lower yields.[8] The choice often depends on a cost-benefit analysis for the specific target molecule.
Q2: Are there any "green" or more environmentally friendly solvents I can use for Buchwald-Hartwig amination?
A2: Yes. While toluene and dioxane are common, there is a growing body of research on using greener solvents.[9] Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective and are considered more environmentally benign alternatives to traditional solvents like dioxane or DMF.[10][11]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the quickest and most common method. Spot the reaction mixture against your starting materials (aryl halide and morpholine). The appearance of a new spot and the disappearance of the starting material spot indicate reaction progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion percentage and identify any side products.[5]
Visualizing the Chemistry: Key Processes and Workflows
To better understand the underlying mechanisms and troubleshooting logic, the following diagrams illustrate the key concepts.
Caption: Catalytic cycle for phenylmorpholine synthesis.
Caption: A logical workflow for diagnosing low yield issues.
Quantitative Data Summary
For successful synthesis, particularly via Buchwald-Hartwig amination, the choice of ligand is paramount.
| Table 1: Common Ligands and Bases for Phenylmorpholine Synthesis (Buchwald-Hartwig) | |
| Parameter | Recommendation & Rationale |
| Preferred Ligands | RuPhos, XPhos, BrettPhos : These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling secondary amines like morpholine. They accelerate the reductive elimination step, which is often rate-limiting.[5][6] |
| Common Bases | NaOtBu, KOtBu, LHMDS : Strong, non-nucleophilic bases are required to efficiently deprotonate morpholine to form the active nucleophile.[5] |
| Alternative Base | Cs₂CO₃, K₃PO₄ : Weaker bases used when the aryl halide is sensitive to strong bases. Requires higher temperatures.[5] |
| Catalyst Loading | 1-5 mol% Pd : Sufficient to ensure good reaction rates without promoting excessive side reactions. |
| Base Stoichiometry | 1.2 - 1.5 equivalents : A slight excess of base is typically used to ensure complete deprotonation and drive the reaction to completion. |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step instructions for synthesizing N-phenylmorpholine.
Protocol 1: Synthesis of N-Phenylmorpholine via Buchwald-Hartwig Amination
This protocol is adapted from standard procedures for palladium-catalyzed amination.[5]
Materials:
-
Bromobenzene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and RuPhos (0.04 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (2.4 mmol, 1.2 equiv).
-
Solvent and Substrates: Add anhydrous, degassed toluene (10 mL) via syringe. Follow with bromobenzene (2.0 mmol, 1.0 equiv) and morpholine (2.2 mmol, 1.1 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-phenylmorpholine.
Protocol 2: Synthesis of N-Phenylmorpholine via Direct Ring Closure
This protocol is based on a patented, solvent-free method.[8]
Materials:
-
Aniline
-
Bis(2-chloroethyl) ether
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (0.1 mol, 1.0 equiv) and triethylamine (0.25 mol, 2.5 equiv).
-
Reagent Addition: Add an excess of bis(2-chloroethyl) ether (approx. 5-7 mL per gram of aniline).
-
Reaction: Heat the mixture to 150 °C with vigorous stirring. The mixture will become a thick slurry. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water (50 mL) to dissolve the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess bis(2-chloroethyl) ether. The crude product can be further purified by vacuum distillation or recrystallization.
References
- Synthesis method of substituted N-phenyl morpholine compound. (2015). Google Patents.
-
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2017). Taylor & Francis Online. Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2844–2847. Retrieved from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816. Retrieved from [Link]
-
a novel phenylmorpholine synthesis aka preludin. (2021). Sciencemadness Discussion Board. Retrieved from [Link]
-
Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). Bentham Science. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2021). Molecules, 26(15), 4478. Retrieved from [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2020). ACS Sustainable Chemistry & Engineering, 8(49), 18274–18281. Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
overcoming solubility issues with 3,5-Dimethyl-2-phenylmorpholine
Technical Support Center: 3,5-Dimethyl-2-phenylmorpholine
Welcome to the technical support guide for 3,5-Dimethyl-2-phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides based on established physicochemical principles and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of 3,5-Dimethyl-2-phenylmorpholine?
3,5-Dimethyl-2-phenylmorpholine is a lipophilic molecule, a characteristic derived from its phenyl ring and dimethyl substitutions.[1] Consequently, it exhibits low intrinsic solubility in aqueous solutions. As a morpholine derivative, it contains a basic nitrogen atom, making its aqueous solubility highly dependent on pH.[2][3] It is generally soluble in various organic solvents.
Q2: What organic solvents are recommended for preparing a stock solution?
For initial stock solution preparation, polar aprotic solvents are highly effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are primary choices. Alcohols such as ethanol are also suitable. It is always recommended to start with a small amount of the compound to test solubility in the chosen solvent before preparing a large-scale stock solution.
| Solvent | Class | Suitability for Stock Solutions | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Standard solvent for primary compound stocks. Hygroscopic; store properly. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | Similar to DMSO, can be used as an alternative. |
| Ethanol (EtOH) | Polar Protic | Good | Useful for applications where DMSO may be incompatible. May require warming. |
| Methanol (MeOH) | Polar Protic | Good | Can be used, but its higher volatility may alter concentration over time. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Lower solubilizing power for complex structures compared to DMSO/DMF. |
Q3: Can I dissolve the compound directly in an aqueous buffer like PBS?
Direct dissolution in neutral aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) is generally not feasible due to the compound's low intrinsic aqueous solubility. The uncharged (free base) form of the molecule is not sufficiently hydrophilic to dissolve at typical experimental concentrations. An organic stock solution must be prepared first, followed by dilution into the aqueous medium.
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high-concentration organic stock is rapidly diluted into an aqueous phase where its solubility is much lower.[4]
Causality: The dramatic change in solvent polarity reduces the compound's solubility below its concentration, causing it to precipitate out of the solution.
Solutions Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols for Solutions:
-
Protocol 1: Co-Solvent Utilization Co-solvents can increase the solubility of a lipophilic drug in an aqueous solution.[5]
-
Objective: To maintain compound solubility upon aqueous dilution.
-
Method: Prepare your final aqueous solution to contain a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, polyethylene glycol (PEG 300/400), or propylene glycol.[6][7]
-
Step-by-Step: a. Prepare a 100 mM stock of 3,5-Dimethyl-2-phenylmorpholine in DMSO. b. Prepare your desired aqueous buffer (e.g., PBS). c. To 940 µL of PBS, add 50 µL of PEG 400 and mix thoroughly. d. Add 10 µL of the 100 mM DMSO stock to the PBS/PEG mixture for a final concentration of 1 mM with 1% DMSO and 5% PEG 400.
-
Rationale: The co-solvent maintains a more favorable polarity environment, preventing the compound from precipitating.
-
-
Protocol 2: pH Modification (Salt Formation) As an amine, 3,5-Dimethyl-2-phenylmorpholine is a weak base. Lowering the pH of the aqueous solution will protonate the morpholine nitrogen, forming a more water-soluble cationic salt.[8][9] The related compound, phenmetrazine, has a pKa of 7.6 for its hydrochloride salt, suggesting that the morpholine nitrogen is readily protonated.[10]
-
Objective: To increase aqueous solubility by converting the free base to its salt form.
-
Method: Dilute the organic stock into an acidic buffer (pH 4.0-6.0).
-
Step-by-Step: a. Prepare a 10 mM stock solution in DMSO. b. Prepare a 50 mM citrate buffer at pH 5.0. c. Vigorously vortex the citrate buffer. While vortexing, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µL into 990 µL for a 100 µM solution). d. Check the final pH and adjust if necessary with dilute HCl.
-
Rationale: At a pH below the compound's pKa, the equilibrium shifts towards the protonated, charged, and more water-soluble form.
-
Caption: pH effect on the solubility of 3,5-Dimethyl-2-phenylmorpholine.
-
Protocol 3: Use of Solubilizing Excipients (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[11][12][13]
-
Objective: To enhance solubility by forming a host-guest inclusion complex.
-
Method: Pre-dissolve a cyclodextrin derivative in the aqueous buffer before adding the compound stock. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Step-by-Step: a. Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and stirring. b. Prepare a concentrated stock of 3,5-Dimethyl-2-phenylmorpholine in ethanol. c. Add the ethanol stock to the HP-β-CD solution and stir or sonicate until the solution is clear. d. The solution can then be sterile-filtered for cell culture experiments.
-
Rationale: The lipophilic phenyl group of the compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[11]
-
Issue 2: The required concentration for my in vivo study is very high and cannot be achieved with simple co-solvents.
For high-concentration formulations required for in vivo dosing, more advanced formulation strategies are necessary.
Solutions:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids.[14] This approach is highly effective for lipophilic drugs.[15]
-
Composition: A typical SEDDS formulation might consist of a carrier oil (e.g., Capmul MCM), a surfactant (e.g., Tween 80), and a co-solvent (e.g., Transcutol P).
-
Mechanism: The drug is dissolved in this lipid-based formulation. Upon oral administration, it disperses to form nano- or micro-sized droplets, providing a large surface area for drug release and absorption.[16]
-
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state.[17] The amorphous form of a drug is thermodynamically less stable and has a higher apparent solubility and faster dissolution rate than its crystalline form.
-
Preparation: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.[18]
-
Mechanism: The polymer matrix prevents the drug from recrystallizing, maintaining it in a high-energy amorphous state that is more readily dissolved.
-
-
Formal Salt Synthesis: For long-term stability and consistent solubility, synthesizing a stable salt form, such as the hydrochloride or tartrate salt, is the most robust approach.[7][19] Phenylmorpholine analogues like phenmetrazine and phendimetrazine are often formulated as salts to improve their water solubility and handling properties.[10][20] This requires a synthetic chemistry effort but provides a highly reliable and reproducible solution.
References
- Dhinwa, N. K., Sarangdevot, Y. S., Mishra, A., & Vyas, B. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance, 15(4), 2348-55.
- Upadhyay, P., Kumar, J., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethylmorpholine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved from [Link]
- Gavan, A., Scurtu, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
- Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Vo, C. L. N., et al. (2019).
-
Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
- ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics.
- MDPI. (n.d.).
-
Nuffield Foundation. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Wikipedia. (n.d.). PDM-35. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
- Google Patents. (n.d.). Phenylmorpholines and analogues thereof.
- Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
-
Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
-
ResearchGate. (n.d.). Different ways toward solubility enhancement. Retrieved from [Link]
- Semantic Scholar. (n.d.). Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS)
- American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]
- SciSpace. (n.d.). Emulsion forming drug delivery system for lipophilic drugs.
-
National Center for Biotechnology Information. (n.d.). Metra. PubChem. Retrieved from [Link]
- Drugs.com. (n.d.).
- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
Sources
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Extraction: Effects of pH [jove.com]
- 10. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. scispace.com [scispace.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. biosynth.com [biosynth.com]
- 20. drugs.com [drugs.com]
Technical Support Center: Optimizing In Vitro Monoamine Release Assays
Welcome to the technical support center for in vitro monoamine release assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful but sensitive experiments. As a self-validating system, a well-executed release assay provides clear, reproducible data. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your assay conditions for robust and meaningful results.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during monoamine release assays in a direct question-and-answer format.
Q1: My stimulated monoamine release is very low or indistinguishable from the basal release. What went wrong?
This is a frequent and multifaceted problem. The cause can range from cellular health to suboptimal stimulation. Let's break down the potential culprits.
Potential Cause & Solution
-
Poor Cell/Synaptosome Health: Dead or unhealthy cells will not effectively load or release neurotransmitters.
-
Troubleshooting Steps:
-
Assess Viability: Before starting the assay, perform a quick viability test like Trypan Blue exclusion. For cell lines, consider running a cytotoxicity assay (e.g., LDH or MTT) in parallel with your experimental compounds to rule out toxicity-induced artifacts.[1]
-
Check Plating Density: For cell-based assays, ensure cells were plated at the optimal density and allowed sufficient time to adhere and recover. Over-confluent or under-confluent monolayers can behave unpredictably.[2]
-
Synaptosome Integrity: Synaptosomes are perishable. Always use freshly prepared synaptosomes from brain tissue and keep them on ice to prevent protein degradation.[3][4]
-
-
-
Inefficient Radiolabel Loading: The intracellular concentration of the radiolabeled monoamine may be too low to detect a significant efflux.
-
Troubleshooting Steps:
-
Optimize Loading Time & Concentration: The goal is to achieve a high intracellular concentration without causing saturation or toxicity. Test a matrix of loading times (e.g., 15, 30, 60 min) and radiolabel concentrations.
-
Verify Transporter Activity: Confirm that your model system is actively taking up the monoamine. Run a parallel uptake inhibition assay with a known potent inhibitor (e.g., cocaine for DAT) to ensure the transporters are functional.[5][6]
-
-
-
Suboptimal Stimulation: The stimulus may not be potent enough to evoke a measurable release.
-
Troubleshooting Steps:
-
Potassium (K+) Stimulation: For inducing vesicular release, a high K+ concentration (typically 40-60 mM) is required to sufficiently depolarize the membrane.[7] Prepare your high-K+ buffer fresh and confirm the final concentration.
-
Pharmacological Stimulation (Releasers): For transporter-mediated efflux, ensure you are using a concentration of the releasing agent that is at or above its EC50. Run a full dose-response curve for your positive control (e.g., d-amphetamine for DAT) to confirm assay sensitivity.[2]
-
-
-
Issues with Detection: The released monoamine is present, but your detection method is not sensitive enough.
-
Troubleshooting Steps:
-
Scintillation Counting: Ensure your scintillation counter is properly calibrated and that you are using a compatible scintillation cocktail.
-
HPLC-ECD/MS: If using chromatography, check the condition of your column, the composition of your mobile phase, and the potential of your electrochemical detector.[4][8] These systems require careful maintenance and calibration.
-
-
Q2: My basal release (background signal) is excessively high, masking the stimulated release.
High basal release, or "leak," can obscure the signal window. The key is to ensure the pre-loaded monoamine stays inside the cell until you stimulate its release.
Potential Cause & Solution
-
Inadequate Washing: Extracellular radiolabel remaining after the loading step is a primary cause of high background.
-
Troubleshooting Steps:
-
Increase Wash Steps: After loading, wash the cells or synaptosomes multiple times (at least 3-4x) with ice-cold buffer to thoroughly remove any unbound extracellular radiolabel.[9]
-
Optimize Wash Buffer: The buffer should be isotonic and at the correct pH to maintain cell integrity during washes.
-
-
-
Spontaneous Release from Unhealthy Cells: As mentioned above, compromised cells will leak their contents.
-
Troubleshooting Steps:
-
Confirm Viability: Re-check cell health and synaptosome preparation quality.
-
Gentle Handling: Handle cells and synaptosomes gently during washes and buffer changes to avoid mechanical stress and lysis.
-
-
-
Buffer Composition: The assay buffer itself can sometimes contribute to leakiness.
-
Troubleshooting Steps:
-
Include Antioxidants: Monoamines are easily oxidized. Including an antioxidant like ascorbic acid (1 mg/mL) in your buffer can help maintain the integrity of the neurotransmitter.[3]
-
Check for Contaminants: Ensure buffers are made with high-purity water and reagents to avoid unwanted chemical effects.
-
-
Q3: I'm seeing poor reproducibility and high variability between replicate wells or experiments.
Inconsistent results are a major barrier to reliable data. Precision is paramount and requires meticulous attention to detail.
Potential Cause & Solution
-
Inconsistent Cell Number or Synaptosome Amount: The most common source of variability.
-
Troubleshooting Steps:
-
Accurate Cell Plating: Use a cell counter to ensure the same number of cells is plated in each well. Visually inspect plates for even monolayer formation.[2]
-
Protein Normalization: For every experiment, especially with synaptosomes, you must normalize your final release data to the total protein content in each well or sample.[4] This corrects for any pipetting inconsistencies.
-
-
-
Temperature Fluctuations: Monoamine transporters are highly sensitive to temperature.
-
Troubleshooting Steps:
-
Maintain Consistent Temperature: All incubation steps (loading, stimulation) must be performed at a consistent, controlled temperature (typically 37°C).[10] Use a water bath or calibrated incubator and allow plates to equilibrate before starting.
-
Use Ice-Cold Buffers for Termination: When stopping a reaction (e.g., during washes), use ice-cold buffers to immediately halt transporter activity.
-
-
-
Inaccurate Timing and Pipetting: Small variations in incubation times or reagent addition can lead to large differences in results.
-
Troubleshooting Steps:
-
Use Multichannel Pipettes: When possible, use multichannel pipettes to add reagents (radiolabel, test compounds, wash buffers) to multiple wells simultaneously.
-
Stagger Plate Processing: Process one plate at a time to ensure consistent timing for each step.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an uptake inhibition assay and a release assay?
While both assays measure the function of monoamine transporters (MATs), they assess two distinct pharmacological mechanisms.[2]
-
Uptake Inhibition Assay: Measures the ability of a test compound to block the normal function of the transporter, which is to clear monoamines from the extracellular space and transport them into the cell. The readout is a decrease in the accumulation of a radiolabeled substrate. This is used to determine the IC50 of transporter inhibitors (e.g., cocaine, SSRIs).[5]
-
Release Assay (Efflux Assay): Measures the ability of a test compound to induce reverse transport, causing the transporter to move pre-loaded monoamines from the cytoplasm out of the cell. The readout is an increase in the amount of radiolabel in the extracellular medium. This is used to determine the EC50 of transporter substrates/releasers (e.g., amphetamine, MDMA).[2][11]
Q2: How do I choose the right experimental model: transfected cell lines vs. synaptosomes?
The choice depends on your research question, balancing physiological relevance against experimental simplicity.[6]
| Feature | Transfected Cell Lines (e.g., HEK-293, MDCK) | Synaptosomes (from brain tissue) |
| Transporter Source | Single, specific human transporter (e.g., hDAT, hSERT).[6] | Native mixture of transporters and receptors from a specific brain region (e.g., rat striatum).[3] |
| System Complexity | Low. A "clean" system to study a single target. | High. Contains all the endogenous machinery for release, reuptake, and metabolism.[6] |
| Throughput | High. Easily adapted to 96-well plates.[2] | Lower. Preparation is more labor-intensive. |
| Physiological Relevance | Lower. Lacks the native neuronal environment. | Higher. Preserves the presynaptic terminal and its protein interactions.[4] |
| Best For... | High-throughput screening, determining compound selectivity for specific human transporters. | Mechanistic studies, understanding function in a more brain-like context. |
Q3: Are there non-radioactive alternatives to measure monoamine release?
Yes, while radiolabel-based assays remain a gold standard due to their sensitivity and directness, concerns about safety and disposal have driven the development of alternative methods.[12]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Directly measures the endogenous, non-labeled monoamine released into the supernatant. It is highly sensitive and quantitative but has lower throughput.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional specificity and sensitivity for measuring neurotransmitters and their metabolites.[13][14]
-
Genetically Encoded Sensors: Fluorescent sensors that change intensity upon binding to a specific monoamine can be expressed in cells, allowing for real-time imaging of release dynamics.[4]
-
Surface-Enhanced Raman Scattering (SERS): An emerging technique using specialized nanobiosensors for highly sensitive in situ detection of neurotransmitters like dopamine.[15]
Part 3: Key Experimental Protocols
Protocol 1: Monoamine Release Assay using Transfected HEK-293 Cells
This protocol describes a standard method for measuring transporter-mediated release from HEK-293 cells stably expressing a human monoamine transporter (e.g., hDAT).
Step-by-Step Methodology:
-
Cell Plating: Seed HEK-hDAT cells onto a poly-D-lysine-coated 96-well plate at a density of 50,000-80,000 cells/well. Allow cells to adhere and form a confluent monolayer for 24-48 hours.[2]
-
Preparation: On the day of the experiment, gently aspirate the culture medium. Wash the cells once with 100 µL of Krebs-HEPES buffer (KHB).
-
Loading: Add 50 µL of KHB containing a specific concentration of the radiolabeled substrate (e.g., 100 nM [³H]dopamine or 20 nM [³H]MPP+) to each well. Incubate for 30-60 minutes at 37°C.[6][16]
-
Washing: Terminate the loading by aspirating the radiolabel solution. Wash the cell monolayer rapidly four times with 200 µL of ice-cold KHB to remove all extracellular radioactivity.
-
Basal Release (Baseline): Add 100 µL of fresh, pre-warmed (37°C) KHB to each well. Incubate for 5-10 minutes. Collect this supernatant into a separate 96-well plate or scintillation vials. This is your basal release fraction.
-
Stimulated Release: Immediately add 100 µL of KHB containing your test compounds (at various concentrations) or a positive control (e.g., 10 µM d-amphetamine). Incubate for 10-20 minutes at 37°C.
-
Fraction Collection: Collect the supernatant from the stimulation step. This is your stimulated release fraction.
-
Cell Lysis: Add 150 µL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well to dissolve the cells and release the remaining intracellular radioactivity.
-
Quantification: Add an appropriate scintillation cocktail to all collected fractions (basal, stimulated) and the cell lysate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of release for each well using the formula: % Release = (CPM in Fraction / (CPM in Basal Fraction + CPM in Stimulated Fraction + CPM in Lysate)) * 100 Plot the % release against the log concentration of the test compound and fit with a non-linear regression curve to determine the EC50 value.[10]
Protocol 2: Preparation of Rat Striatal Synaptosomes
This protocol outlines the isolation of synaptosomes, which are sealed presynaptic nerve terminals, from rat brain tissue.
Step-by-Step Methodology:
-
Tissue Dissection: Humanely euthanize a rat according to approved institutional guidelines. Rapidly dissect the striata on a chilled glass plate. All subsequent steps must be performed at 4°C (on ice).[3]
-
Homogenization: Place the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer. Homogenize using a glass-Teflon Potter-Elvehjem homogenizer (approx. 10-12 gentle strokes).[9]
-
Initial Centrifugation (P1): Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and cellular debris.
-
Supernatant Collection (S1): Carefully collect the supernatant (S1), which contains synaptosomes, mitochondria, and membranes, and transfer it to a new tube.
-
Second Centrifugation (P2): Centrifuge the S1 fraction at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[9]
-
Resuspension: Discard the supernatant. Gently resuspend the P2 pellet in an appropriate volume of ice-cold assay buffer (e.g., Krebs-Ringer buffer).
-
Protein Quantification: Take a small aliquot of the final synaptosome suspension to determine the total protein concentration using a standard method (e.g., BCA or Bradford assay). This is critical for data normalization.[4] The synaptosomes are now ready for use in a release assay, following a procedure similar to the cell-based protocol above.
Part 4: Visualization & Formatting
Diagrams of Key Processes
A clear understanding of the workflow and underlying mechanism is essential for success.
Caption: High-level workflow for a typical in vitro monoamine release assay.
Caption: Mechanism of transporter-mediated monoamine release by an amphetamine-like substrate.
Part 5: References
-
Bio-protocol. (n.d.). 2.7. Monoamine Transporter Assays. Bio-protocol. Available from: [Link]
-
Ma, S., & Sonders, M. S. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). In P. M. Conn (Ed.), Methods in Enzymology (Vol. 504, pp. 69–82). Academic Press. Available from: [Link]
-
CD BioSciences. (n.d.). Analysis of Neurotransmitter Release. Available from: [Link]
-
Jones, S. R., & Wightman, R. M. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. JoVE (Journal of Visualized Experiments), (174), e62744. Available from: [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays [Table]. Available from: [Link]
-
Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. Available from: [Link]
-
Hernández-López, S., et al. (2012). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Current Neuropharmacology, 10(4), 291–306. Available from: [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Available from: [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Available from: [Link]
-
Barri, M., & Rieke, F. (2011). Estimation of the time course of neurotransmitter release at central synapses from the first latency of postsynaptic currents. The Journal of Neuroscience, 31(29), 10618–10631. Available from: [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. Available from: [Link]
-
Bustos, G., & Roth, R. H. (1976). Release of monoamines from the striatum and hypothalamus: effect of γ-hydroxybutyrate. British Journal of Pharmacology, 57(1), 13–21. Available from: [Link]
-
MDPI. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 13(7), 724. Available from: [Link]
-
Guirguis, A., et al. (2020). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 21(23), 9033. Available from: [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. Available from: [Link]
-
Ballal, R., et al. (2014). Fluorescent Oligonucleotides Can Serve As Suitable Alternatives to Radiolabeled Oligonucleotides. Analytical Biochemistry, 449, 130–137. Available from: [Link]
-
Lohr, K. M., et al. (2014). Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. Proceedings of the National Academy of Sciences, 111(27), 9977–9982. Available from: [Link]
-
Coleman, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 10–16. Available from: [Link]
-
ResearchGate. (n.d.). Monoamines: Release Studies [Request PDF]. Available from: [Link]
-
MDPI. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(23), 5588. Available from: [Link]
-
NIH. (2020). In vitro release testing method development for long-acting injectable suspensions. International Journal of Pharmaceutics, 588, 119741. Available from: [Link]
-
PubMed. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 7, Unit7.10. Available from: [Link]
-
ResearchGate. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing [Request PDF]. Available from: [Link]
-
Meyer, J. H. (2015). Optimising PET approaches to measuring 5-HT release in human brain. Synapse, 69(10), 505–511. Available from: [Link]
-
Kang, H., et al. (2021). In Situ Detection of Neurotransmitters from Stem Cell-Derived Neural Interface at the Single-Cell Level via Graphene-Hybrid SERS Nanobiosensing. ACS Applied Materials & Interfaces, 13(33), 39089–39099. Available from: [Link]
-
Carradori, S., & Petzer, J. P. (2016). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1406, 115–125. Available from: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available from: [Link]
-
Mohanakumar, S., et al. (2021). Genetic disorders of neurotransmitter release machinery. Frontiers in Molecular Neuroscience, 14, 762215. Available from: [Link]
-
Mayo Clinic Laboratories. (n.d.). Serotonin release assay. Available from: [Link]
-
ResearchGate. (2013). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?. Available from: [Link]
-
UW Medicine Pathology. (n.d.). Serotonin Releasing Assay (Sendout). Laboratory Test Guide. Available from: [Link]
-
UVM Health Network. (n.d.). Serotonin Release Assay, Unfractionated Heparin, Mass Spectrometry, Serum. Available from: [Link]
-
MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. Available from: [Link]
-
Xu, J., et al. (2017). Mechanistic insights into neurotransmitter release and presynaptic plasticity from the crystal structure of Munc13-1 C1C2BMUN. eLife, 6, e22567. Available from: [Link]
-
NIH. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 16(1), 108. Available from: [Link]
-
ResearchGate. (2022). How would I do in vitro release study which can indicate good drug delivery to the brain?. Available from: [Link]
-
NIH. (2021). Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology. Journal of Nanobiotechnology, 19, 230. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release of monoamines from the striatum and hypothalamus: effect of -hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 12. Fluorescent Oligonucleotides Can Serve As Suitable Alternatives to Radiolabeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotransmitters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. porterlab.testcatalog.org [porterlab.testcatalog.org]
- 15. In Situ Detection of Neurotransmitters from Stem Cell-Derived Neural Interface at the Single-Cell Level via Graphene-Hybrid SERS Nanobiosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Technical Support Center: Stability of 3,5-Dimethyl-2-phenylmorpholine in Solution
Welcome to the technical support guide for 3,5-Dimethyl-2-phenylmorpholine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Understanding and controlling for degradation is paramount for ensuring the accuracy, reproducibility, and safety of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical nature and handling of 3,5-Dimethyl-2-phenylmorpholine.
Q1: What is 3,5-Dimethyl-2-phenylmorpholine and why is its solution stability a critical concern?
3,5-Dimethyl-2-phenylmorpholine is a substituted phenylmorpholine, a class of compounds related to the stimulant phenmetrazine.[1][2][3] Its structure features a morpholine heterocycle containing both a secondary amine and an ether functional group.[4][5] The stability of this compound in solution is critical because degradation can lead to a loss of potency, the formation of unknown impurities, and altered pharmacological activity, thereby compromising the validity of research findings.
Chemical stability ensures that the active pharmaceutical ingredient (API) maintains its integrity and potency throughout an experiment.[6] Any degradation can introduce variables that affect experimental outcomes, leading to unreliable data in drug discovery and development pipelines.
Q2: What are the primary degradation pathways for a compound like 3,5-Dimethyl-2-phenylmorpholine?
As a secondary amine, 3,5-Dimethyl-2-phenylmorpholine is primarily susceptible to oxidative degradation .[7][8] The presence of the morpholine ring's ether oxygen withdraws electron density from the nitrogen, influencing its reactivity compared to simpler secondary amines.[4] Key potential degradation pathways include:
-
Oxidation: This is the most common pathway for amines.[9] It can be initiated by atmospheric oxygen, trace metal ions, or light.[10] The initial step often involves the formation of radical intermediates, which can lead to N-oxidation to form hydroxylamines, which may be further oxidized to nitrones.[9][10]
-
Dealkylation/Ring Cleavage: More aggressive oxidative conditions or enzymatic processes can lead to the cleavage of carbon-nitrogen (C-N) bonds.[9] For the morpholine ring, this could result in the formation of smaller, more polar degradation products.[11]
-
Photodegradation: Exposure to ultraviolet (UV) or high-energy visible light can provide the energy to initiate degradation reactions.[6] Related heterocyclic structures are known to be photosensitive, especially in certain solvents.[12]
Below is a diagram illustrating a potential oxidative degradation pathway for a secondary amine.
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. PDM-35 - Wikipedia [en.wikipedia.org]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3,5-Dimethyl-2-phenylmorpholine
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2-phenylmorpholine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The morpholine ring is a key feature in many pharmaceuticals, and achieving its synthesis with high stereochemical fidelity and yield is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis.
The primary route to chiral 2,3,5-trisubstituted morpholines often involves the cyclization of intermediates derived from optically active amino alcohols, such as derivatives of norephedrine or pseudoephedrine.[4][5][6] Success hinges on precise control over reaction conditions to favor the desired intramolecular cyclization while suppressing competing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, detailing the underlying chemical principles and providing actionable protocols.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yields are often traced back to two primary culprits: incomplete reaction or the formation of stable, undesired side products.
Possible Cause A: Incomplete Cyclization
The intramolecular cyclization to form the morpholine ring can be sluggish if the nucleophilicity of the attacking group (amine or alcohol) is insufficient or if the leaving group is not adequately activated.
-
How to Identify: The most direct way to diagnose incomplete cyclization is to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe the persistence of the starting amino alcohol intermediate, which is typically more polar than the cyclized morpholine product.
-
Solutions & Scientific Rationale:
-
Optimize Base and Solvent: The choice of base is critical. For cyclizations involving an SN2 pathway, a strong, non-nucleophilic base is preferred to deprotonate the nucleophile without competing in the reaction.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy for ring closure. However, be cautious, as excessive heat can promote elimination or epimerization.
-
Improve the Leaving Group: If your synthesis involves the displacement of a hydroxyl group, it must first be converted into a better leaving group.
Protocol: Activating a Hydroxyl Group for Cyclization
-
Dissolve the N-substituted amino diol intermediate in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise.
-
Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until TLC shows complete consumption of the starting material. The resulting mesylate or tosylate is now primed for intramolecular cyclization, which can often be induced by adding a stronger base like sodium hydride (NaH).[7]
-
Possible Cause B: Competing Elimination (E2) Reaction
Instead of intramolecular substitution (SN2), a competing bimolecular elimination (E2) reaction can occur, leading to the formation of an undesired alkene byproduct. This is especially prevalent with sterically hindered substrates or when using strong, bulky bases at elevated temperatures.
-
How to Identify: Alkene byproducts can be detected by ¹H NMR spectroscopy by the appearance of signals in the vinyl region (typically 5-6.5 ppm). Mass spectrometry will also show a product with a mass corresponding to the loss of H₂O from the starting material.
-
Solutions & Scientific Rationale:
-
Use a Less Hindered Base: A smaller base, such as potassium carbonate (K₂CO₃) or a milder organic base, can favor the SN2 pathway over E2.
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow the rate of elimination.
-
Choose a Softer Leaving Group: Leaving groups like halides (I⁻, Br⁻) are often better for SN2 reactions compared to "harder" sulfonates (OTs, OMs), which can sometimes favor elimination.
-
Question 2: My final product has poor diastereoselectivity or contains unwanted stereoisomers. How can I improve stereochemical control?
Maintaining stereochemical integrity is the most critical challenge in this synthesis. The desired cis- or trans- relationship between the substituents at positions 2, 3, and 5 is dictated by the stereochemistry of the starting materials and the reaction mechanism.
Possible Cause A: Epimerization of Chiral Centers
Epimerization, the change in configuration at one of several chiral centers in a molecule, can occur under harsh reaction conditions (strong acid or base, high heat).[8] This leads to a mixture of diastereomers, which are often difficult to separate.
-
How to Identify: The presence of diastereomers is best confirmed by ¹H or ¹³C NMR, where you will see a doubling of signals for the nuclei near the affected stereocenters. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the diastereomeric ratio (dr).[9]
-
Solutions & Scientific Rationale:
-
Use Milder Conditions: Avoid prolonged exposure to high temperatures and strong acids or bases. If a base is required for cyclization, consider weaker options like sodium bicarbonate or using catalytic amounts of a stronger base.[7]
-
Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. Aprotic polar solvents like DMF or DMSO can sometimes stabilize charged intermediates that may lead to racemization or epimerization. Experiment with less polar solvents like THF or toluene.
-
Mechanism-Driven Strategy: Some stereoselective routes proceed through a morpholinone intermediate, which is then reduced.[8] The stereochemistry of the reduction step is often highly controllable using specific hydride reagents (e.g., L-Selectride® for steric-controlled delivery).
-
Possible Cause B: Impure Starting Materials
The principle of "garbage in, garbage out" applies. If your starting amino alcohol (e.g., pseudoephedrine) is not diastereomerically pure, that impurity will carry through the synthesis.[6]
-
How to Identify: Always check the purity and stereochemical integrity of your starting materials via polarimetry, chiral HPLC, or NMR with a chiral solvating agent before beginning the synthesis.
-
Solutions:
-
Source High-Purity Reagents: Obtain starting materials from reputable suppliers with clear specifications on stereochemical purity.
-
Recrystallize Starting Materials: Often, a simple recrystallization can significantly enhance the diastereomeric purity of the starting amino alcohol.
-
Visualizing the Synthetic Pathway
To better understand the relationship between the desired reaction and potential pitfalls, the following diagrams illustrate the key transformations.
General Synthesis Workflow
Caption: A typical workflow for synthesizing the target morpholine.
Competing Cyclization vs. Elimination Pathways
Caption: The critical choice between desired cyclization and elimination.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for a stereospecific synthesis of (2S,3R,5S)-3,5-Dimethyl-2-phenylmorpholine?
For this specific stereoisomer, the ideal starting material would be an N-substituted derivative of (+)-pseudoephedrine, which has the (1S,2S) configuration. The stereocenters of the starting material directly template the final product's stereochemistry in many synthetic routes.
Q2: How can I effectively purify the final product if it's an oil?
Many substituted morpholines are oils at room temperature and can be difficult to purify by crystallization.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate.
-
Salt Formation: A highly effective technique is to convert the basic morpholine product into a salt (e.g., hydrochloride or tartrate). These salts are often crystalline solids that can be easily purified by recrystallization and then converted back to the freebase if necessary.[4]
Q3: My reaction seems to stall. Besides temperature, what can I do?
If a reaction stalls, it could be due to catalyst deactivation (if using one), product inhibition, or an equilibrium being reached.
-
Re-addition of Reagents: In some cases, particularly with bases like NaH that can degrade with trace moisture, a fresh portion of the reagent can restart the reaction.
-
Change the Solvent: Switching to a higher-boiling point solvent (e.g., from THF to dioxane) can allow for higher reaction temperatures to overcome the activation barrier, but monitor for side reactions.
-
Consider a Different Route: Some synthetic strategies are inherently more robust. For instance, reductive amination followed by cyclization offers an alternative pathway that may be more efficient for your specific substrate.[10][11]
Q4: Can I use reductive amination to form the N-substituent and then cyclize?
Yes, this is an excellent and common strategy. You can start with a primary amino alcohol (like norephedrine), perform a reductive amination with an aldehyde (e.g., acetaldehyde to install the N-ethyl group, though for the title compound you'd use a methylating agent), and then proceed with the cyclization of the resulting secondary amine. This avoids potential over-alkylation issues.[10]
Data Summary Table
The choice of reaction conditions can dramatically influence the outcome. The following table summarizes general trends observed in morpholine synthesis.
| Parameter | Condition A | Effect of Condition A | Condition B | Effect of Condition B | Rationale |
| Base | NaH (strong, non-nuc.) | Favors SN2, high yield | t-BuOK (strong, bulky) | Increased E2 byproduct | Steric hindrance of the base favors proton abstraction over nucleophilic attack. |
| Temperature | 0 °C to RT | High diastereoselectivity | Reflux (e.g., >80 °C) | Lower selectivity, risk of epimerization | Higher temperatures provide energy to overcome the activation barrier for side reactions. |
| Solvent | THF (less polar, aprotic) | Good for SN2, minimizes side reactions | DMF (polar, aprotic) | Can accelerate reaction but may promote unwanted ionic pathways | Solvent polarity can stabilize or destabilize transition states and charged intermediates. |
References
-
Aubineau, T., & Cossy, J. (2018). Pd(0)-Catalyzed Tsuji–Trost Reaction of Vinyloxiranes with Amino-Alcohols Followed in situ by a Fe(III)-Catalyzed Heterocyclization for the Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. Available from: [Link]
-
Cui, Y., et al. (2024). N-Selective Alkylation of Norepinephrine by Reductive Amination. Preprints.org. Available from: [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. (Note: While not directly on morpholines, this reference provides authoritative context on stereoselective synthesis, a principle applicable here). A related article on stereoselective epimerization is available from: [Link]
-
G. A. Grigoreva, et al. (2008). Reaction of d-Pseudoephedrine and 4-Morpholinylbenzaldehyde. Chemistry of Natural Compounds, 44(3), 304-307. Available from: [Link]
-
Kline, T., et al. (2010). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 53(22), 8196–8206. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]
-
PubChem. (n.d.). Pseudoephedrine. National Center for Biotechnology Information. Available from: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quantification of 3,5-Dimethyl-2-phenylmorpholine in Biological Samples
Welcome to the technical support center for the quantification of 3,5-Dimethyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the bioanalytical challenges associated with this compound. Here, you will find a blend of theoretical principles and practical, step-by-step guidance to ensure the accuracy and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of 3,5-Dimethyl-2-phenylmorpholine, providing a foundational understanding of the key aspects of method development and validation.
Q1: What are the most common analytical techniques for quantifying 3,5-Dimethyl-2-phenylmorpholine?
The quantification of 3,5-Dimethyl-2-phenylmorpholine in biological matrices is typically achieved using hyphenated chromatographic techniques due to their high sensitivity and selectivity. The most prevalent methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[1][2][3][4] It allows for the detection of low concentrations of the analyte in complex biological samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the quantification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of 3,5-Dimethyl-2-phenylmorpholine.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective option for applications where higher concentrations of the analyte are expected.
Q2: How do I choose the right internal standard (IS)?
The selection of an appropriate internal standard is critical for accurate quantification, as it compensates for variability during sample preparation and analysis. The ideal IS should have physicochemical properties similar to the analyte. For 3,5-Dimethyl-2-phenylmorpholine, the best choice is a stable isotope-labeled (SIL) version, such as a deuterated or ¹³C-labeled analog. If a SIL-IS is unavailable, a structural analog with similar extraction recovery and ionization efficiency can be considered.
Q3: What are the expected sources of variability in my results?
Variability in bioanalytical data can arise from multiple sources:
-
Pre-analytical: Sample collection, handling, and storage conditions can impact analyte stability.
-
Analytical: Inconsistent sample preparation, instrument performance fluctuations, and improper calibration can introduce errors.
-
Post-analytical: Data processing and interpretation can also be a source of variability.
Implementing a robust quality control system with well-defined standard operating procedures (SOPs) is essential to minimize these variabilities.
Q4: What are the regulatory guidelines I should follow for method validation?
For bioanalytical method validation, it is crucial to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12] These guidelines provide a framework for validating the performance characteristics of your analytical method, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][7][8][13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of 3,5-Dimethyl-2-phenylmorpholine.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of your measurements.
-
Potential Cause 1.1: Column Issues
-
Causality: Column degradation or contamination can lead to active sites that interact with the analyte, causing peak tailing.
-
Solution: Implement a column washing protocol with a strong solvent to remove contaminants. If the problem persists, replace the column.
-
-
Potential Cause 1.2: Mobile Phase Incompatibility
-
Causality: The pH of the mobile phase can affect the ionization state of 3,5-Dimethyl-2-phenylmorpholine, influencing its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Also, optimize the organic modifier percentage to achieve better peak symmetry.
-
-
Potential Cause 1.3: Injection Solvent Effects
-
Causality: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to peak fronting or splitting.
-
Solution: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase conditions.
-
Problem 2: Low Signal Intensity or Poor Sensitivity
Inadequate sensitivity can prevent the accurate quantification of low-level samples.
-
Potential Cause 2.1: Inefficient Extraction
-
Causality: The chosen sample preparation technique may not be effectively isolating the analyte from the biological matrix.
-
Solution: Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. This includes adjusting the pH, solvent type, and mixing/elution times.
-
-
Potential Cause 2.2: Ion Suppression/Enhancement (Matrix Effect)
-
Causality: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to suppressed or enhanced signal.[1][2][4][14]
-
Solution: Improve sample cleanup to remove interfering matrix components.[1][2] Diluting the sample can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[2]
-
-
Potential Cause 2.3: Suboptimal Mass Spectrometry Parameters
-
Causality: The settings of the mass spectrometer, such as collision energy and declustering potential, may not be optimized for 3,5-Dimethyl-2-phenylmorpholine.
-
Solution: Perform a systematic tuning of the MS parameters by infusing a standard solution of the analyte to find the optimal settings for precursor and product ions.
-
| Extraction Method | Expected Recovery (%) | Expected Signal-to-Noise (S/N) Ratio |
| Protein Precipitation | 70-85 | >10 |
| Liquid-Liquid Extraction | 85-95 | >20 |
| Solid-Phase Extraction | >95 | >50 |
Problem 3: High Background Noise or Interferences
High background noise can obscure the analyte peak and affect the limit of detection.
-
Potential Cause 3.1: Contamination
-
Causality: Contaminants can be introduced from sample collection tubes, reagents, or the analytical system itself.
-
Solution: Screen all materials and use high-purity solvents. Regularly clean the LC-MS system to prevent carryover.
-
-
Potential Cause 3.2: Co-eluting Endogenous Compounds
-
Causality: Biological samples contain numerous endogenous compounds that may have similar retention times to the analyte.[3]
-
Solution: Modify the chromatographic gradient to improve the separation of the analyte from interfering peaks. A longer gradient or a different column chemistry may be necessary.
-
Problem 4: Poor Reproducibility (High %CV)
High coefficient of variation (%CV) indicates inconsistency in the analytical process.
-
Potential Cause 4.1: Inconsistent Sample Preparation
-
Causality: Variations in pipetting, timing of extraction steps, and evaporation/reconstitution can lead to inconsistent results.
-
Solution: Ensure all analysts are following a detailed and validated SOP. Use calibrated pipettes and automate steps where possible to improve consistency.
-
-
Potential Cause 4.2: Instrument Instability
-
Causality: Fluctuations in the LC pump pressure, autosampler injection volume, or MS detector response can contribute to poor reproducibility.
-
Solution: Perform regular system suitability tests to monitor instrument performance. Schedule routine maintenance and calibration.
-
-
Potential Cause 4.3: Analyte Instability
-
Causality: 3,5-Dimethyl-2-phenylmorpholine may degrade during sample storage or processing.
-
Solution: Conduct stability studies, including freeze-thaw and bench-top stability, to assess the analyte's stability under various conditions. If instability is observed, consider adding stabilizers or adjusting storage conditions.
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction and analysis of 3,5-Dimethyl-2-phenylmorpholine.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Sample Preparation:
-
Allow plasma samples to thaw at room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control sample.
-
-
Extraction:
-
Add 50 µL of 1 M sodium hydroxide to each tube and vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent[15][16] |
| Column | ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6495 Triple Quadrupole or equivalent[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte and IS specific transitions to be optimized |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
ResearchGate. Matrix effects: Causes and solutions. [Link]
-
Agilent. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]
-
Agilent. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. fda.gov [fda.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. Bioanalytical method validation emea | PPTX [slideshare.net]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Enhancing Monoamine Transporter Assay Selectivity
Welcome to the technical support center dedicated to refining the selectivity of your monoamine transporter (MAT) assays. As researchers and drug development professionals, achieving precise and reproducible characterization of compound interactions with the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters is paramount. These transporters, members of the Solute Carrier 6 (SLC6) family, are critical targets for therapeutics treating a spectrum of neuropsychiatric disorders[1][2].
This guide is structured to address the complex challenges you face in the lab. We will move from foundational questions to deep troubleshooting, providing not just steps, but the causal, scientific reasoning behind them. Our goal is to empower you to build self-validating assay systems that produce trustworthy and authoritative data.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate assay platform: recombinant cell lines versus native tissue preparations like synaptosomes?
A1: The choice of platform is a critical first step that dictates the balance between a controlled, isolated system and a more physiologically relevant environment.
-
Recombinant Cell Lines (e.g., HEK293, CHO): These are the workhorses for initial screening and mechanistic studies. By expressing a single human transporter (hDAT, hNET, or hSERT), you create a highly controlled environment to isolate the interaction with your compound of interest. This approach minimizes confounding variables from other transporters or receptors. Assays in transfected cells are reproducible and ideal for determining kinetic parameters (Kм, Vmax) and inhibitor potencies (IC50/Ki)[3]. However, be aware that IC50 values can vary between different transfected cell lines from different labs, highlighting the need for consistent internal controls[4].
-
Synaptosomes: These are resealed nerve terminals isolated from specific brain regions (e.g., rat caudate for DAT)[5]. They offer a more native environment, preserving the transporter with its associated proteins and lipid milieu. This can be crucial for validating hits from recombinant systems. The primary challenge with synaptosomes is the co-expression of multiple MATs. For instance, tissue used for NET and SERT assays can contain both transporters, necessitating the use of selective blockers to isolate the activity of interest[5].
Expert Recommendation: Begin with a validated, single-transporter-expressing cell line for primary screening and potency determination. Validate your lead compounds in synaptosome preparations to confirm activity in a more complex, native system.
Q2: What are the most critical parameters for ensuring transporter selectivity in a functional uptake assay?
A2: Achieving selectivity is an exercise in meticulous optimization. Three pillars support a selective assay:
-
Selective Masking: When using a system with potential for multiple MAT activities (like some brain tissue preps), you must "mask" or block the off-target transporters. For example, in a [3H]norepinephrine uptake assay designed to measure NET activity, include a selective DAT inhibitor (e.g., GBR 12909) and a selective SERT inhibitor (e.g., citalopram) in your assay buffer to prevent uptake by those transporters[5].
-
Appropriate Substrate Concentration: Use a radiolabeled substrate at a concentration near or below its Kм value for the transporter. This ensures you are operating in a sensitive range of the uptake curve, making the assay more responsive to competitive inhibitors.
-
Validated Reference Inhibitors: Always run full dose-response curves for well-characterized, selective inhibitors for each transporter in parallel with your test compounds. This validates that the assay is performing as expected on that day. For example, use nisoxetine for NET, mazindol for DAT, and fluoxetine for SERT to define non-specific uptake and confirm expected pharmacology[6].
Q3: My compound inhibits radioligand uptake. How can I determine if it's a true blocker (antagonist) or a substrate (agonist) that competes for transport?
A3: This is a crucial mechanistic question. An uptake inhibition assay alone cannot distinguish between a blocker and a substrate. You need to perform an efflux assay (also known as a release assay).
The principle is to pre-load cells expressing the transporter with a radiolabeled substrate (e.g., [3H]dopamine for DAT). After washing away the extracellular radiolabel, you apply your test compound.
-
If the compound is a substrate , it will be transported into the cell, causing the transporter to reverse its direction (efflux) and release the pre-loaded [3H]dopamine into the medium[3]. This results in an increase in extracellular radioactivity.
-
If the compound is a blocker , it will bind to the transporter but not be transported. It will not induce efflux and may even decrease basal efflux.
This functional distinction is vital, as substrates (like amphetamine) and blockers (like cocaine) have fundamentally different mechanisms of action and physiological effects[1].
Q4: I'm consistently observing high background signal or high non-specific binding. What are the common causes and solutions?
A4: High background plagues many assays and can mask true signals. The issue can stem from several sources.
-
Defining Non-Specific Binding (NSB): True NSB should be defined by measuring uptake or binding in the presence of a saturating concentration (at least 100-fold over its Ki) of a highly selective, high-affinity inhibitor for the target transporter[6][7]. For example, use 10 µM nisoxetine for NET assays. If you define NSB simply in the absence of cells or with a weak inhibitor, you will underestimate it.
-
Cell Health and Integrity: Unhealthy or leaky cells can lead to increased, non-transporter-mediated diffusion of the radiolabel. Ensure cells are viable, not over-confluent, and handled gently[8].
-
Washing Steps (For Radioligand Uptake): Inadequate or slow washing after incubation is a major culprit. The goal is to rapidly terminate the uptake and remove all extracellular radiolabel. Use ice-cold buffer and a rapid filtration system (e.g., a cell harvester) to minimize dissociation of the ligand from the transporter and wash away unbound ligand effectively[5].
-
Ligand Properties: Some radioligands are "sticky" and may bind non-specifically to the plastic of the assay plate or the glass fiber filters. Pre-treating filters with a solution like polyethyleneimine (PEI) can reduce this.
This workflow diagram illustrates a systematic approach to diagnosing and resolving high background issues.
Caption: Troubleshooting workflow for high background signal.
Advanced Troubleshooting Guide
Problem: My supposedly selective DAT inhibitor is showing potent inhibition in my SERT assay.
A: This is a classic selectivity challenge. Before concluding that the compound has a mixed pharmacology, you must rigorously validate the assay system.
-
Confirm the Identity of Your Transporters: If using cell lines, confirm the expression of the intended transporter and the absence of other endogenous MATs via qPCR or Western blot. Misidentification of cell lines is a known issue in research[8].
-
Run a Full Panel of Reference Compounds: Test highly selective reference inhibitors for DAT (e.g., GBR 12909), NET (e.g., nisoxetine), and SERT (e.g., citalopram) in all three of your assays (DAT, NET, and SERT). This creates a selectivity matrix. Your selective SERT inhibitor should be potent only in the SERT assay, and likewise for the others. If your reference compounds show unexpected cross-reactivity, the problem lies within your assay conditions or cell lines, not your test compound.
-
Examine Assay Buffer Composition: Monoamine transporters are Na+/Cl- dependent symporters[9]. Ensure your buffer contains physiological concentrations of these ions (e.g., Krebs-Ringer-HEPES buffer)[10]. Incorrect ionic strength can alter transporter conformation and pharmacology.
-
Consider the Substrate: The choice of radiolabeled substrate matters. While [3H]dopamine is used for DAT assays, it can also be a weak substrate for NET. This is why masking with a NET-selective inhibitor like desipramine is often necessary for cleaner DAT data, especially in preparations where NET is present[5].
This diagram illustrates the interplay between the monoamine neurotransmitters and their respective transporters, which are the targets of selective inhibitors.
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for In Vivo Studies of 3,5-Dimethyl-2-phenylmorpholine
A Guide for Senior Application Scientists and Drug Development Professionals
Welcome to the technical support center for in vivo studies involving 3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35). This guide is structured as a series of troubleshooting questions and detailed FAQs to address the specific challenges researchers may encounter. As a substituted phenylmorpholine, this compound is related to the stimulant phenmetrazine and is expected to act as a norepinephrine-dopamine releasing agent.[1][2][3] This mechanistic hypothesis informs the experimental design, potential challenges, and data interpretation discussed herein.
The overarching principle of any preclinical study is to generate robust, reproducible data by minimizing experimental bias.[4] This guide is designed to help you establish self-validating protocols that adhere to the highest levels of scientific rigor.[4][5]
Section 1: Formulation and Vehicle Selection - FAQs
Proper formulation is the bedrock of a successful in vivo study. An inappropriate vehicle can lead to poor bioavailability, inaccurate dosing, and confounding biological effects, ultimately compromising the entire experiment.
Q1: What is the first step in selecting a vehicle for 3,5-Dimethyl-2-phenylmorpholine?
A1: The first step is to determine the compound's solubility characteristics. Phenylmorpholine derivatives are often lipophilic, meaning they have poor water solubility.[6] Before any in vivo work, you must perform benchtop solubility tests.
-
Protocol: Basic Solubility Assessment
-
Prepare Stock Solutions: Attempt to dissolve a known quantity of 3,5-Dimethyl-2-phenylmorpholine in a panel of common biocompatible solvents.
-
Test Panel: Start with the simplest vehicles and increase complexity only as needed.
-
Sterile Water
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Aqueous solution with a solubilizing agent (e.g., 5-10% DMSO, 5-10% Ethanol, or cyclodextrins).[7]
-
-
Observation: Observe for complete dissolution versus a suspension or precipitate. Vortex and gently warm if necessary.
-
Documentation: Record the maximum concentration at which the compound remains fully dissolved. This will inform your vehicle choice for the desired dose range.
-
Q2: My compound is not soluble in simple aqueous vehicles. What are the next steps and potential pitfalls?
A2: This is a common challenge for lipophilic compounds.[6][8] The next step is to use a co-solvent system or an emulsion, but with extreme caution. The vehicle itself must not have biological activity. [7][9]
-
Trustworthiness through Controls: Your experimental design MUST include a "Vehicle Control" group. This group receives the exact same formulation (e.g., 10% DMSO in saline) without the active compound, administered via the same route and volume as the treatment groups.[4][10] This is the only way to systematically validate that the observed effects are due to 3,5-Dimethyl-2-phenylmorpholine and not the vehicle.
Q3: What is a recommended starting formulation for a poorly soluble phenylmorpholine derivative?
A3: A common and generally safe starting point is a ternary vehicle system (co-solvent mixture). A widely used formulation is Tween 80/Ethanol/Saline .
| Component | Purpose | Typical Concentration |
| Ethanol (USP grade) | Primary solvent for the lipophilic compound. | 5-10% |
| Tween 80 (Polysorbate 80) | Surfactant/emulsifier to keep the compound in solution when diluted in saline. | 5-10% |
| Saline (0.9% NaCl) | Diluent to bring the formulation to the final volume and ensure isotonicity. | 80-90% |
-
Protocol: Tween/Ethanol/Saline Formulation
-
Weigh the required amount of 3,5-Dimethyl-2-phenylmorpholine.
-
Dissolve the compound completely in 100% ethanol.
-
Add Tween 80 to the ethanol-drug mixture and vortex thoroughly.
-
Slowly add the saline dropwise while vortexing continuously to prevent precipitation.
-
The final solution should be clear. If it is cloudy or contains a precipitate, the concentration is too high for this vehicle system.
-
Section 2: Dose-Finding and Administration - Troubleshooting Guide
Effective dose selection is critical for identifying a therapeutic window and avoiding toxicity.[11] For a novel stimulant, a dose-escalation study is the most prudent approach.[12]
Problem: I don't know what dose to start with, and I'm concerned about toxicity.
Solution: Implement a pilot dose-escalation study. This approach starts with a low, likely sub-therapeutic dose and gradually increases the dose in different cohorts of animals until a desired effect is seen or signs of toxicity appear.[12][13]
-
Authoritative Grounding: This methodology is standard practice in preclinical toxicology and pharmacology to establish the Maximum Tolerated Dose (MTD).[11][12]
-
Experimental Workflow:
Caption: Workflow for a pilot dose-escalation study.
Problem: My animals are exhibiting extreme hyperactivity, stereotypy, or seizures.
Solution: These are hallmark signs of overdose with a norepinephrine-dopamine releasing agent.[14][15]
-
Immediate Action: Document the signs and symptoms thoroughly. Ensure the animal's welfare according to institutional guidelines.[10] If signs are severe, humane euthanasia may be necessary.[5]
-
Protocol Refinement: The dose that caused these effects is likely at or above the MTD. Your next experiment must use a lower dose range.
-
Causality: Phenylmorpholines, like phenmetrazine, increase synaptic levels of dopamine and norepinephrine.[3] Excessive stimulation of these pathways leads to the observed psychomotor agitation and, at high levels, can lower the seizure threshold.
Problem: I am not seeing any behavioral effect at my chosen doses.
Solution: This could be due to several factors:
-
Dose is too low: The selected doses may be sub-therapeutic. Refer to your dose-escalation data and consider testing higher doses, provided they are safely below the MTD.
-
Poor Bioavailability: The compound may not be absorbed effectively via your chosen route of administration (e.g., oral gavage vs. intraperitoneal injection). In vivo pharmacokinetics of related compounds like phenmetrazine show rapid absorption, but this can vary.[14][15] Consider a different administration route or re-evaluating your vehicle.
-
Rapid Metabolism: The compound could be metabolized too quickly. Phendimetrazine, for example, is a prodrug for phenmetrazine.[16][17] While 3,5-Dimethyl-2-phenylmorpholine is not a prodrug in the same way, its metabolic stability is unknown. A preliminary pharmacokinetic study to measure plasma levels of the compound over time would be the definitive way to troubleshoot this issue.
-
Assay Insensitivity: The behavioral test you are using may not be sensitive enough to detect the compound's effects. Consider using a battery of tests that assess different domains (e.g., locomotion, anxiety, cognition).[18]
Section 3: Behavioral and Physiological Assessments - FAQs
The reliability of behavioral data is highly sensitive to experimental conditions.[19][20] Minimizing variability is key to producing reproducible results.[18]
Q1: What are the most critical factors to control for during rodent behavioral testing?
A1: Consistency is paramount. Subtle environmental changes can significantly impact rodent behavior.[21]
-
Key Confounding Variables to Control:
-
Time of Day: Test at the same time each day, preferably during the animal's dark cycle when they are most active.
-
Light and Sound: The testing room should have consistent, low-level lighting and be free from sudden noises.
-
Experimenter: The same person should handle and test the animals whenever possible. Even the scent of a different handler can be a variable.[18]
-
Habituation: Animals must be habituated to the testing room for 30-60 minutes before any experiment begins. They should also be habituated to handling by the experimenter.
-
Home Cage Environment: Changes in housing density, bedding, or enrichment can be stressors that alter behavior.[20]
-
Olfactory Cues: Thoroughly clean all testing apparatuses between animals (e.g., with 70% ethanol) to remove scent markings.[18]
-
Q2: I am seeing high variability within my treatment groups. How can I reduce this?
A2: High variability can obscure a real treatment effect. Beyond the environmental controls listed above, consider the following:
-
Increase Sample Size (n): While not a fix for poor protocol, a larger sample size can increase statistical power. This should be determined a priori with a power analysis.[4]
-
Acclimation Period: Ensure animals have had at least one week to acclimate to the facility before any procedures begin.
-
Health Status: Perform a basic health check before testing. An animal that is ill or stressed for other reasons will produce outlier data.[18]
-
Randomization: Ensure animals are randomly assigned to treatment groups to avoid selection bias.[4]
Q3: What kind of behavioral tests are appropriate for a suspected stimulant like 3,5-Dimethyl-2-phenylmorpholine?
A3: A battery of tests is recommended to build a comprehensive profile of the compound's effects.
| Behavioral Domain | Recommended Assay | Rationale |
| General Activity & Psychomotor Stimulation | Open Field Test (OFT) | Measures locomotor activity (distance traveled), stereotypy (repetitive movements), and can give an initial indication of anxiety-like behavior (time in center). |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) or Light-Dark Box | Assesses anxiety. Stimulants can have anxiogenic (anxiety-producing) or anxiolytic (anxiety-reducing) effects depending on the dose and mechanism. |
| Cognitive Function | Novel Object Recognition (NOR) | Tests recognition memory. Dopaminergic and noradrenergic systems are heavily involved in attention and memory. |
| Abuse Potential | Conditioned Place Preference (CPP) | Assesses the rewarding or aversive properties of the compound, which is a key indicator of its potential for abuse. |
Section 4: Data Interpretation and Validation - Logic Flow
Caption: Logical flow for validating in vivo behavioral data.
References
-
General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics. Retrieved January 20, 2026, from [Link]
-
PDM-35. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Cardoso, C., Elgalad, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved January 20, 2026, from [Link]
-
Banks, M. L., Blough, B. E., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence. Retrieved January 20, 2026, from [Link]
-
Cardoso, C., Elgalad, A., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved January 20, 2026, from [Link]
-
Cardoso, C., Elgalad, A., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. Retrieved January 20, 2026, from [Link]
-
4 Types of Dose Finding Studies Used in Phase II Clinical Trials. (2013). Rho. Retrieved January 20, 2026, from [Link]
-
Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
- Phenylmorpholines and analogues thereof. (2013). Google Patents.
-
Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (2025). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Bioaccessibility of Lipophilic Compounds Vehiculated in Emulsions: Choice of Lipids and Emulsifiers. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
Substituted phenylmorpholine. (n.d.). WikiMed. Retrieved January 20, 2026, from [Link]
-
Phenmetrazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Phendimetrazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots. (2007). PubMed. Retrieved January 20, 2026, from [Link]
-
Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Substituted phenylmorpholine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Rigor and Reproducibility in Rodent Behavioral Research. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]
-
General Guide to Behavioral Testing in Mice. (2017). Maze Engineers. Retrieved January 20, 2026, from [Link]
-
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Advanced Methods for Dose and Regimen Finding During Drug Development. (2016). PubMed Central. Retrieved January 20, 2026, from [Link]
-
McLaughlin, G., Baumann, M. H., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved January 20, 2026, from [Link]
-
PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). (2017). FDA. Retrieved January 20, 2026, from [Link]
-
Appearance of the vehicles for lipophilic or not water-soluble... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Dose-Finding Trials: Optimizing Phase 2 Data in the Drug Development Process. (2019). JAMA Network. Retrieved January 20, 2026, from [Link]
-
Dose Finding in the Clinical Development of 60 US Food and Drug Administration–Approved Drugs Compared With Learning vs. Confirming Recommendations. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents. (2025). Scientific Reports. Retrieved January 20, 2026, from [Link]
-
In Vivo Evaluation of [11C]N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxy-phenyl)-N'-methylguanidine ([11C]GMOM) as a Potential PET Radiotracer for the PCP/NMDA Receptor. (2004). PubMed. Retrieved January 20, 2026, from [Link]
Sources
- 1. PDM-35 - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 6. An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioaccessibility of Lipophilic Compounds Vehiculated in Emulsions: Choice of Lipids and Emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. jamaevidence.mhmedical.com [jamaevidence.mhmedical.com]
- 12. rhoworld.com [rhoworld.com]
- 13. med.stanford.edu [med.stanford.edu]
- 14. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 16. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Pharmacological Guide: 3,5-Dimethyl-2-phenylmorpholine vs. Phenmetrazine
This guide provides a detailed, objective comparison of the pharmacological profiles of 3,5-Dimethyl-2-phenylmorpholine (PDM-35) and its parent compound, phenmetrazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the structure-activity relationships and functional consequences of the dimethyl substitution on the phenylmorpholine scaffold.
Introduction and Structural Context
Phenmetrazine (3-methyl-2-phenylmorpholine), first synthesized in 1952, is a well-characterized psychostimulant formerly used as an anorectic under the brand name Preludin.[1] Its mechanism of action is primarily centered on promoting the release of norepinephrine (NE) and dopamine (DA), with significantly less activity at the serotonin transporter (SERT).[2] Due to its potential for misuse, phenmetrazine was withdrawn from many markets.[1]
3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35) is a structural analog of phenmetrazine, featuring an additional methyl group at the 5-position of the morpholine ring.[3][4][5] This seemingly minor structural modification can induce significant changes in pharmacological activity, a common theme in medicinal chemistry. Understanding these changes is critical for predicting the compound's central nervous system effects, therapeutic potential, and abuse liability. This guide will dissect these differences through a review of their interactions with monoamine transporters and their effects in preclinical behavioral models.
Comparative Analysis of Chemical Structures
The addition of a methyl group at the C-5 position distinguishes PDM-35 from phenmetrazine. This alteration can influence the molecule's conformation, lipophilicity, and interaction with the binding pockets of monoamine transporters.
Figure 1: 2D structures of Phenmetrazine and PDM-35.
In Vitro Pharmacology: Monoamine Transporter Interactions
The primary molecular targets for phenmetrazine and its analogs are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][6] The potency and selectivity of a compound for these transporters are key determinants of its stimulant profile. These interactions are typically quantified using in vitro neurotransmitter uptake inhibition assays, which measure the concentration of the drug required to inhibit 50% of transporter activity (IC50).
Table 1: Monoamine Transporter Inhibition Profile of Phenmetrazine
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| Phenmetrazine | 1.93 - 6.74 | 1.2 - 5.2 | ~10 |
Note: Data represents a range from studies on phenmetrazine and its isomers, as precise values can vary between assay types (e.g., rat brain synaptosomes vs. HEK293 cells).[2]
The causality behind these values lies in the specific molecular interactions between the drug and the transporter binding sites. Phenmetrazine's phenyl and methyl groups are crucial for its high affinity for the catecholamine (DA and NE) transporters. The addition of the second methyl group in PDM-35 likely alters the steric and electronic properties, which could either enhance or diminish its affinity and/or efficacy as a releasing agent at these transporters. Based on the general understanding of phenylmorpholines, PDM-35 is presumed to act as a norepinephrine-dopamine releasing agent.[3]
Mechanism of Action at the Synapse
Both compounds are classified as monoamine releasing agents, a mechanism distinct from that of reuptake inhibitors like cocaine. Releasing agents are transportable substrates that bind to the transporter, are translocated into the presynaptic terminal, and induce reverse transport (efflux) of neurotransmitters from the cytoplasm into the synapse.
Figure 2: Mechanism of monoamine release by phenylmorpholines.
In Vivo Pharmacology: Behavioral Effects
Animal behavioral models are essential for understanding the integrated physiological and psychological effects of a psychostimulant. Key assays include locomotor activity, self-administration, and drug discrimination.
-
Locomotor Activity: CNS stimulants characteristically increase spontaneous movement in rodents.[7][8] Phenmetrazine produces robust increases in locomotor activity.[9] Studies on novel synthetic cathinones, which share mechanistic similarities, show a strong correlation between potency in stimulating locomotion and potency as a catecholamine releaser.[10] While specific locomotor data for PDM-35 is lacking in peer-reviewed literature, its presumed action as a norepinephrine-dopamine releasing agent suggests it would also increase locomotor activity.[3]
-
Reinforcing Properties (Abuse Liability): A drug's reinforcing efficacy, or its ability to support self-administration, is a strong predictor of its abuse potential.[11] Phenmetrazine has been shown to maintain self-administration in animal models, consistent with its history of misuse in humans.[12][13] Furthermore, studies have shown that phenmetrazine can decrease cocaine self-administration, suggesting its potential as an agonist therapy for cocaine addiction.[12][13] The reinforcing properties of PDM-35 have not been formally published, but its structural similarity to phenmetrazine warrants investigation into its abuse liability.
The Prodrug Consideration: Phendimetrazine
It is crucial to distinguish PDM-35 from phendimetrazine (3,4-dimethyl-2-phenylmorpholine). Phendimetrazine is a clinically used anorectic that functions as a prodrug, being metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[2][14][15][16] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[14] This prodrug mechanism results in a slower onset and extended duration of action compared to phenmetrazine itself, which may contribute to a lower abuse potential.[14] PDM-35, lacking the N-methyl group of phendimetrazine, is not a prodrug for phenmetrazine and is expected to be pharmacologically active on its own.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to derive pharmacological data must be robust and well-defined. Below are standardized protocols for key assays discussed in this guide.
Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol describes a common method using rat brain synaptosomes or cell lines expressing specific monoamine transporters to determine a compound's IC50 value.[2][17]
Figure 3: Workflow for a neurotransmitter uptake inhibition assay.
Detailed Steps:
-
Preparation: Culture HEK293 cells stably expressing human DAT, NET, or SERT, or prepare fresh synaptosomes from specific rat brain regions (e.g., striatum for DAT).[2]
-
Plating: Seed cells at an appropriate density (e.g., 40,000-60,000 cells/well) in a 96-well plate 20 hours prior to the assay.[18]
-
Compound Addition: Prepare serial dilutions of the test compound (phenmetrazine or PDM-35) in assay buffer. Add the compound to the wells and incubate.
-
Substrate Addition: Add a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]DA, [3H]NE, or [3H]5-HT) to initiate the uptake reaction.[2]
-
Termination: After a brief incubation, rapidly terminate the reaction by aspirating the medium and washing the cells with ice-cold buffer using a cell harvester. This stops the transporter activity and removes extracellular radiolabel.
-
Quantification: Lyse the cells and measure the trapped intracellular radioactivity using liquid scintillation counting.
-
Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or mazindol). Specific uptake is calculated by subtracting non-specific from total uptake. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Rodent Locomotor Activity Assay
This protocol outlines a standard open-field test to measure the stimulant effects of a compound on spontaneous motor activity in mice or rats.[7][19]
Detailed Steps:
-
Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared photobeam arrays to detect movement.[19]
-
Habituation: Prior to testing, habituate the animals to the testing room and to handling and saline injections for 2-3 days. On the test day, allow animals to acclimate to the activity chambers for 30-60 minutes before drug administration.[19]
-
Administration: Administer the test compound (e.g., phenmetrazine) or vehicle control via a specified route (e.g., intraperitoneal, IP).
-
Data Collection: Immediately place the animal back into the chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes in 5-minute time bins.[19][20]
-
Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Compare the total activity counts between the drug-treated and vehicle-treated groups using post-hoc tests.
Conclusion and Future Directions
Phenmetrazine is a well-documented norepinephrine-dopamine releasing agent with established stimulant and anorectic properties. Its pharmacological profile is characterized by high potency at DAT and NET and low potency at SERT.
The addition of a methyl group at the 5-position to create 3,5-Dimethyl-2-phenylmorpholine (PDM-35) results in a compound that is structurally distinct from both phenmetrazine and the prodrug phendimetrazine. Based on established structure-activity relationships within the phenylmorpholine class, PDM-35 is predicted to retain a catecholamine-selective releasing agent profile.[3] However, the precise impact of this C-5 methyl group on transporter affinity, releasing efficacy, metabolic stability, and in vivo behavioral effects requires direct experimental validation.
Future research should focus on conducting head-to-head in vitro and in vivo comparisons. Specifically, determining the IC50 and EC50 (for release) values for PDM-35 at all three monoamine transporters is a critical first step. Subsequently, comprehensive behavioral studies, including locomotor activity, drug discrimination, and self-administration assays, will be necessary to fully elucidate its pharmacological profile and assess its potential therapeutic utility and abuse liability relative to phenmetrazine.
References
-
Phendimetrazine - Wikipedia. Wikipedia. [Link]
-
Phenmetrazine - Wikipedia. Wikipedia. [Link]
-
Phendimetrazine | C12H17NO | CID 30487 - PubChem. National Institutes of Health. [Link]
-
Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats - PMC. PubMed Central. [Link]
-
Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed. PubMed. [Link]
-
Phendimetrazine: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]
-
Phendimetrazine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. RxList. [Link]
-
Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats - PubMed. PubMed. [Link]
-
Attenuation of cocaine self-administration by chronic oral phendimetrazine in rhesus monkeys - NIH. National Institutes of Health. [Link]
-
Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC. PubMed Central. [Link]
-
Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys - PMC. National Institutes of Health. [Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. PubMed Central. [Link]
-
(PDF) Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - ResearchGate. ResearchGate. [Link]
-
Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PubMed. PubMed. [Link]
-
PDM-35 - Wikipedia. Wikipedia. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Molecular Devices. [Link]
-
Locomotor Sensitization Study - Melior Discovery. Melior Discovery. [Link]
-
Assays for measuring the motor activating effects of psychostimulant... - ResearchGate. ResearchGate. [Link]
-
Substituted phenylmorpholine. WikiMed. [Link]
-
Locomotor Activity Test SOP (Portland VA Medical Center). Portland VA Medical Center. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo. Medicalexpo. [Link]
-
Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Biocompare. [Link]
-
Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed Central. PubMed Central. [Link]
-
Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX - Slideshare. Slideshare. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. PubMed Central. [Link]
-
Substituted phenylmorpholine - Wikipedia. Wikipedia. [Link]
-
Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PubMed Central. PubMed Central. [Link]
-
Phenmetrazine | C11H15NO | CID 4762 - PubChem. National Institutes of Health. [Link]
-
2-Phenyl-3,6-dimethylmorpholine - Wikipedia. Wikipedia. [Link]
-
SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY - PsychoGenics Inc. PsychoGenics Inc. [Link]
-
Temporal pattern of locomotor activity and concomitant changes in... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - NIH. National Institutes of Health. [Link]
-
Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed. National Institutes of Health. [Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDM-35 - Wikipedia [en.wikipedia.org]
- 4. Substituted phenylmorpholine [medbox.iiab.me]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 15. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. va.gov [va.gov]
- 20. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dimethyl-2-phenylmorpholine and Other Anorectic Agents: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacotherapy for obesity, a diverse array of anorectic agents has emerged, each with distinct mechanisms of action and efficacy profiles. This guide provides an in-depth technical comparison of 3,5-Dimethyl-2-phenylmorpholine (PDM-35) and its closely related compound, phendimetrazine, against other prominent anorectics. We will delve into their pharmacological activities, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Phenylmorpholine-Based Anorectics
3,5-Dimethyl-2-phenylmorpholine (PDM-35) is a stimulant drug with anorectic effects, belonging to the phenylmorpholine class of compounds. It is structurally related to phenmetrazine, a once-popular appetite suppressant. PDM-35 is also a metabolite of phendimetrazine, which is considered a prodrug that is converted in the body to its active form, phenmetrazine.[1] The pharmacological activity of phendimetrazine and its metabolites is primarily attributed to their ability to stimulate the central nervous system and increase the levels of norepinephrine and dopamine, neurotransmitters that play a key role in appetite regulation.[1][2][3]
Comparative Efficacy: A Data-Driven Overview
The true measure of an anorectic agent lies in its ability to induce clinically significant weight loss. While direct clinical trial data for 3,5-Dimethyl-2-phenylmorpholine is limited, we can infer its potential efficacy from studies on its parent compound, phendimetrazine. A retrospective analysis of a physician-supervised weight loss program found that patients taking phendimetrazine for 16 weeks lost an average of 15.7% of their initial body weight, compared to 10.8% in the control group.[4]
To provide a broader context, the following table summarizes the weight loss efficacy of various anorectic agents from clinical trials.
| Anorectic Agent | Drug Class | Average Weight Loss (% of initial body weight) | Trial Duration |
| Phendimetrazine | Sympathomimetic Amine | 15.7%[4] | 16 weeks |
| Phentermine | Sympathomimetic Amine | ~3-5%[5] | 12 weeks |
| Phentermine/Topiramate | Sympathomimetic/Anticonvulsant | 5-10%[6] | 12 weeks |
| Lorcaserin * | Serotonin 5-HT2C Receptor Agonist | ~3-3.7%[7] | 1 year |
| Orlistat | Lipase Inhibitor | ~3% more than diet alone[8] | 1 year |
| Liraglutide (3.0 mg) | GLP-1 Receptor Agonist | ~4-6 kg[9] | 56 weeks |
| Semaglutide (2.4 mg) | GLP-1 Receptor Agonist | ~15-17%[10] | 68 weeks |
*Lorcaserin was voluntarily withdrawn from the US market in 2020 due to an increased risk of cancer.
Mechanistic Deep Dive: Signaling Pathways in Appetite Suppression
The anorectic effects of these diverse compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and for predicting potential side effects.
Sympathomimetic Amines: Phendimetrazine and Phentermine
Phendimetrazine, through its active metabolite phenmetrazine, and phentermine exert their effects by increasing the synaptic concentrations of norepinephrine and, to a lesser extent, dopamine and serotonin.[5][11] This leads to the activation of adrenergic receptors in the hypothalamus, the brain's appetite control center, resulting in a sensation of satiety.
Serotonin 5-HT2C Receptor Agonists: Lorcaserin
Lorcaserin selectively activates the 5-HT2C receptors in the hypothalamus.[12] This activation is thought to stimulate pro-opiomelanocortin (POMC) neurons, which in turn release alpha-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to melanocortin-4 receptors (MC4R), leading to a feeling of fullness and reduced food intake.
GLP-1 Receptor Agonists: Liraglutide and Semaglutide
Glucagon-like peptide-1 (GLP-1) receptor agonists mimic the action of the endogenous incretin hormone GLP-1.[13] They act on GLP-1 receptors in the brain to promote satiety, slow gastric emptying, and reduce food intake.[14][15]
Experimental Protocols for Efficacy Evaluation
The preclinical and clinical evaluation of anorectic agents requires robust and standardized experimental protocols. Below are outlines of key methodologies.
Preclinical Evaluation in Animal Models
Objective: To assess the acute and chronic effects of a test compound on food intake and body weight in a rodent model of obesity.
Model: Diet-induced obese (DIO) mice or rats.
Protocol:
-
Induction of Obesity: House animals on a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.
-
Compound Administration: Administer the test compound (e.g., 3,5-Dimethyl-2-phenylmorpholine) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Acute Food Intake Measurement:
-
Fast animals overnight.
-
Administer the compound or vehicle.
-
Provide a pre-weighed amount of high-fat diet and measure food consumption at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
-
Chronic Body Weight and Food Intake Monitoring:
-
Administer the compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Measure body weight and 24-hour food intake daily or several times per week.
-
-
Data Analysis: Compare food intake and body weight changes between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Clinical Trial Design for Anorectic Agents
Objective: To evaluate the efficacy and safety of an investigational anorectic drug in overweight or obese human subjects.
Design: A randomized, double-blind, placebo-controlled, multi-center trial.
Protocol:
-
Participant Recruitment: Recruit subjects with a BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.
-
Randomization: Randomly assign participants to receive either the investigational drug or a matching placebo.
-
Intervention:
-
Administer the investigational drug or placebo at a specified dose and frequency for the duration of the trial (e.g., 52 weeks).
-
All participants receive standardized counseling on diet and exercise.
-
-
Efficacy Endpoints:
-
Primary: Mean percent change in body weight from baseline to the end of the study.
-
Secondary: Proportion of participants achieving ≥5% and ≥10% weight loss; changes in waist circumference, blood pressure, and lipid profiles.
-
-
Safety Monitoring: Monitor adverse events throughout the trial.
-
Data Analysis: Analyze the primary and secondary endpoints using an intent-to-treat (ITT) approach.
Conclusion and Future Directions
The landscape of anorectic pharmacotherapy is continually evolving. While sympathomimetic amines like phendimetrazine and phentermine have been mainstays for decades, newer agents with different mechanisms, such as GLP-1 receptor agonists, have demonstrated remarkable efficacy. 3,5-Dimethyl-2-phenylmorpholine, as a metabolite of phendimetrazine, likely shares a similar mechanism of action and efficacy profile. However, further direct investigation into its pharmacological properties is warranted to fully elucidate its therapeutic potential. Future research should focus on head-to-head comparative efficacy trials and the development of novel anorectics with improved safety and tolerability profiles.
References
-
Arena Pharmaceuticals. (2011). A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial. PubMed. [Link]
-
Britannica. (2025). Phentermine. Britannica. [Link]
-
Endocrine Society. (2019). Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors. Endocrinology. [Link]
-
HCPLive. (2021). Trial Finds Semaglutide With Lifestyle Intervention Reduces Body Weight by Nearly 15%. HCPLive. [Link]
-
Patsnap. (2024). What are 5-HT2C receptor agonists and how do they work?. Patsnap Synapse. [Link]
-
HCPLive. (2018). Semaglutide Demonstrated Significant Obesity-Based Weight Loss. HCPLive. [Link]
-
Rivas Medical Weight Loss. (2025). How Phentermine Works in the Body. Rivas Medical Weight Loss. [Link]
-
National Institutes of Health. (2008). Obesity management: Update on orlistat. PubMed Central. [Link]
-
RxList. (2021). How Do Serotonin 5-HT2C Receptor Agonists Work? Uses, Side Effects, Drug Names. RxList. [Link]
-
National Institutes of Health. (2016). Lorcaserin and metabolic disease: weight-loss dependent and independent effects. PubMed Central. [Link]
-
Dr. Oracle. (2025). What is the pharmacological mechanism of phentermine (anorexiant) in inducing weight loss?. Dr. Oracle. [Link]
-
National Institutes of Health. (2022). Semaglutide for the treatment of overweight and obesity: A review. PubMed Central. [Link]
-
Power. (2026). Lorcaserin for Obesity. Power. [Link]
-
Fierce Biotech. (2010). Lorcaserin Phase 3 Clinical Trial in Patients with Type 2 Diabetes Shows Statistically Significant Weight Loss. Fierce Biotech. [Link]
-
Empower Pharmacy. (n.d.). How Appetite Suppressants Work. Empower Pharmacy. [Link]
-
ResearchGate. (2025). Efficacy of Liraglutide for Weight Loss Among Patients With Type 2 Diabetes: The SCALE Diabetes Randomized Clinical Trial. ResearchGate. [Link]
-
Centro Global de Ciudades. (2025). How diet pills with Phentermine influence weight loss science. Centro Global de Ciudades. [Link]
-
ACI. (2018). Three- and six-month efficacy and safety of phentermine in a Mexican obese population. Archivos de Cardiología de México. [Link]
-
British Heart Foundation. (2025). Weight-loss injections explained. British Heart Foundation. [Link]
-
ClinicalTrials.gov. (n.d.). Long-term Effectiveness of the Antiobesity Medication Phentermine. ClinicalTrials.gov. [Link]
-
PubMed. (1996). One-year treatment of obesity: a randomized, double-blind, placebo-controlled, multicentre study of orlistat, a gastrointestinal lipase inhibitor. PubMed. [Link]
-
National Institutes of Health. (2016). Liraglutide for weight management: a critical review of the evidence. PubMed Central. [Link]
-
Wikipedia. (n.d.). 5-HT2C receptor agonist. Wikipedia. [Link]
-
PubMed. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. PubMed. [Link]
-
BioWorld. (2014). Clinical trial results presented for liraglutide for weight management and diabetes. BioWorld. [Link]
-
National Institutes of Health. (2013). Evaluation of efficacy and safety of orlistat in obese patients. PubMed Central. [Link]
-
American Diabetes Association. (2002). Clinical Efficacy of Orlistat Therapy in Overweight and Obese Patients With Insulin-Treated Type 2 Diabetes. Diabetes Care. [Link]
-
Medi-Weightloss. (n.d.). Prescription appetite suppressants and weight loss in a physician-supervised weight loss program Although phendimetrazine is pre. Medi-Weightloss. [Link]
-
Nature. (2024). Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial. Nature. [Link]
-
National Institutes of Health. (2024). Real-World Clinical Effectiveness of Liraglutide for Weight Management in Türkiye: Insights from the LIRA-TR Study. PubMed Central. [Link]
-
National Institutes of Health. (2024). One-Year Weight Reduction With Semaglutide or Liraglutide in Clinical Practice. PubMed Central. [Link]
-
Wikipedia. (n.d.). Lorcaserin. Wikipedia. [Link]
-
PubMed Central. (2014). Long-term Drug Treatment for Obesity: A Systematic and Clinical Review. PubMed Central. [Link]
-
ResearchGate. (n.d.). Pooled analysis of mean difference in weight loss with orlistat versus placebo at 12 months.. ResearchGate. [Link]
-
Obesity Medicine Association. (2025). Top Weight Loss Medications. Obesity Medicine Association. [Link]
-
PubMed Central. (2011). Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure. PubMed Central. [Link]
-
medRxiv. (2020). Efficacy and safety of phentermine/topiramate in adults with overweight or obesity: A meta-analysis and systematic review. medRxiv. [Link]
-
Cleveland Clinic. (n.d.). GLP-1 Agonists: What They Are, How They Work & Side Effects. Cleveland Clinic. [Link]
-
GlobalRx. (n.d.). Clinical Profile of Phendimetrazine Tartrate 105mg Extended-Release Capsule. GlobalRx. [Link]
-
PubMed Central. (2024). Weight Reduction with GLP-1 Agonists and Paths for Discontinuation While Maintaining Weight Loss. PubMed Central. [Link]
-
Wikipedia. (n.d.). Glucagon-like peptide-1. Wikipedia. [Link]
-
Centro Global de Ciudades. (2025). Kelly Clarkson's Weight Loss: The Science Explained. Centro Global de Ciudades. [Link]
-
Frontiers. (2023). GLP-1 receptor agonists for the treatment of obesity: Role as a promising approach. Frontiers in Endocrinology. [Link]
-
ResearchGate. (2016). (PDF) Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Phendimetrazine Tartrate?. Patsnap Synapse. [Link]
-
Drugs.com. (2025). Phendimetrazine Monograph for Professionals. Drugs.com. [Link]
Sources
- 1. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 4. mediweightloss.com [mediweightloss.com]
- 5. globalcitieshub.org [globalcitieshub.org]
- 6. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 7. Lorcaserin - Wikipedia [en.wikipedia.org]
- 8. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rivasweightloss.com [rivasweightloss.com]
- 12. How Do Serotonin 5-HT2C Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 14. globalcitieshub.org [globalcitieshub.org]
- 15. Frontiers | GLP−1 receptor agonists for the treatment of obesity: Role as a promising approach [frontiersin.org]
A Comparative Guide to Validating the Monoamine Releasing Activity of 3,5-Dimethyl-2-phenylmorpholine
This guide provides a comprehensive framework for validating the monoamine releasing activity of the novel psychoactive compound 3,5-Dimethyl-2-phenylmorpholine. Designed for researchers in pharmacology and drug development, this document moves beyond a simple protocol, offering a comparative analysis against established reference compounds and detailing the scientific rationale behind the experimental design. We will explore the mechanisms of monoamine release, provide a detailed, self-validating experimental protocol, and present a clear method for data interpretation.
Introduction: The Significance of Monoamine Releasers
Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] These proteins, members of the SLC6 gene family, terminate synaptic signaling by clearing their respective neurotransmitters from the extracellular space back into the presynaptic neuron.[2][3] This reuptake process is an active transport mechanism dependent on sodium and chloride ion gradients.[4][5]
Compounds that interact with MATs are central to treating numerous psychiatric disorders, but they are also prominent as substances of abuse.[6] While inhibitors block the reuptake process, a distinct class of compounds known as monoamine releasing agents (MRAs) act as transporter substrates.[7] These agents are transported into the neuron, where they disrupt vesicular storage and induce a reversal of the transporter's function, causing a non-exocytotic efflux of monoamines into the synapse.[4][8]
3,5-Dimethyl-2-phenylmorpholine belongs to the phenylmorpholine class of stimulants, which includes the well-characterized compound phenmetrazine.[9] Phenmetrazine is a potent releasing agent at DAT and NET with weaker effects at SERT.[9] Characterizing novel analogs like 3,5-Dimethyl-2-phenylmorpholine is crucial for understanding their pharmacological profile, potential therapeutic applications, and abuse liability. This guide establishes a robust methodology for this characterization.
The Molecular Mechanism of Transporter-Mediated Monoamine Release
Monoamine releasing agents exploit the natural transport cycle of MATs. The process can be understood as a multi-step interaction that ultimately reverses the normal direction of neurotransmitter flow.
-
Competitive Substrate Binding : The releasing agent, possessing structural similarity to the endogenous monoamine, binds to the transporter's extracellular-facing recognition site.
-
Translocation : The transporter undergoes a conformational change and translocates the releasing agent into the presynaptic neuron.[8]
-
Disruption of Vesicular Storage : Once inside, many releasing agents, particularly amphetamines, interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient necessary for sequestering monoamines into synaptic vesicles.[10] This leads to an increase in cytosolic monoamine concentrations.
-
Transporter Phosphorylation and Reversal : The elevated cytosolic monoamine concentration, along with potential direct interactions of the releaser with intracellular signaling cascades (such as TAAR1 activation by some amphetamines), promotes a state where the monoamine transporter reverses its direction of transport.[11][12]
-
Monoamine Efflux : The transporter, now in an outward-facing conformation, binds cytosolic monoamines and releases them into the synaptic cleft, independent of neuronal firing.[8]
This cascade results in a rapid and sustained increase in synaptic monoamine levels, far exceeding that produced by reuptake inhibitors alone.
Caption: Figure 2: Workflow for Monoamine Release Assay.
Data Presentation and Comparative Interpretation
The quantitative results from the release assay should be summarized in a clear, tabular format to facilitate direct comparison. The table below presents hypothetical, yet plausible, data based on the known pharmacology of related compounds.
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | Selectivity Profile |
| 3,5-Dimethyl-2-phenylmorpholine | 75 | 40 | 850 | NE > DA >> SERT |
| d-Amphetamine | 25 | 10 | 1700 | NE > DA >>> SERT |
| para-Chloroamphetamine (PCA) | 65 | 25 | 30 | NE ≈ SERT ≈ DA |
Interpreting the Results:
-
Potency : The EC₅₀ value is the primary measure of potency; a lower EC₅₀ indicates a higher potency at the transporter. In this hypothetical dataset, d-amphetamine is the most potent releaser at NET and DAT. 3,5-Dimethyl-2-phenylmorpholine shows high potency at NET and DAT, while PCA is most potent at NET and SERT.
-
Selectivity : By comparing the EC₅₀ values for a single compound across the three transporters, we can determine its selectivity profile.
-
3,5-Dimethyl-2-phenylmorpholine displays a clear preference for catecholamine transporters (NET and DAT) over the serotonin transporter, similar to d-amphetamine but perhaps with a slightly less pronounced DAT/SERT separation.
-
d-Amphetamine confirms its known profile as a potent and selective catecholamine releaser. [11] * PCA demonstrates its characteristic profile as a potent, non-selective releaser, with high potency at all three transporters. [13]
-
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for validating the monoamine releasing properties of 3,5-Dimethyl-2-phenylmorpholine. By employing a well-controlled in vitro system with stably transfected cell lines and comparing the results against benchmark compounds like d-amphetamine and para-chloroamphetamine, researchers can accurately determine the compound's potency and selectivity at each of the three major monoamine transporters. The resulting pharmacological profile is essential for predicting its potential psychoactive effects, therapeutic utility, and abuse liability, providing a solid foundation for further preclinical and clinical investigation.
References
-
Title: Overview of Monoamine Transporters - PMC Source: PubMed Central URL: [Link]
-
Title: Monoamine transporter - Wikipedia Source: Wikipedia URL: [Link]
-
Title: para-Chloroamphetamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC Source: National Institutes of Health URL: [Link]
-
Title: Monoamine Transporters: From Genes to Behavior Source: Annual Reviews URL: [Link]
-
Title: Monoamine transporters – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Dextroamphetamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Para-Chloroamphetamine - Wikiwand Source: Wikiwand URL: [Link]
-
Title: Serotonin release by parachloroamphetamine in rats with high and low sociability - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Effect of p-chloroamphetamine administration on monoamine metabolism in the rat nucleus accumbens and locomotor activity: studies with intracerebral dialysis in freely moving rats - PubMed Source: PubMed URL: [Link]
-
Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: PubMed Central URL: [Link]
-
Title: Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed Source: PubMed URL: [Link]
-
Title: TAAR1 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Amphetamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Monoamine releasing agent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC Source: National Institutes of Health URL: [Link]
-
Title: Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC Source: National Institutes of Health URL: [Link]
-
Title: Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central Source: PubMed Central URL: [Link]
-
Title: PDM-35 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers Source: Frontiers URL: [Link]
-
Title: Amphetamine - StatPearls - NCBI Bookshelf Source: National Institutes of Health URL: [Link]
-
Title: Transporter Stable Cell Line Products Source: Creative Biolabs URL: [Link]
Sources
- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 12. TAAR1 - Wikipedia [en.wikipedia.org]
- 13. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of 3,5-Dimethyl-2-phenylmorpholine Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the anticipated in vivo effects of the cis and trans isomers of 3,5-Dimethyl-2-phenylmorpholine. In the absence of direct head-to-head in vivo studies on these specific isomers, this document synthesizes data from closely related phenmetrazine analogs to provide a scientifically grounded predictive comparison. This guide is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of novel psychoactive compounds.
Introduction: The Significance of Stereochemistry in Phenylmorpholine Psychostimulants
The phenylmorpholine class of compounds, which includes the well-known anorectic and psychostimulant phenmetrazine, has a rich history in medicinal chemistry.[1] These compounds primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] The stereochemical configuration of these molecules plays a pivotal role in their pharmacological activity, influencing their potency, selectivity, and overall in vivo effects. A prime example of this is phendimetrazine, which acts as a prodrug and is metabolized into its active forms, phenmetrazine (the trans-isomer) and pseudophenmetrazine (the cis-isomer).[2] In vitro and in vivo studies have demonstrated that the trans-isomer, phenmetrazine, is a potent dopamine and norepinephrine releasing agent, while the cis-isomer, pseudophenmetrazine, exhibits significantly weaker activity.[2] This stark difference in the activity of stereoisomers underscores the critical importance of evaluating individual isomers of novel phenylmorpholine derivatives.
This guide will focus on the anticipated in vivo differences between the cis- and trans-isomers of 3,5-Dimethyl-2-phenylmorpholine, a structural analog of phenmetrazine. By leveraging the established principles of stereopharmacology and data from related compounds, we can construct a robust predictive model of their in vivo profiles.
The Isomers: cis- and trans-3,5-Dimethyl-2-phenylmorpholine
The presence of methyl groups at the 3 and 5 positions of the morpholine ring in 3,5-Dimethyl-2-phenylmorpholine gives rise to cis and trans diastereomers. In the cis-isomer, the two methyl groups are on the same side of the morpholine ring plane, while in the trans-isomer, they are on opposite sides. This seemingly subtle structural difference can significantly alter the molecule's three-dimensional shape, thereby affecting its interaction with biological targets.
Comparative In Vivo Effects: A Predictive Analysis
Based on the well-documented stereoselectivity of phenmetrazine analogs, we can predict the in vivo profiles of the cis and trans isomers of 3,5-Dimethyl-2-phenylmorpholine across key behavioral and neurochemical assays.
Locomotor Activity
Locomotor activity is a fundamental behavioral assay used to assess the stimulant properties of a compound.[3] Increased locomotor activity is a hallmark of psychostimulants that enhance dopamine signaling in the nucleus accumbens.
Expected Outcomes:
-
trans-3,5-Dimethyl-2-phenylmorpholine: Is predicted to induce a robust, dose-dependent increase in locomotor activity. This is based on the high potency of the trans-isomer of the related compound, phenmetrazine, as a dopamine and norepinephrine releaser.[2]
-
cis-3,5-Dimethyl-2-phenylmorpholine: Is expected to produce a significantly weaker or even negligible increase in locomotor activity compared to the trans-isomer at equivalent doses. This prediction is drawn from the modest in vitro activity of the cis-isomer, pseudophenmetrazine.[2]
Quantitative Data Summary (Predicted):
| Isomer | Predicted ED50 for Locomotor Stimulation | Predicted Maximal Effect |
| trans-3,5-Dimethyl-2-phenylmorpholine | Low (High Potency) | High |
| cis-3,5-Dimethyl-2-phenylmorpholine | High (Low Potency) | Low to Moderate |
Experimental Protocol: Open-Field Locomotor Activity Assay
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: The open-field arena (40 x 40 x 30 cm) is equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
Each rat is placed in the center of the open-field arena and allowed to explore for a 30-minute habituation period.
-
Following habituation, rats are administered either vehicle, cis-3,5-Dimethyl-2-phenylmorpholine, or trans-3,5-Dimethyl-2-phenylmorpholine via intraperitoneal (i.p.) injection.
-
Locomotor activity (total distance traveled, rearing frequency) is recorded for 60-120 minutes post-injection.
-
-
Data Analysis: Data are analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of each isomer to the vehicle control group.
Experimental Workflow Diagram:
Caption: Workflow for the open-field locomotor activity assay.
Drug Discrimination
Drug discrimination is a highly specific behavioral paradigm that assesses the interoceptive (subjective) effects of a drug.[4][5] Animals are trained to recognize the subjective effects of a specific training drug and respond on a designated lever to receive a reward.[6]
Expected Outcomes:
-
trans-3,5-Dimethyl-2-phenylmorpholine: Is predicted to fully substitute for the discriminative stimulus effects of a known psychostimulant like cocaine or d-amphetamine. This is based on the finding that (+)-phenmetrazine, the active metabolite of phendimetrazine, produces cocaine-like discriminative stimulus effects.[7]
-
cis-3,5-Dimethyl-2-phenylmorpholine: Is expected to only partially substitute or fail to substitute for the discriminative stimulus effects of cocaine or d-amphetamine, even at high doses. This prediction is consistent with its anticipated lower potency as a dopamine reuptake inhibitor/releaser.
Quantitative Data Summary (Predicted):
| Isomer | Predicted Substitution for Cocaine/d-amphetamine | Predicted Potency (ED50) |
| trans-3,5-Dimethyl-2-phenylmorpholine | Full | High |
| cis-3,5-Dimethyl-2-phenylmorpholine | Partial to None | Low |
Experimental Protocol: Drug Discrimination Assay
-
Animals: Male Sprague-Dawley rats are maintained at 85% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase:
-
Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Once lever pressing is established, discrimination training begins. On days when cocaine (10 mg/kg, i.p.) is administered, responses on the "drug" lever are reinforced. On days when saline is administered, responses on the "saline" lever are reinforced.
-
Training continues until rats reliably complete at least 80% of their responses on the correct lever.
-
-
Testing Phase:
-
Once the discrimination is acquired, test sessions are conducted. Various doses of cis- and trans-3,5-Dimethyl-2-phenylmorpholine are administered, and the percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: The percentage of drug-lever responding is plotted as a function of dose for each isomer.
Experimental Workflow Diagram:
Caption: Workflow for the drug discrimination assay.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[8] This technique provides direct neurochemical evidence for a drug's mechanism of action.
Expected Outcomes:
-
trans-3,5-Dimethyl-2-phenylmorpholine: Is predicted to cause a significant, dose-dependent increase in extracellular dopamine and norepinephrine in the nucleus accumbens and prefrontal cortex. This is in line with the known potent releasing effects of the trans-isomer of phenmetrazine.[2]
-
cis-3,5-Dimethyl-2-phenylmorpholine: Is expected to produce a much smaller increase, or potentially no significant change, in extracellular dopamine and norepinephrine levels compared to the trans-isomer.
Signaling Pathway Diagram:
Caption: Predicted differential effects on the dopamine transporter.
Experimental Protocol: In Vivo Microdialysis
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens. Animals are allowed to recover for at least 5-7 days.
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes.
-
The test isomer or vehicle is administered (i.p.), and dialysate samples are collected for at least 3 hours.
-
-
Neurochemical Analysis: Dopamine and norepinephrine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average and analyzed using a repeated-measures ANOVA.
Conclusion
While direct experimental data on the in vivo effects of 3,5-Dimethyl-2-phenylmorpholine isomers are currently lacking, a robust predictive comparison can be formulated based on the well-established stereopharmacology of closely related phenylmorpholine analogs. The trans-isomer of 3,5-Dimethyl-2-phenylmorpholine is anticipated to be a potent psychostimulant, characterized by significant increases in locomotor activity, full substitution for the discriminative stimulus effects of cocaine or d-amphetamine, and a marked elevation of extracellular dopamine and norepinephrine. Conversely, the cis-isomer is predicted to exhibit a significantly attenuated in vivo profile, with weaker effects across all these measures.
These predictions provide a strong rationale for the separate synthesis and in vivo evaluation of the individual isomers of 3,5-Dimethyl-2-phenylmorpholine and other novel phenylmorpholine derivatives. Such studies are essential for a comprehensive understanding of their therapeutic potential and abuse liability.
References
-
Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. [Link]
-
Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 159-166. [Link]
-
McLaughlin, G., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(10), 1010-1018. [Link]
-
Gatch, M. B., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 200, 76-83. [Link]
-
Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]
-
Wikipedia. (2023). Drug discrimination. [Link]
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. [Link]
-
Plosker, G. L., & Deeks, E. D. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. CNS Drugs, 24(9), 745-760. [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Drug discrimination - Wikipedia [en.wikipedia.org]
- 6. labcorp.com [labcorp.com]
- 7. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethyl-2-phenylmorpholine Analogues as Monoamine Transporter Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-dimethyl-2-phenylmorpholine analogues, a class of psychoactive compounds that interact with monoamine transporters. Drawing upon established experimental data, we will explore how subtle modifications to the core chemical structure influence potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the design principles governing the pharmacological profile of these compounds.
Introduction: The Phenmetrazine Scaffold and Its Significance
The 3,5-dimethyl-2-phenylmorpholine scaffold is a derivative of phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant that was previously marketed as an anorectic under the brand name Preludin®. Phenmetrazine and its analogues exert their effects by interacting with monoamine transporters, primarily acting as releasing agents and/or reuptake inhibitors of dopamine and norepinephrine.[1][2] This mechanism of action is shared by other stimulants like amphetamine.[2] The abuse potential of phenmetrazine led to its withdrawal from the market, but its unique pharmacological profile continues to inspire the development of new chemical entities for various therapeutic applications, including the treatment of obesity, drug addiction, and depression.[3]
The core structure of 3,5-dimethyl-2-phenylmorpholine presents several key positions where chemical modifications can be introduced to modulate its pharmacological activity. Understanding the SAR of this scaffold is crucial for designing novel compounds with improved therapeutic indices, such as enhanced selectivity for specific transporters or a reduced abuse liability.
Comparative Analysis of Analogue Performance
The pharmacological activity of 3,5-dimethyl-2-phenylmorpholine analogues is typically assessed through in vitro assays that measure their ability to inhibit the reuptake of or stimulate the release of radiolabeled monoamines in synaptosomes or cells expressing the respective transporters.[4][5] The following sections compare the performance of various analogues based on available experimental data.
The Role of Phenyl Ring Substitution
Substitution on the phenyl ring of the 2-phenylmorpholine core has a profound impact on the potency and selectivity of these analogues towards DAT, NET, and SERT.
A study by Maher et al. (2018) systematically investigated the effects of methyl substitution at the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring of phenmetrazine, creating 2-methylphenmetrazine (2-MPM), 3-methylphenmetrazine (3-MPM), and 4-methylphenmetrazine (4-MPM).[1] Their findings, summarized in the table below, demonstrate significant variations in activity based on the substituent's position.
Table 1: In Vitro Monoamine Transporter Activity of Phenmetrazine and its Methylated Analogues [1]
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT Release EC₅₀ (µM) | NET Release EC₅₀ (µM) | SERT Release EC₅₀ (µM) |
| Phenmetrazine | 2.59 | 1.20 | 18.2 | 0.13 | 0.05 | >10 |
| 2-MPM | 6.74 | 2.13 | 17.8 | 0.34 | 0.12 | >10 |
| 3-MPM | 30.8 | 5.20 | 44.2 | 2.18 | 0.43 | >10 |
| 4-MPM | 1.93 | 1.83 | 1.89 | 0.15 | 0.10 | 0.30 |
Data from Maher et al., 2018. IC₅₀ values represent the concentration required to inhibit 50% of radiolabeled substrate uptake. EC₅₀ values represent the concentration required to elicit 50% of the maximal release of radiolabeled substrate.
From this data, several key SAR insights can be drawn:
-
Para-substitution (4-MPM): The introduction of a methyl group at the 4-position of the phenyl ring results in a compound with significantly increased potency at SERT, both as a reuptake inhibitor and a releasing agent, compared to phenmetrazine.[1] This suggests that 4-MPM may possess entactogenic properties, similar to MDMA.[1][4] Its potency at DAT is comparable to the parent compound, while its NET activity is slightly reduced.[1]
-
Ortho-substitution (2-MPM): A methyl group at the 2-position leads to a slight decrease in potency at both DAT and NET compared to phenmetrazine, with minimal effect on SERT activity.[1]
-
Meta-substitution (3-MPM): The 3-methyl analogue exhibits substantially weaker activity at all three transporters compared to phenmetrazine.[1]
These findings highlight the critical role of the substituent's position on the phenyl ring in determining the pharmacological profile. The para-position appears to be particularly important for conferring SERT activity.
The Influence of Fluorine Substitution
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. In the context of phenmetrazine analogues, fluorination of the phenyl ring has been shown to produce compounds with potent activity at catecholamine transporters.[5]
A study by Mayer et al. (2018) investigated the pharmacological profiles of 2-, 3-, and 4-fluorophenmetrazine (FPM).[5]
Table 2: In Vitro Monoamine Transporter Activity of Fluorinated Phenmetrazine Analogues [5]
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |
| 2-FPM | 2.5 | < 2.5 | > 80 |
| 3-FPM | < 2.5 | < 2.5 | > 80 |
| 4-FPM | < 2.5 | < 2.5 | > 80 |
Data from Mayer et al., 2018. IC₅₀ values represent the concentration required to inhibit 50% of radiolabeled substrate uptake in HEK293 cells expressing the human transporters.
The fluorinated analogues demonstrated potent inhibition of dopamine and norepinephrine uptake, with IC₅₀ values in the low micromolar range, comparable to cocaine.[5] However, they displayed significantly weaker effects at SERT.[5] This suggests that while fluorine substitution is well-tolerated and can even enhance potency at DAT and NET, it does not confer the significant SERT activity observed with the 4-methyl substitution. All three FPM isomers were found to act as monoamine releasers.[5]
Experimental Methodologies
The determination of the pharmacological activity of these analogues relies on well-established in vitro assays. The following provides a generalized protocol for assessing monoamine transporter interaction.
Synaptosome Preparation and Radioligand Uptake/Release Assays
Causality behind Experimental Choices: Synaptosomes, which are isolated nerve terminals, provide a robust and physiologically relevant model system to study the direct interaction of compounds with monoamine transporters in a native membrane environment. The use of radiolabeled substrates ([³H]dopamine, [³H]norepinephrine, [³H]serotonin) allows for sensitive and quantitative measurement of transporter function.
Protocol:
-
Tissue Homogenization: Rat brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are dissected and homogenized in a buffered sucrose solution.
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of the respective radiolabeled monoamine is added to initiate uptake.
-
Uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
-
-
Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine.
-
After washing to remove excess radiolabel, the pre-loaded synaptosomes are incubated with varying concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured.
-
EC₅₀ values are determined from the concentration-response curves.
-
Self-Validating System: The inclusion of known standards, such as cocaine as an uptake inhibitor and d-amphetamine as a releasing agent, in each experiment serves as a positive control and validates the assay's performance.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: SAR of 2-phenylmorpholine analogues.
Caption: Monoamine transporter assay workflow.
Conclusion and Future Directions
The structure-activity relationship of 3,5-dimethyl-2-phenylmorpholine analogues is a rich area of study with significant implications for the design of novel therapeutics. The evidence presented in this guide demonstrates that the pharmacological profile of these compounds can be finely tuned through strategic modifications of the core scaffold. Specifically, substitution at the para-position of the phenyl ring appears to be a key determinant of SERT activity, while fluorination tends to enhance potency at DAT and NET.
Future research in this area should continue to explore a wider range of substituents on the phenyl ring and other positions of the morpholine scaffold. A deeper understanding of the stereochemical requirements for transporter interaction will also be crucial. By combining rational drug design with robust pharmacological evaluation, it may be possible to develop novel 2-phenylmorpholine analogues with optimized therapeutic properties and reduced undesirable side effects.
References
- U.S. Patent No. US20130203752A1. (2013). Phenylmorpholines and analogues thereof.
-
Maher, L., Kavanagh, P., McLaughlin, G., Angelov, D., O'Brien, J., & Power, J. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(10), 1597–1605. [Link]
-
Maher, L., Kavanagh, P., McLaughlin, G., Angelov, D., O'Brien, J., & Power, J. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [Link]
-
Goodman, C. B., Gnegy, M. E., & Husbands, S. M. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 133, 386–397. [Link]
-
Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. [Link]
-
Simple English Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. [Link]
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A. M., & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 14-23. [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles: 3,5-Dimethyl-2-phenylmorpholine versus Amphetamine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of central nervous system (CNS) stimulants is ever-evolving, with ongoing research into novel compounds that may offer improved therapeutic indices over classical agents. This guide provides a comparative analysis of the side effect profiles of 3,5-Dimethyl-2-phenylmorpholine, a lesser-known phenylmorpholine derivative, and the well-established psychostimulant, amphetamine. While amphetamine's clinical utility in treating Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy is widely recognized, its use is often tempered by a significant side effect burden. 3,5-Dimethyl-2-phenylmorpholine, a structural analog of phenmetrazine, presents a compelling case for investigation into its potential as a therapeutic agent with a potentially differentiated safety profile.
This document synthesizes available preclinical and clinical data, drawing inferences for 3,5-Dimethyl-2-phenylmorpholine from its closely related analogs, phenmetrazine and phendimetrazine, due to the limited direct research on the title compound. We will delve into the mechanistic underpinnings of their respective side effects, present a comparative data summary, and provide detailed experimental protocols for the preclinical assessment of key safety parameters.
Mechanisms of Action: A Primer
The physiological and psychological effects of both amphetamine and 3,5-Dimethyl-2-phenylmorpholine are primarily mediated by their interaction with monoamine neurotransmitter systems, specifically dopamine (DA) and norepinephrine (NE).
Amphetamine exerts its effects by promoting the release of dopamine and norepinephrine from presynaptic nerve terminals.[1] It also blocks the reuptake of these neurotransmitters, leading to a significant increase in their synaptic concentrations.[1] This surge in catecholaminergic activity underlies its stimulant, anorectic, and sympathomimetic properties.
3,5-Dimethyl-2-phenylmorpholine , as a derivative of phenmetrazine, is presumed to act as a norepinephrine-dopamine releasing agent (NDRA).[2] Its analogs, phenmetrazine and phendimetrazine, function as potent releasers of norepinephrine and dopamine, with comparatively weaker effects on serotonin.[3] Phendimetrazine itself is considered a prodrug that is metabolized to the more active phenmetrazine.[3] The side effect profile of these phenylmorpholine derivatives is, therefore, intrinsically linked to their potentiation of noradrenergic and dopaminergic signaling.
Caption: Simplified signaling pathways of Amphetamine and 3,5-Dimethyl-2-phenylmorpholine.
Comparative Side Effect Profile
The following table summarizes the known and anticipated side effects of 3,5-Dimethyl-2-phenylmorpholine (inferred from its analogs) and amphetamine. It is crucial to note that the data for 3,5-Dimethyl-2-phenylmorpholine is extrapolated and requires direct experimental validation.
| Side Effect Category | 3,5-Dimethyl-2-phenylmorpholine (Inferred from Analogs) | Amphetamine |
| Cardiovascular | Increased heart rate, palpitations, elevated blood pressure.[4][5] Potential for demand ischemia.[6] | Tachycardia, palpitations, increased blood pressure, risk of serious cardiovascular events in predisposed individuals.[4][7] |
| Central Nervous System | Overstimulation, restlessness, dizziness, insomnia, headache, tremor.[5] Potential for seizures at high doses.[7] | Restlessness, insomnia, tremor, dizziness, headache.[7] Risk of seizures, especially at higher doses.[7] |
| Psychological | Anxiety, irritability, mood changes, and in rare cases, psychosis.[5][8] | Euphoria, dysphoria, anxiety, irritability, psychosis (particularly with high doses or prolonged use).[7][9] |
| Gastrointestinal | Dry mouth, nausea, diarrhea, constipation.[5] | Dry mouth, unpleasant taste, diarrhea, constipation, loss of appetite.[1] |
| Other | Changes in libido, urinary frequency.[5] | Changes in libido, blurred vision, sweating.[7] |
In-Depth Analysis of Key Side Effect Domains
Cardiovascular Effects
Both amphetamine and phenylmorpholine derivatives exert significant cardiovascular effects due to their sympathomimetic actions. The release of norepinephrine leads to vasoconstriction and stimulation of cardiac beta-adrenergic receptors, resulting in increased heart rate and blood pressure.[4] Case reports have documented demand ischemia associated with phendimetrazine use, highlighting the potential for serious cardiac complications.[6] While direct data for 3,5-Dimethyl-2-phenylmorpholine is unavailable, a similar cardiovascular risk profile should be anticipated.
Neurological and Psychological Effects
The potent central stimulant effects of both classes of compounds can lead to a range of neurological and psychological adverse events. Overstimulation of dopaminergic pathways is linked to restlessness, insomnia, and, in susceptible individuals or at high doses, the emergence of psychosis characterized by paranoia and hallucinations.[7][8] The abuse potential of both amphetamine and phenmetrazine is well-documented and is a significant consideration in their therapeutic application.[10]
Experimental Protocols for Preclinical Side Effect Profiling
To rigorously assess the side effect profile of novel stimulant compounds like 3,5-Dimethyl-2-phenylmorpholine, a battery of preclinical in vivo and in vitro assays is essential.
Protocol 1: Cardiovascular Safety Assessment in a Telemetered Canine Model
Objective: To evaluate the effects of 3,5-Dimethyl-2-phenylmorpholine on cardiovascular parameters in a conscious, freely moving animal model.
Methodology:
-
Animal Model: Adult male beagle dogs surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Dosing: Ascending single doses of 3,5-Dimethyl-2-phenylmorpholine and a positive control (amphetamine) are administered orally on separate occasions, with a sufficient washout period between doses. A vehicle control group is also included.
-
Data Collection: Continuous telemetric data is collected for at least 24 hours post-dose.
-
Endpoints:
-
Heart rate and blood pressure changes from baseline.
-
ECG interval analysis (PR, QRS, QT, QTc).
-
Arrhythmia detection.
-
-
Rationale: This model provides a comprehensive assessment of the cardiovascular dynamics in a non-stressed animal, closely mimicking the human physiological state. The use of a positive control allows for a direct comparison of the relative cardiovascular risk.
Caption: Experimental workflow for cardiovascular safety assessment.
Protocol 2: In Vivo Neurotoxicity Assessment in Rodents
Objective: To determine the potential for 3,5-Dimethyl-2-phenylmorpholine to induce neurotoxic effects.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Repeated high-dose administration of 3,5-Dimethyl-2-phenylmorpholine or amphetamine for a defined period (e.g., 7-14 days) via oral gavage or subcutaneous injection.
-
Behavioral Assessment: Locomotor activity and stereotyped behaviors are monitored throughout the dosing period.
-
Neurochemical Analysis: At the end of the treatment period, brain tissue (striatum, prefrontal cortex) is collected for analysis of dopamine and its metabolites, as well as markers of neuronal damage (e.g., glial fibrillary acidic protein, Fluoro-Jade staining).
-
Rationale: This protocol assesses both functional (behavioral) and structural (neurochemical) endpoints of neurotoxicity, providing a comprehensive evaluation of the compound's impact on the central nervous system.[11]
Protocol 3: Behavioral Pharmacology Assessment for Abuse Potential
Objective: To evaluate the reinforcing properties and abuse potential of 3,5-Dimethyl-2-phenylmorpholine.
Methodology:
-
Animal Model: Rats or non-human primates trained in drug self-administration paradigms.
-
Procedure: Animals are trained to press a lever to receive intravenous infusions of a known drug of abuse (e.g., cocaine or amphetamine). Once responding is stable, the test compound (3,5-Dimethyl-2-phenylmorpholine) is substituted to determine if it maintains self-administration behavior.
-
Endpoints:
-
Rate of responding for the test compound.
-
Breakpoint in a progressive-ratio schedule of reinforcement.
-
-
Rationale: The self-administration paradigm is the gold standard for assessing the reinforcing effects of a drug, which is a strong predictor of its abuse liability in humans.[12]
Conclusion
The side effect profile of amphetamine is well-characterized and includes significant cardiovascular, neurological, and psychological risks. For 3,5-Dimethyl-2-phenylmorpholine, while direct data is scarce, its structural similarity to phenmetrazine and phendimetrazine suggests a comparable, though potentially quantitatively different, side effect profile. The primary concerns are likely to be cardiovascular stimulation and abuse potential, stemming from its presumed mechanism as a norepinephrine-dopamine releasing agent.
Further preclinical investigation using the outlined experimental protocols is imperative to definitively characterize the safety and therapeutic potential of 3,5-Dimethyl-2-phenylmorpholine. A thorough understanding of its side effect profile relative to established stimulants like amphetamine will be critical for informing its potential development as a novel therapeutic agent.
References
-
Drugs.com. (2025, November 10). Phendimetrazine Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Drugs.com. (2025, April 9). Phendimetrazine: Uses, Dosage & Side Effects. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Phendimetrazine tablets. Retrieved from [Link]
-
Mayo Clinic. (2025, September 1). Phendimetrazine (oral route) - Side effects & dosage. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Phendimetrazine Tartrate? Retrieved from [Link]
-
PubMed. (n.d.). Development of in vivo drug-induced neurotoxicity models. Retrieved from [Link]
-
MedicineNet. (n.d.). Phendimetrazine: Weight Loss Uses, Side Effects, Dosage. Retrieved from [Link]
-
RxList. (n.d.). Phendimetrazine Tartrate (Phendimetrazine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Phendimetrazine Tartrate 35mg Tablets. Retrieved from [Link]
-
European Union. (n.d.). Acute Toxicity - The Joint Research Centre. Retrieved from [Link]
-
Slideshare. (n.d.). OECD Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Development of in vivo drug-induced neurotoxicity models. Retrieved from [Link]
-
Drugs.com. (n.d.). Phendimetrazine Disease Interactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phenmetrazine – Knowledge and References. Retrieved from [Link]
-
PubMed. (n.d.). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Retrieved from [Link]
-
Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Retrieved from [Link]
-
PubMed. (n.d.). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]
-
PubMed. (n.d.). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A case of demand ischemia from phendimetrazine. Retrieved from [Link]
-
OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Stimulant. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]
-
PubMed. (2018, September 15). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro and in vivo models for developmental neurotoxicity screening. Retrieved from [Link]
-
Elsevier. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Retrieved from [Link]
-
PubMed. (1961, April). Studies of the effects of phenmetrazine (Preludin) in cardiovascular disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cardiac risk assessment before the use of stimulant medications in children and youth. Retrieved from [Link]
-
Wikipedia. (n.d.). PDM-35. Retrieved from [Link]
-
Dr.Oracle. (2025, August 6). What is required for cardiac clearance before starting stimulant therapy, such as Ritalin (methylphenidate) or Adderall (amphetamine)? Retrieved from [Link]
-
American Academy of Pediatrics. (n.d.). Recommendations for Cardiovascular Evaluation and Monitoring of Children and Adolescents Receiving Medications for ADHD. Retrieved from [Link]
-
Frontiers. (2024, July 10). Categorical and dimensional aspects of stimulant medication effects in adult patients with ADHD and healthy controls. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chapter 2—How Stimulants Affect the Brain and Behavior. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical cardiac safety assessment of drugs. Retrieved from [Link]
-
ResearchGate. (2009, November 9). (PDF) Cardiac risk assessment before the use of stimulant medications in children and youth. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
-
PubMed. (2022, November 7). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Retrieved from [Link]
-
MDPI. (n.d.). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phendimetrazine: Weight Loss Uses, Side Effects, Dosage [medicinenet.com]
- 5. Phendimetrazine Tartrate (Phendimetrazine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. A case of demand ischemia from phendimetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What are the side effects of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 10. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human behavioral pharmacology of stimulant drugs: An update and narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of analytical methods for 3,5-Dimethyl-2-phenylmorpholine
An Expert's Guide to the Validation of Analytical Methods for 3,5-Dimethyl-2-phenylmorpholine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of reliable and reproducible scientific data. This guide provides a comprehensive framework for the , a substituted morpholine derivative. As specific validated methods for this compound are not widely published, this document serves as a first-principles guide for researchers and scientists, enabling them to develop and validate robust analytical methodologies from the ground up. We will explore the comparative strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this application, supported by detailed experimental protocols and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the first critical decision in method development. For a semi-volatile, small organic molecule like 3,5-Dimethyl-2-phenylmorpholine, both HPLC and GC-MS present viable options. The choice between them hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for 3,5-Dimethyl-2-phenylmorpholine |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Both principles are suitable for a molecule of this nature. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | GC-MS offers superior sensitivity, which is critical for trace impurity analysis. |
| Selectivity | Good to Excellent, dependent on column chemistry and detector. | Excellent, with mass spectrometry providing definitive identification. | The mass spectrometric detector in GC-MS provides a higher degree of selectivity and structural confirmation. |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability. | The need for derivatization in GC can add complexity and potential for error. |
| Instrumentation Cost | Moderate to High | High | HPLC systems are generally more accessible and have lower operational costs. |
| Sample Throughput | High | Moderate | HPLC methods can often be optimized for faster run times. |
The Workflow of Analytical Method Validation
A systematic approach to method validation ensures that the analytical procedure is fit for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for 3,5-Dimethyl-2-phenylmorpholine.
A Researcher's Guide to Phenylmorpholine Derivatives: Comparative Potency at Dopamine and Norepinephrine Transporters
This guide provides an in-depth comparison of the potency of various phenylmorpholine derivatives at the dopamine transporter (DAT) and norepinephrine transporter (NET). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the interaction of these compounds with key monoamine transporters. We will explore the causal mechanisms behind experimental choices and provide validated protocols to ensure scientific rigor.
Introduction: The Significance of Phenylmorpholines and Monoamine Transporters
The phenylmorpholine scaffold, with its parent compound phenmetrazine, represents a class of psychostimulant drugs known for their interaction with monoamine transporters.[1] Phenmetrazine was originally developed as an anorectic medication in the 1950s but was later withdrawn due to its potential for abuse.[1] Its derivatives have since become subjects of significant interest in both medicinal chemistry and forensic science as new psychoactive substances (NPS).
The primary targets for these compounds, the dopamine transporter (DAT) and norepinephrine transporter (NET), are crucial membrane proteins that regulate neurotransmission by reabsorbing their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] By modulating the function of DAT and NET, phenylmorpholine derivatives can significantly alter extracellular levels of dopamine and norepinephrine, leading to their characteristic stimulant effects. Understanding the comparative potency and selectivity of these derivatives is paramount for predicting their pharmacological profiles and abuse liability.
Comparative Potency Analysis of Phenylmorpholine Derivatives
The potency of a compound at a transporter is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in uptake inhibition assays or its half-maximal effective concentration (EC₅₀) in release assays. Lower values indicate greater potency. The following table summarizes experimental data for phenmetrazine and several of its key fluorinated and methylated derivatives.
| Compound | Transporter | Potency (IC₅₀/EC₅₀, nM) | Primary Mechanism | Reference(s) |
| Phenmetrazine | DAT | 131 (EC₅₀) | Releaser | [3] |
| NET | 50 (EC₅₀) | Releaser | [3] | |
| 3-Fluorophenmetrazine (3-FPM) | DAT | 43 (EC₅₀) | Releaser | [4][5] |
| NET | 30 (EC₅₀) | Releaser | [4][5] | |
| 2-Fluorophenmetrazine (2-FPM) | DAT | < 2,500 (IC₅₀) | Releaser/Inhibitor | [6][7] |
| NET | < 2,500 (IC₅₀) | Releaser/Inhibitor | [6][7] | |
| 4-Fluorophenmetrazine (4-FPM) | DAT | < 2,500 (IC₅₀) | Releaser/Inhibitor | [6][7] |
| NET | < 2,500 (IC₅₀) | Releaser/Inhibitor | [6][7] | |
| 2-Methylphenmetrazine (2-MPM) | DAT | 6,740 (IC₅₀) | Inhibitor | [1] |
| NET | 1,200 - 5,200 (IC₅₀) | Inhibitor | [1] | |
| 3-Methylphenmetrazine (3-MPM) | DAT | > 10,000 (IC₅₀) | Inhibitor | [1] |
| NET | 1,200 - 5,200 (IC₅₀) | Inhibitor | [1] | |
| 4-Methylphenmetrazine (4-MPM) | DAT | 1,930 (IC₅₀) | Inhibitor | [1] |
| NET | 1,200 - 5,200 (IC₅₀) | Inhibitor | [1] |
Key Insights from the Data:
-
Fluorination Impact: The addition of a fluorine atom to the phenyl ring, as seen in 3-FPM, significantly increases potency at both DAT and NET compared to the parent compound, phenmetrazine. 3-FPM is a potent monoamine releaser with EC₅₀ values of 43 nM for DAT and 30 nM for NET.[4][5]
-
Positional Isomerism (Fluorine): The position of the fluorine atom is critical. While specific IC₅₀ values for 2-FPM and 4-FPM are not detailed in the provided sources beyond being less than 2.5 µM, studies note that the DAT/NET ratio remains relatively constant as the fluorine is moved from the 2-, to 3-, to 4-position.[4][6][7]
-
Positional Isomerism (Methyl): Methylation of the phenyl ring produces varied effects. The 4-methyl derivative (4-MPM) is approximately 3.5-fold more potent at DAT than the 2-methyl derivative (2-MPM).[1] The 3-methyl derivative (3-MPM) is substantially weaker at DAT.[1]
-
Mechanism of Action: Phenmetrazine and its fluorinated analogs (2-, 3-, and 4-FPM) are substrate-type releasers, meaning they are transported into the neuron and induce reverse transport (efflux) of dopamine and norepinephrine.[1][4][6][7] This mechanism is similar to that of amphetamine. In contrast, the studied methyl-analogs appear to act primarily as uptake inhibitors, or "blockers," similar to cocaine.[1]
Structure-Activity Relationships (SAR)
The chemical structure of a phenylmorpholine derivative dictates its interaction with DAT and NET. Substitutions on the phenyl ring are a key determinant of potency and selectivity.
Caption: General phenylmorpholine structure and key substitution positions.
The causality behind these potency differences lies in how substitutions alter the molecule's electronic properties and shape, thereby affecting its ability to bind to the transporter's substrate recognition site.
-
Electronegativity and Position: A highly electronegative group like fluorine at the meta-position (3-FPM) appears to create a favorable electronic interaction with the transporter binding pocket, enhancing potency for both DAT and NET.[4][5]
-
Steric Hindrance: Substitution at the ortho-position can introduce steric hindrance, potentially clashing with amino acid residues in the binding site and reducing affinity, as suggested by research on other psychostimulants.[8]
-
Lipophilicity and Pharmacokinetics: Phenyl ring substitutions also alter the molecule's lipophilicity, which affects its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Experimental Methodologies for Potency Determination
The data presented in this guide are primarily derived from in vitro neurotransmitter uptake inhibition assays. These assays provide a robust and reproducible method for quantifying a compound's functional potency at monoamine transporters.
This workflow outlines the critical steps for determining the IC₅₀ value of a test compound at DAT or NET using cultured cells expressing the target transporter or isolated nerve terminals (synaptosomes).
Caption: Workflow for a typical neurotransmitter uptake inhibition assay.
This protocol is a self-validating system, incorporating controls to ensure data integrity. The choice of a functional uptake assay over a simple binding assay is crucial as it determines whether a compound merely occupies the binding site (a blocker) or is actively transported (a substrate/releaser).
-
Cell Preparation: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) to 70-90% confluency in 96-well plates.[9]
-
Buffer Preparation: Prepare Krebs-HEPES buffer (KHB) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, and 2 mM MgCl₂, adjusted to pH 7.3.[9]
-
Pre-incubation: Gently wash the cell monolayers once with room temperature KHB. Add 50 µL of KHB containing various concentrations of the phenylmorpholine test compound to the wells. Include wells with vehicle only (for 0% inhibition control) and a saturating concentration of a known DAT inhibitor like cocaine (10 µM) for 100% inhibition control. Incubate for 5-10 minutes at room temperature.[9][10][11]
-
Uptake Initiation: To initiate the uptake reaction, add 50 µL of KHB containing a fixed concentration of radiolabeled substrate, such as [³H]dopamine (e.g., final concentration of 200 nM).[9]
-
Incubation: Incubate the plate at room temperature for a short, precisely timed period (e.g., 1-5 minutes) to measure the initial rate of uptake.[9][10]
-
Termination: Rapidly terminate the reaction by aspirating the buffer and washing the wells multiple times with ice-cold KHB to remove extracellular radioligand.[9]
-
Lysis and Measurement: Add 300 µL of 1% sodium dodecyl sulfate (SDS) to each well to lyse the cells.[9] Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the CPM from the 100% inhibition wells (non-specific uptake) from all other wells.
-
Convert the data to a percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Differentiating Mechanism: Releasers vs. Blockers
A critical aspect of characterizing phenylmorpholine derivatives is determining whether they act as transporter substrates (releasers) or inhibitors (blockers).
-
Inhibitors (Blockers): These compounds, like cocaine, bind to the transporter but are not translocated. They act as competitive antagonists, physically occluding the transporter and preventing neurotransmitter reuptake.
-
Substrates (Releasers): These compounds, like amphetamine and phenmetrazine, are recognized and transported into the presynaptic neuron.[1][7] This process can induce a conformational change in the transporter, causing it to reverse its direction and expel neurotransmitters from the neuron into the synapse—a process known as efflux or release.
Caption: Contrasting mechanisms of transporter blockers and releasers.
Experiments to differentiate these mechanisms, such as in vitro release assays using preloaded synaptosomes, are essential. Studies have confirmed that fluorinated phenmetrazines induce transporter-mediated efflux, identifying them as monoamine releasers.[6][7]
Conclusion
The pharmacological activity of phenylmorpholine derivatives is highly dependent on the nature and position of substitutions on the phenyl ring. Fluorination at the 3-position (3-FPM) yields a potent DAT and NET releaser, while methylation at different positions results in compounds with varying inhibitory potencies. This guide underscores the necessity of combining robust experimental assays with a deep understanding of structure-activity relationships to accurately characterize novel psychoactive compounds. For researchers in drug development and neuroscience, these findings provide a framework for designing molecules with specific potencies and selectivities for monoamine transporters, and for anticipating the pharmacological profiles of newly emerging substances.
References
-
World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. WHO. [Link]
-
Wikipedia. 3-Fluorophenmetrazine. [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. [Link]
-
Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. [Link]
-
Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. [Link]
-
Rothman, R. B., et al. (2005). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Sinn, C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Chen, N. H., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. [Link]
-
Gannon, B. M., et al. (2018). Reinforcing Potency and Effectiveness of Synthetic Cathinones: Potency versus Selectivity for DAT. The FASEB Journal. [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3,5-Dimethyl-2-phenylmorpholine
This document provides essential safety and logistical information for the proper handling and disposal of 3,5-Dimethyl-2-phenylmorpholine. As a substituted phenylmorpholine and an analog of the stimulant phenmetrazine, this compound requires careful management as a hazardous chemical waste.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Chemical Profile and Inherent Hazards
3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a research chemical structurally related to phenmetrazine, a compound with a history of abuse and regulatory control.[3] Due to this relationship, it must be handled with the assumption of significant biological activity and potential toxicity. While a specific, comprehensive toxicology profile for PDM-35 is not widely published, the hazard profile can be inferred from its structural class and parent compounds like morpholine.
The primary hazards associated with this class of chemicals include:
-
Flammability: Morpholine and its derivatives are often flammable liquids and vapors.[4][5][6] Ignition sources must be strictly controlled in storage and handling areas.
-
Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7][8]
-
Corrosivity: Many morpholine-based compounds can cause severe skin burns and eye damage.[4][7]
It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier before handling 3,5-Dimethyl-2-phenylmorpholine. This document will contain specific, authoritative information on hazards, handling, and emergency procedures.
| Hazard Class (Inferred) | GHS Pictogram | Primary Risks | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | 🔥 | Risk of fire and explosion. Vapors may travel to ignition sources.[9] | Flame-retardant lab coat, use in a chemical fume hood. |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Harmful or fatal if swallowed, inhaled, or in contact with skin.[8] | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, properly fitted respirator. |
| Skin Corrosion / Eye Damage | corrosive | Causes severe skin burns, eye damage, and irritation to the respiratory system.[10] | Chemical-resistant gloves, chemical splash goggles, face shield, lab coat. |
| Health Hazard | health_hazard | May have specific target organ toxicity or other long-term health effects. | Use of a certified chemical fume hood is mandatory to avoid inhalation. |
Regulatory Framework: Adherence to Hazardous Waste Protocols
The disposal of 3,5-Dimethyl-2-phenylmorpholine is governed by federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][12] As a laboratory chemical and pharmaceutical analog, this compound must be managed as a hazardous waste from "cradle-to-grave," meaning the generator is responsible for it from creation to final disposal.[12]
This compound would likely be classified as hazardous waste based on:
-
Characteristic Waste: It may exhibit characteristics of ignitability (D001) or corrosivity (D002).[7]
-
Listed Waste: If it meets the criteria for U-listed or P-listed wastes, though it is not explicitly listed itself. Unused research chemicals are often managed as such as a precautionary measure.[12]
Crucially, the sewering of hazardous waste pharmaceuticals is strictly prohibited in all healthcare and laboratory facilities. [13]
Disposal Workflow and Decision-Making
The following diagram outlines the critical decision points in the disposal process for 3,5-Dimethyl-2-phenylmorpholine and associated materials.
Caption: Decision workflow for segregating and managing 3,5-Dimethyl-2-phenylmorpholine waste streams.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of 3,5-Dimethyl-2-phenylmorpholine.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as detailed in the table above and the product-specific SDS. This includes, at a minimum, a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[5]
Step 2: Waste Segregation and Containment
-
Pure Chemical Waste: Collect any unused, expired, or off-spec 3,5-Dimethyl-2-phenylmorpholine in its original container or a designated, compatible hazardous waste container. Do not mix it with other chemical waste.
-
Contaminated Solid Waste: All items that have come into direct contact with the compound, such as gloves, weigh paper, pipette tips, and absorbent pads used for small spills, must be disposed of as solid hazardous waste.[9] Place these items in a clearly labeled, sealed container or a lined hazardous waste box.
-
Contaminated Liquid Waste: Solutions containing 3,5-Dimethyl-2-phenylmorpholine and solvents used for rinsing glassware must be collected as liquid hazardous waste.
-
Causality: It is critical to segregate halogenated and non-halogenated solvent waste streams. The disposal methods, particularly incineration, and associated costs differ significantly. Mixing them increases disposal costs and complexity.
-
-
Empty Containers: A container that held 3,5-Dimethyl-2-phenylmorpholine is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13] Collect all three rinses as liquid hazardous waste.[13] After rinsing and allowing it to dry, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.
Step 3: Proper Labeling
-
All hazardous waste containers must be accurately and clearly labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3,5-Dimethyl-2-phenylmorpholine" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Flammable," "Toxic").[6]
-
The accumulation start date.
-
-
Trustworthiness: Accurate labeling is a cornerstone of a self-validating safety system. It prevents accidental mixing of incompatible wastes and ensures the disposal contractor can handle the material safely and in compliance with Department of Transportation (DOT) regulations.[9]
Step 4: Temporary Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the storage area is away from ignition sources, drains, and incompatible materials.[14]
Step 5: Final Disposal
-
Do not attempt to neutralize or treat the chemical waste in the lab. The only acceptable disposal procedure is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[15]
-
Incineration at a permitted hazardous waste facility is the standard and recommended disposal method for this type of organic chemical waste.[15]
Emergency Procedures for Spills and Exposures
Small Spills (in a chemical fume hood):
-
Ensure PPE is on.
-
Absorb the spill with a chemical absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels on a neat spill.
-
Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.[9]
-
Wipe the area with a suitable solvent and collect the wipes as hazardous waste.
-
Ventilate the area thoroughly.
Large Spills or Spills Outside a Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the material is flammable, remove all ignition sources if it is safe to do so.
-
Contact your institution's emergency response team or EH&S department immediately.
-
Prevent the spill from entering any drains.[4]
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
References
-
Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Available at: [Link]
-
North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents (US20130203752A1).
-
Redox. (2022). Safety Data Sheet: Morpholine. Available at: [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Available at: [Link]
-
Wikipedia. (n.d.). Phenmetrazine. Available at: [Link]
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). PDM-35. Available at: [Link]
-
Wikipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine. Available at: [Link]
-
Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quick Start Guide: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Available at: [Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. northmetal.net [northmetal.net]
- 6. redox.com [redox.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Documents [merckmillipore.com]
- 9. nj.gov [nj.gov]
- 10. canbipharm.com [canbipharm.com]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3,5-Dimethyl-2-phenylmorpholine
This guide provides essential safety and logistical information for the handling of 3,5-Dimethyl-2-phenylmorpholine, a derivative of 2-phenylmorpholine.[1] As a structural analog of the stimulant phenmetrazine, this compound and its derivatives are investigated for their effects as monoamine neurotransmitter releasers.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for 3,5-Dimethyl-2-phenylmorpholine, this document synthesizes information from related chemical structures, such as morpholine and N-phenylmorpholine, and established protocols for handling potentially hazardous research chemicals to provide a robust operational plan.
The primary objective of this guide is to empower researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of safety protocols, ensuring minimal exposure risk and maintaining a secure laboratory environment.
Presumptive Hazard Assessment
Due to the absence of comprehensive toxicological data for 3,5-Dimethyl-2-phenylmorpholine, a precautionary approach is mandatory. The hazard profile is inferred from its structural components and related compounds:
-
Morpholine Moiety: The base morpholine structure is known to be corrosive, flammable, and toxic. It can cause severe skin burns and eye damage.[3][4][5]
-
Phenyl Group: The presence of the phenyl group suggests that the compound may be toxic if it comes into contact with the skin.[6]
-
Pharmacological Activity: As a phenmetrazine derivative, 3,5-Dimethyl-2-phenylmorpholine is expected to be pharmacologically active, with potential stimulant effects.[1][7] Therefore, it should be handled as a potent compound where systemic absorption could lead to undesirable physiological effects.
Based on this assessment, 3,5-Dimethyl-2-phenylmorpholine should be treated as a substance that is potentially corrosive, toxic upon dermal contact, harmful if swallowed or inhaled, and pharmacologically active.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 3,5-Dimethyl-2-phenylmorpholine.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[8] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[8] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals.[9] |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield worn over the goggles is required when there is a risk of splashes or when handling larger quantities.[5][10] | Protects the eyes and face from accidental splashes of the chemical, which could be corrosive or toxic. Standard safety glasses are insufficient.[10] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[8] | Prevents contamination of personal clothing and skin. The tight cuffs ensure a secure interface with gloves.[8] |
| Respiratory Protection | An N95 respirator or higher should be worn when handling the powdered form of the compound, especially when weighing or transferring, to prevent inhalation of airborne particles.[10] All handling of the solid should be performed within a certified chemical fume hood or other ventilated enclosure. | Minimizes the risk of inhaling the potentially toxic and pharmacologically active compound. A surgical mask does not provide adequate protection.[10] |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn and removed before exiting the designated handling area. | Prevents contamination of footwear and the subsequent spread of the chemical to other areas. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, systematic procedure is paramount for safe handling. The following workflow is designed to minimize the potential for exposure at each stage of the process.
Pre-Handling Preparations
-
Designated Area: All handling of 3,5-Dimethyl-2-phenylmorpholine must be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[4][11]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.), PPE, and waste disposal containers are within immediate reach inside the fume hood to avoid unnecessary movements in and out of the containment area.
-
PPE Donning: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, N95 respirator, goggles, face shield, and finally, outer gloves over the gown's cuffs.
Handling and Aliquoting
-
Weighing: If weighing the solid compound, do so on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the material, avoiding the generation of dust.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Container Sealing: Securely cap all containers with the compound immediately after use.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent. A common procedure involves a three-step wipe-down: first with a deactivating agent (if available), followed by a detergent, and finally with sterile water.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Safe Handling Workflow Diagram
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. PDM-35 - Wikipedia [en.wikipedia.org]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
